4-Bromo-2-nitrotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXALJXBRSMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209784 | |
| Record name | 4-Bromo-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60956-26-5 | |
| Record name | 4-Bromo-1-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-nitrotoluene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-nitrotoluene, a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, safety and handling information, and provides detailed experimental protocols for its synthesis and analysis. Furthermore, a significant application in the synthesis of 6-bromoindole (B116670) via the Batcho-Leimgruber indole (B1671886) synthesis is thoroughly described, including a step-by-step methodology. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
Chemical Identity and Properties
This compound is a substituted toluene (B28343) derivative with the chemical formula C₇H₆BrNO₂. Its Chemical Abstracts Service (CAS) registry number is 60956-26-5 .
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 60956-26-5 | |
| Molecular Formula | C₇H₆BrNO₂ | |
| Molecular Weight | 216.03 g/mol | |
| Appearance | Light yellow to dark brown solid | |
| Melting Point | 45-48 °C | |
| Boiling Point | 130 °C at 12 mmHg | |
| Solubility | Insoluble in water | |
| Synonyms | 4-Bromo-1-methyl-2-nitrobenzene, 2-Nitro-4-bromotoluene |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Synthesis of this compound
There are two primary synthetic routes to this compound: the Sandmeyer reaction starting from 4-amino-2-nitrotoluene and the regioselective bromination of o-nitrotoluene.
Synthesis via Sandmeyer Reaction
This method provides a high yield of the desired product. The overall reaction scheme is depicted below.
Caption: Synthesis of this compound via Sandmeyer Reaction.
Materials:
-
4-Amino-2-nitrotoluene (15.24 g, 99 mmol)
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water (H₂O)
-
500 mL 3-necked flask, condenser, addition funnel, ice bath, steam distillation apparatus
Procedure: [1]
-
A slurry of 4-amino-2-nitrotoluene (15.24 g, 99 mmol) in 125 mL of water is prepared in a 500 mL 3-necked flask equipped with a condenser and an addition funnel.
-
The suspension is heated to reflux, and 51.5 mL of 48% hydrobromic acid is added dropwise.
-
The mixture is maintained at reflux for 20 minutes and then cooled to 0°C in an ice bath.
-
A solution of sodium nitrite (6.45 g, 93 mmol) in 40 mL of water is added dropwise with vigorous stirring, maintaining the temperature at 0°C to form the diazonium salt.
-
The resulting diazonium salt solution is stirred at 0°C for 15 minutes.
-
In a separate flask, a mixture of copper(I) bromide (15.44 g, 108 mmol) in 75 mL of water and 33 mL of 48% hydrobromic acid is prepared and cooled to 0-5°C.
-
The cold diazonium salt solution is added dropwise to the mechanically stirred CuBr mixture.
-
The resulting thick suspension is stirred at room temperature for 20 minutes, then heated on a steam bath for an additional 20 minutes, and finally left to stand overnight.
-
The product is isolated by steam distillation, affording this compound as yellow prisms.
Synthesis via Regioselective Bromination of o-Nitrotoluene
This method involves the direct bromination of o-nitrotoluene. The directing effects of the methyl and nitro groups lead to the formation of this compound as a major product, though separation from other isomers may be required.
Caption: Synthesis by Bromination of o-Nitrotoluene.
Materials:
-
o-Nitrotoluene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings as a catalyst
-
A suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
Procedure:
-
Dissolve o-nitrotoluene in the chosen inert solvent in a flask protected from light.
-
Add a catalytic amount of iron(III) bromide or iron filings.
-
Slowly add a stoichiometric amount of bromine to the solution at a controlled temperature (typically at or below room temperature).
-
The reaction mixture is stirred until the bromine color disappears, indicating the completion of the reaction.
-
The reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product may require purification by recrystallization or column chromatography to isolate the pure this compound from any isomeric byproducts.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
The purity of this compound and the progress of reactions involving this compound can be monitored by reverse-phase HPLC.[2]
HPLC Experimental Protocol (General)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Newcrom R1) |
| Mobile Phase | A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV detector at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30°C) |
Application in Synthesis: Preparation of 6-Bromoindole
This compound is a valuable precursor for the synthesis of 6-bromoindole, a key building block in the development of various pharmacologically active compounds.[3] The Batcho-Leimgruber indole synthesis is a widely used method for this transformation.[4][5][6]
Caption: Synthesis of 6-Bromoindole from this compound.
Experimental Protocol
This two-step synthesis involves the formation of an enamine intermediate followed by reductive cyclization.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA)
-
Pyrrolidine
-
A high-boiling point solvent such as N,N-Dimethylformamide (DMF)
Procedure: [5]
-
A solution of this compound in DMF is prepared in a round-bottom flask.
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) and a catalytic amount of pyrrolidine are added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.
Materials:
-
Crude enamine intermediate from Step 1
-
A suitable reducing agent (e.g., Raney nickel with hydrazine, or palladium on carbon with hydrogen gas)
-
An appropriate solvent (e.g., ethanol (B145695) or ethyl acetate)
-
The crude enamine intermediate is dissolved in a suitable solvent.
-
A catalytic amount of the chosen reducing agent (e.g., Raney nickel) is added to the solution.
-
If using hydrazine, it is added dropwise to the mixture at a controlled temperature. If using hydrogen gas, the reaction is carried out under a hydrogen atmosphere.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).
-
After the reaction is complete, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude 6-bromoindole is then purified by column chromatography or recrystallization to yield the final product.
Conclusion
This compound is a versatile and important chemical intermediate with well-defined properties and established synthetic routes. Its application in the synthesis of complex heterocyclic structures, such as 6-bromoindole, highlights its significance in the fields of medicinal chemistry and drug discovery. The detailed protocols provided in this guide offer a practical resource for the synthesis, analysis, and utilization of this valuable compound. As with all chemical procedures, appropriate safety measures must be strictly adhered to when handling this compound and the reagents used in its synthesis and subsequent reactions.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitrotoluene is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for ensuring the safety and reproducibility of experimental work. This technical guide provides an in-depth overview of the key physical characteristics of this compound, complete with experimental methodologies for their determination.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol [1] |
| Melting Point | 45-48 °C[1] |
| Boiling Point | 130 °C at 12 mmHg[1] |
| Appearance | Light yellow to dark brown solid[2] |
| Solubility | Insoluble in water[1] |
| Density | No precise experimental data available; estimated to be similar to its isomer, 2-Bromo-4-nitrotoluene (~1.615 g/cm³)[3] |
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research. The following sections detail the standard experimental procedures for measuring the key physical constants of solid organic compounds like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample at the same level. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or a digital melting point apparatus).
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point is determined under reduced pressure to prevent decomposition.
Methodology: Distillation Method (under reduced pressure)
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Pressure Reduction: The pressure inside the apparatus is reduced to the desired value (e.g., 12 mmHg) using a vacuum pump.
-
Heating: The distillation flask is heated gently.
-
Observation: The temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point at that specific pressure.
Determination of Density
Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring the volume of a liquid displaced by a known mass of the solid.
Methodology: Liquid Displacement Method
-
Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, given its insolubility). The initial volume of the liquid is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the solid by its determined volume.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Qualitative Assessment
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of water) is added to the test tube.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble if it completely dissolves, partially soluble if some of it dissolves, and insoluble if it does not dissolve at all. This process is repeated with a range of solvents of varying polarities (e.g., ethanol, acetone, diethyl ether, hexane) to create a solubility profile.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the key physical properties of a solid organic compound like this compound.
Caption: A generalized workflow for determining the physical properties of a solid organic compound.
References
An In-depth Technical Guide to 4-Bromo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Bromo-2-nitrotoluene, a key intermediate in organic synthesis.
Molecular Structure and Identifiers
This compound is an aromatic compound with a toluene (B28343) backbone substituted with a bromine atom at the para position (C4) and a nitro group at the ortho position (C2) relative to the methyl group.[1] Its chemical formula is C7H6BrNO2.[2][3][4]
The structure is confirmed by various spectroscopic methods and is represented by the IUPAC name 4-bromo-1-methyl-2-nitrobenzene.[2]
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 4-bromo-1-methyl-2-nitrobenzene | [2] |
| CAS Number | 60956-26-5 | [2][3][5] |
| Molecular Formula | C7H6BrNO2 | [2][3][4] |
| Molecular Weight | 216.03 g/mol | [2][3][5] |
| InChI | 1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | [2][5] |
| InChIKey | KZNXALJXBRSMFL-UHFFFAOYSA-N | [2][4][5] |
| SMILES | Cc1ccc(Br)cc1--INVALID-LINK--=O | [5] |
| EC Number | 262-536-3 | [5] |
| PubChem CID | 123546 | [2] |
Physicochemical Properties
This compound is a solid at room temperature, appearing as a light yellow to dark brown solid.[6] It is insoluble in water.[5][7]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | Light yellow to dark brown solid | [6] |
| Melting Point | 45-48 °C | [3][5][6][7] |
| Boiling Point | 130 °C at 12 mmHg | [3][5][6][7] |
| Solubility | Insoluble in water | [5][7] |
| XLogP3 | 3.1 | [2] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques, including NMR, IR, and mass spectrometry.[2][8]
Table 3: Spectroscopic Data for this compound
| Technique | Data Highlights | Reference |
| ¹H NMR (CDCl₃) | δ 8.10 (d, J=2.0 Hz, 1H), 7.62 (dd, J=2.0, 8.2 Hz, 1H), 7.24 (d, J=8.2 Hz, 1H), 2.55 (s, 3H) | [9] |
| ¹³C NMR (CDCl₃) | δ 149.5, 136.0, 134.1, 132.6, 127.5, 119.6, 20.1 | [9] |
| IR (CDCl₃, cm⁻¹) | 3019, 1526, 1350, 1215 | [9] |
| Mass Spec (GC-MS) | m/z Top Peak: 90, 2nd Highest: 89, 3rd Highest: 63 | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized through various routes, including the regioselective bromination of o-nitrotoluene.[3][7] A common laboratory-scale synthesis involves the Sandmeyer reaction of 4-amino-2-nitrotoluene.[9]
This protocol details the synthesis of this compound from 4-amino-2-nitrotoluene.
-
Diazotization:
-
Slurry 4-amino-2-nitrotoluene (15.24 g, 99 mmol) in 125 mL of water in a 500 mL 3-necked flask equipped with a condenser and an addition funnel.
-
Heat the suspension to reflux and add 48% HBr (51.5 mL) dropwise.
-
Maintain the mixture at reflux for 20 minutes, then cool to 0 °C in an ice bath.
-
Add a solution of NaNO₂ (6.45 g, 93 mmol) in 40 mL of water dropwise with rapid stirring, maintaining the temperature at 0 °C.
-
Stir the resulting diazonium solution at 0 °C for 15 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a mixture of CuBr (15.44 g, 108 mmol) in 75 mL of water and 48% HBr (33 mL), and cool it to 0-5 °C with an ice bath.
-
Add the diazonium solution dropwise to the mechanically stirred CuBr mixture.
-
Stir the thick suspension at room temperature for 20 minutes.
-
Heat the mixture on a steam bath for an additional 20 minutes and then let it stand overnight.
-
-
Purification:
-
Isolate the product via steam distillation. This affords this compound (17.79 g, 89% yield) as yellow prisms.
-
Applications in Organic Synthesis
This compound is a versatile intermediate used in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and dye industries.[6] Its functional groups allow for a variety of chemical transformations.
Key synthetic applications include its use as a starting material for:
-
4-bromo-2-nitrobenzaldehyde[7]
-
4-bromo-2-nitrobenzoic acid via oxidation[7]
-
6-bromoindole through the Batcho-Leimgruber indole (B1671886) synthesis[7]
The nitro group can be reduced to an amine, and the bromo group can participate in cross-coupling reactions, making it a valuable building block.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.[2]
Table 4: GHS Hazard Information
| Hazard Class | Category | Statement | Reference |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [2] |
Precautionary Measures:
-
Prevention: Wash hands and exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10] Wear protective gloves, clothing, and eye/face protection.[10] Use only outdoors or in a well-ventilated area.[10]
-
Response:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[10]
-
If on Skin: Wash with plenty of soap and water.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
References
- 1. homework.study.com [homework.study.com]
- 2. This compound | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 60956-26-5 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound 97 60956-26-5 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 60956-26-5 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-2-nitrotoluene: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-nitrotoluene, a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical and spectroscopic properties, and provides an in-depth look at its synthesis. Furthermore, it explores its role as a precursor in the synthesis of bioactive molecules, with a special focus on the Hedgehog signaling pathway inhibitor, Vismodegib. Detailed experimental protocols, data tables, and pathway and workflow diagrams are included to support researchers and drug development professionals in their work with this versatile compound.
Chemical Identity and Structure
The compound commonly known as this compound is systematically named 4-bromo-1-methyl-2-nitrobenzene according to IUPAC nomenclature.[1] Its chemical structure consists of a toluene (B28343) molecule substituted with a bromine atom at the para position (position 4) and a nitro group at the ortho position (position 2) relative to the methyl group.
Molecular Formula: C₇H₆BrNO₂[1]
Molecular Weight: 216.03 g/mol [1]
CAS Registry Number: 60956-26-5[1]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its handling, characterization, and use in synthetic applications.
Physicochemical Properties
| Property | Value | Reference |
| Physical State | Light yellow to dark brown solid | --INVALID-LINK-- |
| Melting Point | 45-48 °C | --INVALID-LINK-- |
| Boiling Point | 130 °C at 12 mmHg | --INVALID-LINK-- |
| Solubility | Insoluble in water | --INVALID-LINK-- |
| XLogP3 | 3.1 | --INVALID-LINK-- |
Spectroscopic Data
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the methyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.10 | d | 2.0 | H-3 |
| 7.62 | dd | 2.0, 8.2 | H-5 |
| 7.24 | d | 8.2 | H-6 |
| 2.55 | s | - | -CH₃ |
Solvent: CDCl₃. Data sourced from ChemicalBook.[2]
The ¹³C NMR spectrum confirms the presence of seven distinct carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 149.5 | C-2 (C-NO₂) |
| 136.0 | C-1 (C-CH₃) |
| 134.1 | C-5 |
| 132.6 | C-3 |
| 127.5 | C-6 |
| 119.6 | C-4 (C-Br) |
| 20.1 | -CH₃ |
Solvent: CDCl₃. Data sourced from ChemicalBook.[2]
The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3019 | C-H stretching (aromatic) |
| 1526 | N-O asymmetric stretching (nitro group) |
| 1350 | N-O symmetric stretching (nitro group) |
| 1215 | C-N stretching |
Solvent: CDCl₃. Data sourced from ChemicalBook.[2]
The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks with approximately equal intensity).
| m/z | Ion |
| 215/217 | [M]⁺ (Molecular ion) |
| 199/201 | [M-O]⁺ |
| 169/171 | [M-NO₂]⁺ |
| 90 | [C₇H₆]⁺ |
Data sourced from PubChem.[1]
Synthesis of this compound
This compound can be synthesized via several routes. A common and effective method involves the Sandmeyer reaction of 4-amino-2-nitrotoluene.
Synthesis Pathway Diagram
Caption: Synthesis of this compound via Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis from 4-Amino-2-nitrotoluene
This protocol is adapted from a procedure described by ChemicalBook.[2]
Materials:
-
4-Amino-2-nitrotoluene (15.24 g, 99 mmol)
-
Deionized water (H₂O)
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
500 mL 3-necked round-bottom flask
-
Condenser
-
Addition funnel
-
Mechanical stirrer
-
Ice bath
-
Steam distillation apparatus
Procedure:
-
Slurry Preparation: In the 500 mL 3-necked flask equipped with a condenser, addition funnel, and stopper, slurry 4-Amino-2-nitrotoluene (15.24 g, 99 mmol) in 125 mL of H₂O.
-
Acidification: Heat the suspension to reflux and add HBr (48%, 51.5 mL) dropwise. Maintain the mixture at reflux for 20 minutes.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Diazotization: Prepare a solution of NaNO₂ (6.45 g, 93 mmol) in 40 mL of H₂O. Add this solution dropwise to the cooled reaction mixture with rapid stirring, maintaining the temperature at 0 °C. Stir the resulting diazonium solution at 0 °C for 15 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a mechanically stirred mixture of CuBr (15.44 g, 108 mmol) in 75 mL of H₂O and 33 mL of HBr (48%). Cool this mixture to 0-5 °C with an ice bath.
-
Addition of Diazonium Salt: Add the diazonium solution dropwise to the CuBr mixture.
-
Reaction Completion: Stir the thick suspension at room temperature for 20 minutes, then heat on a steam bath for an additional 20 minutes. Let the mixture stand overnight.
-
Purification: Purify the product by steam distillation to afford this compound as yellow prisms.
Yield: Approximately 17.79 g (89%).
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Vismodegib, a first-in-class Hedgehog signaling pathway inhibitor.
Role in the Synthesis of Vismodegib
Vismodegib is an anticancer drug used for the treatment of basal cell carcinoma.[3] The synthesis of Vismodegib can involve a key intermediate derived from a bromo-nitro aromatic compound. The bromo and nitro functionalities allow for sequential chemical modifications to build the complex structure of the final drug molecule.
The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adults. However, its aberrant reactivation is implicated in the development of several cancers.
Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib.
In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) protein. This inhibition leads to the cleavage of the GLI family of transcription factors into a repressor form. When the Hedgehog ligand binds to PTCH1, the inhibition of SMO is relieved, leading to the activation of GLI transcription factors, which then translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival. Vismodegib acts by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.
Experimental Workflow: Synthesis of a Vismodegib Precursor
The following is a generalized workflow for the synthesis of a key intermediate for Vismodegib, starting from a related bromo-nitro compound, illustrating the type of transformations where this compound derivatives are employed. This workflow is based on synthetic routes described in the literature.[4][5]
Caption: A generalized experimental workflow for the synthesis of Vismodegib.
Safety and Handling
This compound is a chemical that requires careful handling. It is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical structure and reactivity make it an important intermediate for the synthesis of a range of target molecules, including complex APIs like Vismodegib. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to drug development professionals. The detailed experimental protocols and diagrams are intended to serve as a practical resource for researchers working with this compound. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in enabling the efficient synthesis of these molecules remains paramount.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitrotoluene from Benzene
This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 4-bromo-2-nitrotoluene, a key intermediate in the manufacturing of various pharmaceuticals, agrochemicals, and dyes, starting from benzene (B151609).[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow.
The synthesis of this compound from benzene is a multi-step process that involves the sequential introduction of methyl, nitro, and bromo functional groups onto the aromatic ring. The order of these reactions is critical to ensure the correct regioselectivity and to maximize the yield of the desired product. The most logical and commonly employed synthetic route involves three main stages:
-
Friedel-Crafts Alkylation: The initial step is the methylation of benzene to form toluene (B28343).
-
Nitration: Toluene is then nitrated to produce a mixture of nitrotoluene isomers, from which 2-nitrotoluene (B74249) is isolated.
-
Bromination: Finally, 2-nitrotoluene is selectively brominated to yield the target compound, this compound.
This guide will elaborate on the specifics of each of these stages, providing detailed experimental procedures and relevant data.
Overall Synthesis Workflow
The following diagram illustrates the complete synthetic pathway from benzene to this compound.
Caption: Overall synthetic route from benzene to this compound.
Step 1: Friedel-Crafts Alkylation of Benzene to Toluene
The first step in the synthesis is the introduction of a methyl group onto the benzene ring via a Friedel-Crafts alkylation reaction.[3] This is typically achieved by reacting benzene with a methyl halide, such as methyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5]
Experimental Protocol
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser is connected to a gas trap to neutralize the hydrogen chloride gas evolved during the reaction.
-
Reaction Mixture: The flask is charged with anhydrous aluminum chloride and dry benzene.
-
Addition of Alkylating Agent: Methyl chloride is slowly added to the stirred suspension of aluminum chloride in benzene through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between 25-30°C, for a specified duration.
-
Work-up: After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The organic layer is separated, washed with water and a dilute sodium bicarbonate solution, and then dried over an anhydrous drying agent like magnesium sulfate. Toluene is then purified by fractional distillation.
| Parameter | Value/Condition |
| Reactants | Benzene, Methyl Chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Molar Ratio (Benzene:CH₃Cl:AlCl₃) | ~ 2:1:0.1 |
| Solvent | Benzene (acts as both reactant and solvent) |
| Temperature | 25-30°C |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-90% |
Step 2: Nitration of Toluene
The second step involves the nitration of the synthesized toluene to introduce a nitro group. This is an electrophilic aromatic substitution reaction carried out with a nitrating mixture of concentrated nitric acid and sulfuric acid.[6] The methyl group of toluene is an ortho-, para-director, leading to the formation of a mixture of 2-nitrotoluene and 4-nitrotoluene, with a small amount of 3-nitrotoluene.[6][7]
Experimental Protocol
-
Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared by slowly adding the sulfuric acid to the nitric acid in a flask cooled in an ice-salt bath.
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Nitration Reaction: Toluene is added to the flask and cooled. The pre-cooled nitrating mixture is then added dropwise from the dropping funnel while maintaining a low temperature (typically below 10°C) to control the reaction and minimize the formation of dinitrated byproducts.[8][9]
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional period at or slightly above room temperature to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is poured onto crushed ice, and the organic layer containing the nitrotoluene isomers is separated.
-
Purification and Isomer Separation: The organic layer is washed with water, a dilute sodium carbonate solution, and again with water until neutral. The mixture of isomers is then separated. Fractional distillation can be employed to enrich the ortho and para isomers, followed by crystallization to isolate the pure 2-nitrotoluene.[6]
| Parameter | Value/Condition |
| Reactants | Toluene, Nitric Acid (conc.), Sulfuric Acid (conc.) |
| Nitrating Mixture Ratio (H₂SO₄:HNO₃) | Typically 2:1 by volume |
| Temperature | 0-10°C during addition, then room temperature |
| Reaction Time | 1-2 hours |
| Isomer Distribution (approx.) | 55-60% 2-nitrotoluene, 35-40% 4-nitrotoluene, 3-4% 3-nitrotoluene |
| Typical Yield (total isomers) | >95% |
Step 3: Bromination of 2-Nitrotoluene
The final step is the regioselective bromination of 2-nitrotoluene to produce this compound.[10] In this reaction, the directing effects of the existing substituents are crucial. The methyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The bromine will be directed to the position that is para to the methyl group and meta to the nitro group.
Experimental Protocol
-
Reaction Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reaction Mixture: 2-Nitrotoluene is dissolved in a suitable solvent, such as dichloromethane (B109758) or carbon tetrachloride. A Lewis acid catalyst, such as iron filings or anhydrous iron(III) bromide (FeBr₃), is added to the flask.
-
Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the reaction mixture at room temperature. The reaction is monitored for the evolution of hydrogen bromide gas.
-
Reaction Completion: After the addition of bromine is complete, the mixture is stirred at room temperature or gently heated to ensure the reaction is complete.
-
Work-up: The reaction mixture is cooled and washed with water, a dilute solution of sodium thiosulfate (B1220275) (to remove excess bromine), and finally with a saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation. The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield pure this compound.
| Parameter | Value/Condition |
| Reactants | 2-Nitrotoluene, Bromine (Br₂) |
| Catalyst | Iron filings or Iron(III) Bromide (FeBr₃) |
| Solvent | Dichloromethane or Carbon Tetrachloride |
| Temperature | Room temperature, followed by gentle heating if necessary |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Logical Pathway for Electrophilic Substitution
The following diagram illustrates the directing effects of the methyl and nitro groups on the incoming electrophile (bromine) in the final bromination step.
Caption: Directing effects in the bromination of 2-nitrotoluene.
This in-depth guide provides a robust framework for the synthesis of this compound from benzene. The provided protocols and data are based on established chemical principles and practices. Researchers should always adhere to strict safety protocols when handling the hazardous materials involved in this synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [synhet.com]
- 3. testbook.com [testbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dwsim.fossee.in [dwsim.fossee.in]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]
- 10. This compound | 60956-26-5 [chemicalbook.com]
A Technical Guide to the Regioselective Bromination of o-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and methodologies governing the regioselective bromination of o-nitrotoluene. A comprehensive understanding of this reaction is critical for the synthesis of various pharmaceutical intermediates and fine chemicals. This document provides a detailed overview of the underlying theory, experimental protocols, and factors influencing product distribution.
Introduction: The Significance of Regioselectivity
The bromination of o-nitrotoluene can yield several isomeric products, primarily through electrophilic aromatic substitution on the benzene (B151609) ring or radical substitution on the methyl group. Controlling the position of bromination—regioselectivity—is paramount for the efficient synthesis of target molecules and the minimization of impurities. The electronic and steric effects of the incumbent methyl and nitro groups are the primary determinants of the reaction's outcome.
Theoretical Framework: Directing Effects in Electrophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic bromination of o-nitrotoluene is governed by the interplay of the directing effects of the methyl (-CH₃) and nitro (-NO₂) groups.
-
Methyl Group (-CH₃): As an alkyl group, it is an activating group and an ortho, para-director. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediates formed during substitution at the ortho and para positions.
-
Nitro Group (-NO₂): This group is strongly deactivating and a meta-director. Through its strong electron-withdrawing inductive and resonance effects, it destabilizes the arenium ion intermediates, particularly when the positive charge is located on the carbon atom bearing the nitro group (ortho and para positions).
In o-nitrotoluene, the positions on the aromatic ring are influenced as follows:
-
Position 3: Ortho to the nitro group and meta to the methyl group. Substitution is disfavored due to the deactivating effect of the nitro group.
-
Position 4: Para to the methyl group and meta to the nitro group. This position is activated by the methyl group and not strongly deactivated by the nitro group, making it a favorable site for electrophilic attack.
-
Position 5: Meta to both the methyl and nitro groups. While meta to the deactivating nitro group, it does not receive significant activation.
-
Position 6: Ortho to the methyl group and ortho to the nitro group. This position is activated by the methyl group but also subject to steric hindrance from the adjacent methyl and nitro groups, and deactivation from the nitro group.
Therefore, the primary products of electrophilic bromination are expected to be 4-bromo-2-nitrotoluene and 2-bromo-6-nitrotoluene (B1266184) , with the former often being the major product due to a combination of electronic activation and reduced steric hindrance compared to the 6-position.
Data Presentation: Regioselective Bromination Methods
While precise, comparative quantitative data on the isomer distribution from the direct bromination of o-nitrotoluene is not extensively detailed in readily available literature, the following tables summarize common methods and expected outcomes based on established chemical principles and reported syntheses.
Table 1: Electrophilic Aromatic (Ring) Bromination of o-Nitrotoluene
| Brominating Agent/Catalyst | Solvent | Temperature | Major Product(s) | Typical Yield | Reference |
| Br₂ / FeBr₃ | Dichloromethane (B109758) or neat | Room Temperature to Reflux | This compound, 2-Bromo-6-nitrotoluene | Moderate to Good | General textbook knowledge |
| NBS / H₂SO₄ | Concentrated H₂SO₄ | Room Temperature | This compound | Good | [1] |
| NBS / Silica Gel | Carbon Tetrachloride | Room Temperature | Predominantly para-substituted products | High | General knowledge on NBS bromination |
Table 2: Radical (Side-Chain) Bromination of o-Nitrotoluene
| Brominating Agent/Initiator | Solvent | Temperature | Major Product | Typical Yield | Reference |
| NBS / AIBN or Benzoyl Peroxide | Carbon Tetrachloride | Reflux | o-Nitrobenzyl bromide | Good | General knowledge on Wohl-Ziegler reaction |
| HBr / H₂O₂ / AIBN | Organic Solvent | 70-80 °C | o-Nitrobenzyl bromide | High | [2] |
Experimental Protocols
General Protocol for Electrophilic Bromination with Br₂/FeBr₃
This protocol is a generalized procedure for the synthesis of bromo-o-nitrotoluene isomers. The ratio of products will depend on the precise reaction conditions.
Materials:
-
o-Nitrotoluene
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a gas trap
Procedure:
-
In a clean, dry round-bottom flask, dissolve o-nitrotoluene in dichloromethane.
-
Add anhydrous iron(III) bromide to the solution with stirring. The catalyst should be handled in a dry atmosphere as it is hygroscopic.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC.
-
Quench the reaction by slowly adding it to an ice-cold solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.
Protocol for Side-Chain Bromination with NBS
This protocol is for the synthesis of o-nitrobenzyl bromide.
Materials:
-
o-Nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Light source (e.g., a sunlamp) can be used to initiate the reaction
Procedure:
-
To a round-bottom flask, add o-nitrotoluene, N-bromosuccinimide, and a catalytic amount of AIBN or benzoyl peroxide.
-
Add carbon tetrachloride as the solvent.
-
Heat the mixture to reflux with vigorous stirring. Irradiation with a light source can facilitate the initiation of the radical reaction.
-
Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide (B58015) byproduct floats on the surface of the CCl₄.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude o-nitrobenzyl bromide.
-
The product can be further purified by recrystallization.
Reaction Mechanisms
Electrophilic Aromatic Substitution
The mechanism for the bromination of the aromatic ring proceeds via a classic electrophilic aromatic substitution pathway.
Radical Side-Chain Bromination
The bromination of the methyl group occurs through a free-radical chain reaction mechanism.
Conclusion
The regioselective bromination of o-nitrotoluene is a nuanced process that can be directed towards either ring or side-chain substitution by careful selection of reagents and reaction conditions. For electrophilic aromatic substitution, the activating, ortho, para-directing methyl group generally dictates the position of bromination, leading primarily to this compound, with 2-bromo-6-nitrotoluene as a common secondary product. Steric factors also play a significant role in determining the final product ratio. Conversely, radical conditions favor the formation of o-nitrobenzyl bromide. A thorough understanding of these competing pathways and the factors that influence them is essential for the successful application of this chemistry in research and development. Further optimization of reaction conditions, potentially guided by computational studies, could lead to even greater control over the regioselectivity of this important transformation.
References
An In-depth Technical Guide to Electrophilic Substitution on 4-Bromotoluene
Executive Summary: This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 4-bromotoluene (B49008). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the underlying principles of regioselectivity governed by the interplay of the methyl and bromo substituents. Key reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, are examined in detail. For each reaction, this guide presents quantitative data on isomer distribution, detailed experimental protocols, and mechanistic diagrams to provide a thorough understanding of the synthesis and behavior of 4-bromotoluene derivatives.
Introduction to Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction mechanism proceeds in two principal steps:
-
Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.
-
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.
In substituted benzenes, the nature of the existing substituents profoundly influences both the rate of reaction and the position (regioselectivity) of the incoming electrophile.
Regioselectivity in 4-Bromotoluene: A Technical Analysis
The regiochemical outcome of electrophilic substitution on 4-bromotoluene is determined by the combined electronic and steric effects of the methyl (-CH₃) and bromo (-Br) groups.
Electronic Effects of Substituents
-
Methyl Group (-CH₃): The methyl group is an activating substituent. It donates electron density to the ring through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene. It is an ortho, para-director.
-
Bromo Group (-Br): The bromo group is a deactivating substituent. It is highly electronegative and withdraws electron density from the ring via the inductive effect (-I), making the ring less reactive. However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R), which stabilizes the carbocation intermediate when the attack is at the ortho or para positions. This resonance effect makes the bromo group an ortho, para-director, despite its deactivating nature.
Analysis of Sigma Complex Stability
In a disubstituted benzene, the most activating group generally controls the position of substitution. In 4-bromotoluene, the activating methyl group's directing effect is dominant over the deactivating bromo group.
-
The methyl group at C1 directs incoming electrophiles to the C2 and C6 positions (ortho).
-
The bromo group at C4 directs incoming electrophiles to the C3 and C5 positions (ortho to the bromine).
Because the methyl group is activating, the transition states leading to substitution at the C2 and C6 positions are lower in energy than those for substitution at the C3 and C5 positions. Consequently, electrophilic attack occurs predominantly at the positions ortho to the methyl group.
Key Electrophilic Substitution Reactions of 4-Bromotoluene
The following sections detail the major electrophilic substitution reactions performed on 4-bromotoluene, including quantitative data on product distribution and detailed experimental protocols.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. As predicted by the directing effects, nitration of 4-bromotoluene yields primarily 4-bromo-2-nitrotoluene.[1] Dinitration can also occur under more forcing conditions, leading to 4-bromo-2,6-dinitrotoluene.[1]
| Electrophile | Reagents & Conditions | Major Product | Minor Product(s) | Reference |
| NO₂⁺ | HNO₃, Acetic Anhydride (B1165640) | This compound | 4-Bromo-3-nitrotoluene, Adducts | [2] |
| NO₂⁺ | HNO₃, H₂SO₄ | 4-Bromo-2,6-dinitrotoluene | Not specified | [1] |
This protocol is adapted from standard procedures for the nitration of substituted benzenes.[3][4]
Materials:
-
4-Bromotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature remains below 10 °C.
-
Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (58.5 mmol) of 4-bromotoluene in 20 mL of dichloromethane. Cool this flask in an ice-water bath to 0-5 °C.
-
Addition: Add the cold nitrating mixture dropwise to the stirred 4-bromotoluene solution over 30 minutes. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice. Transfer the mixture to a separatory funnel.[3]
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid, caution: CO₂ evolution), and finally with 50 mL of brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product (a mixture of isomers) can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) to isolate the major this compound isomer.
Halogenation
Halogenation, such as bromination, introduces a halogen atom onto the ring. The reaction typically requires a Lewis acid catalyst like FeBr₃ to polarize the Br-Br bond, creating a potent electrophile. The reaction with 4-bromotoluene is expected to yield 2,4-dibromotoluene (B1294801) as the major product.
| Electrophile | Reagents & Conditions | Major Product (Predicted) | Minor Product(s) (Predicted) |
| "Br⁺" | Br₂, FeBr₃, in CCl₄ | 2,4-Dibromotoluene | 3,4-Dibromotoluene |
This protocol is a general procedure for the catalyzed bromination of an activated aromatic ring.
Materials:
-
4-Bromotoluene
-
Iron (Fe) filings or anhydrous Iron(III) Bromide (FeBr₃)
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) (solvent)
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 8.55 g (50 mmol) of 4-bromotoluene and 0.5 g of iron filings in 25 mL of CCl₄. Protect the apparatus from moisture with a drying tube.
-
Addition: In the dropping funnel, place 8.8 g (2.8 mL, 55 mmol) of bromine dissolved in 10 mL of CCl₄. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The onset of the reaction is indicated by the evolution of HBr gas.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours or until the red color of bromine has mostly disappeared. The reaction can be gently warmed to 40-50 °C to ensure completion.
-
Work-up: Cool the reaction mixture and slowly add 30 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it with 30 mL of 10% NaOH solution to remove unreacted bromine and HBr, followed by a wash with 30 mL of water.
-
Drying and Concentration: Dry the organic layer with anhydrous Na₂SO₄, filter, and remove the solvent by distillation or rotary evaporation.
-
Purification: The crude 2,4-dibromotoluene can be purified by vacuum distillation or recrystallization.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. The electrophile is sulfur trioxide, SO₃. The reaction is reversible. As with other EAS reactions on 4-bromotoluene, substitution is expected to occur primarily at the C2 position.
The following data is illustrative, based on typical outcomes for the sulfonation of substituted bromotoluenes.[4]
| Electrophile | Reagents & Conditions | Major Product | Minor Product(s) |
| SO₃ | Fuming H₂SO₄ (20% SO₃), 0 °C, 2h | 4-Bromo-2-methylbenzenesulfonic acid | 4-Bromo-3-methylbenzenesulfonic acid |
| SO₃ | Conc. H₂SO₄, 80 °C, 4h | 4-Bromo-2-methylbenzenesulfonic acid | 4-Bromo-3-methylbenzenesulfonic acid |
This protocol is adapted from the methodology for the sulfonation of ortho-bromotoluene.[2][5]
Materials:
-
4-Bromotoluene
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride (NaCl)
-
Ice
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 17.1 g (0.1 mol) of 4-bromotoluene. Cool the flask in an ice bath.
-
Addition of Sulfuric Acid: Slowly add 11.8 g (6.4 mL, 0.12 mol) of concentrated sulfuric acid to the 4-bromotoluene with continuous stirring, keeping the temperature below 10°C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C for 2-3 hours. Monitor the reaction's progress by checking the solubility of an aliquot in water.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over 100 g of crushed ice with stirring. This will precipitate the sulfonic acid product.[2]
-
Isolation (Salting Out): To decrease the solubility of the sulfonic acid in the aqueous solution, add a sufficient amount of sodium chloride to saturate the solution. The sulfonic acid will precipitate as its sodium salt.[2]
-
Filtration and Washing: Filter the precipitated sodium 4-bromo-2-methylbenzenesulfonate using a Büchner funnel. Wash the solid with a cold, saturated sodium chloride solution to remove any remaining acid.
-
Purification: The crude sodium salt can be purified by recrystallization from an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The reaction forms a resonance-stabilized acylium ion (R-C≡O⁺) as the active electrophile.[7] The resulting ketone product is deactivated, which conveniently prevents polysubstitution. For 4-bromotoluene, acylation is expected to occur at the C2 position, ortho to the activating methyl group.
| Acylating Agent | Reagents & Conditions | Major Product (Predicted) |
| Acetyl Chloride | AlCl₃, DCM, 0 °C to RT | 2-Acetyl-4-bromotoluene |
| Propionyl Chloride | AlCl₃, DCM, 0 °C to RT | 4-Bromo-2-propionyltoluene |
This protocol is adapted from general procedures for Friedel-Crafts acylation.[3][8]
Materials:
-
4-Bromotoluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Protect the system from atmospheric moisture with a drying tube. Add 9.4 g (70 mmol) of anhydrous AlCl₃ to the flask, followed by 50 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 5.0 g (4.5 mL, 64 mmol) of acetyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
Substrate Addition: After the complex has formed, add a solution of 10.0 g (58.5 mmol) of 4-bromotoluene in 15 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 60 minutes.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated HCl to decompose the aluminum chloride complex.[3]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with 2x25 mL portions of DCM.
-
Washing: Combine the organic layers and wash with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM under reduced pressure.
-
Purification: The crude product, 2-acetyl-4-bromotoluene, can be purified by vacuum distillation or recrystallization.
Conclusion
The electrophilic substitution of 4-bromotoluene is a well-defined process governed by the directing effects of its substituents. The activating methyl group is the dominant director, leading to substitution primarily at the C2 and C6 positions. This guide has provided the theoretical framework, quantitative data, and detailed experimental protocols for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These reactions provide synthetically valuable intermediates for the development of pharmaceuticals, agrochemicals, and other advanced materials. A thorough understanding of the principles and procedures outlined herein is essential for professionals seeking to utilize 4-bromotoluene in complex organic synthesis.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. benchchem.com [benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
The Dichotomy of Directing Effects: A Technical Guide to the Influence of Methyl and Nitro Groups in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the directing effects of the methyl and nitro functional groups on the toluene (B28343) ring in the context of electrophilic aromatic substitution (EAS). Understanding these effects is fundamental to synthetic organic chemistry, particularly in the rational design and synthesis of pharmaceutical compounds where regioselectivity is paramount. This document details the underlying electronic principles, provides quantitative data on product distributions for various EAS reactions, outlines a standard experimental protocol for nitration, and uses visualizations to clarify reaction mechanisms and logical workflows.
Core Principles of Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a cornerstone reaction class for functionalizing aromatic rings. The mechanism proceeds via a two-step pathway:
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
The presence of a substituent on the benzene (B151609) ring profoundly influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). These effects are governed by the interplay of inductive and resonance effects exerted by the substituent.
-
Inductive Effects (I): These are transmitted through sigma (σ) bonds and arise from differences in electronegativity between the atoms of the substituent and the ring carbon. Electron-donating groups (+I) push electron density into the ring, while electron-withdrawing groups (-I) pull electron density from it.
-
Resonance Effects (M or R): These occur through the π-system and involve the delocalization of lone pairs or π-electrons from the substituent into the ring (+M) or from the ring into the substituent (-M).[1][2][3]
Case Study 1: The Methyl Group in Toluene - An Activating, Ortho-, Para-Director
The methyl group (-CH₃) on toluene serves as a classic example of an activating, ortho-, para-directing substituent. Toluene reacts faster than benzene in EAS reactions, with substitution occurring primarily at the ortho (2-) and para (4-) positions.[4][5]
Electronic Effects of the Methyl Group
The directing effect of the methyl group is a result of two electron-donating mechanisms:
-
Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring. This results in a net donation of electron density through the σ-bond, enriching the entire ring.[6]
-
Hyperconjugation (+M): This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring.[6][7] This effect specifically increases the electron density at the ortho and para positions, as depicted by the resonance structures. This makes these positions more nucleophilic and thus more susceptible to electrophilic attack.[6][8]
Mechanism and Intermediate Stability
The ortho-, para-directing nature of the methyl group is best understood by examining the stability of the sigma complex intermediates formed during electrophilic attack.
As shown in Figure 1, attack at the ortho and para positions allows for a resonance structure where the positive charge is located on the carbon atom directly attached to the methyl group (C1). This tertiary carbocation is significantly stabilized by both the inductive and hyperconjugative effects of the methyl group. In contrast, meta attack results in intermediates where the positive charge is never located on C1, meaning the intermediate does not receive this extra stabilization. Consequently, the activation energies for ortho and para attack are lower, leading to faster reaction rates and the predominance of these isomers.[4]
Quantitative Data on Isomer Distribution
The directing effect of the methyl group is evident in the product distributions of various EAS reactions. While ortho and para isomers are always favored, the specific ratio is influenced by factors such as the nature of the electrophile and reaction conditions, particularly steric hindrance at the ortho positions.
| Reaction | Electrophile/Conditions | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | 57 - 59 | 4 - 5 | 37 - 38 | [9][10] |
| Chlorination | Cl₂ / Fe catalyst | ~60 | ~1 | ~39 | [9] |
| Sulfonation | SO₃ in liquid SO₂ (-12.5°C) | 10.0 | 0.7 | 89.2 | [11] |
| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ (0°C) | 54 | 17 | 29 | [12][13] |
| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ (25°C) | 3 | 69 | 28 | [12][13] |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Trace | Trace | >99 | [13] |
Note: The Friedel-Crafts alkylation of toluene is a notable case where the product distribution is highly sensitive to temperature. At higher temperatures, the reaction becomes reversible, and the product ratio shifts to favor the more thermodynamically stable meta-xylene.[14]
Experimental Protocol: Mononitration of Toluene
This protocol outlines a standard laboratory procedure for the electrophilic nitration of toluene.
Materials:
-
Toluene (1.0 mL)
-
Concentrated Nitric Acid (1.0 mL)
-
Concentrated Sulfuric Acid (1.0 mL)
-
Diethyl Ether
-
10% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ice-water bath, 5 mL conical vial with spin vane, stirrer, separatory funnel.
Procedure:
-
Preparation of Nitrating Mixture: Place a 5 mL conical vial equipped with a spin vane in an ice-water bath on a magnetic stirrer. Carefully add 1.0 mL of concentrated nitric acid to the vial. While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Allow the mixture to cool.[1]
-
Reaction: Slowly add 1.0 mL of toluene dropwise to the cold, stirring nitrating mixture over a period of approximately 5 minutes. Control the rate of addition to maintain a low temperature and prevent excessive heat generation.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature while continuing to stir for an additional 5-10 minutes.[1][15]
-
Quenching and Extraction: Transfer the reaction mixture to a small separatory funnel containing 10 mL of cold water. Rinse the conical vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.[1]
-
Work-up: Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (vent frequently to release CO₂ gas) and then with 5 mL of water.[1]
-
Drying and Isolation: Discard the aqueous layer and transfer the organic layer to a clean flask. Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent.
-
Solvent Removal: Evaporate the diethyl ether using a rotary evaporator or a gentle stream of air in a fume hood to yield the product, a mixture of nitrotoluene isomers.
-
Analysis: The product distribution can be determined using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Case Study 2: The Nitro Group - A Deactivating, Meta-Director
The nitro group (-NO₂) is a powerful deactivating group and a meta-director. Nitrobenzene reacts much more slowly than benzene in EAS reactions, and substitution occurs almost exclusively at the meta (3-) position.[5][16]
Electronic Effects of the Nitro Group
The nitro group deactivates the ring and directs meta through a combination of strong electron-withdrawing effects:
-
Inductive Effect (-I): The nitrogen atom, bonded to two highly electronegative oxygen atoms, is strongly electron-deficient. It exerts a powerful inductive pull on the sigma electrons of the C-N bond, withdrawing electron density from the ring.
-
Resonance Effect (-M): The nitro group can pull π-electrons out of the aromatic ring and delocalize them over the oxygen atoms. This resonance withdrawal of electron density is a potent deactivating effect. Crucially, the resonance structures show that this effect removes electron density most significantly from the ortho and para positions, placing a partial positive charge on them.
Mechanism and Intermediate Stability
The meta-directing effect is explained by the relative destabilization of the sigma complex intermediates.
As illustrated in Figure 2, attack at the ortho and para positions results in a resonance contributor where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group. This places two adjacent positive charges (on the ring carbon and the nitrogen atom of the -NO₂ group), a highly unfavorable and destabilizing electrostatic arrangement.
The intermediates from meta attack avoid this severe destabilization, as the positive charge is never located on the carbon bearing the nitro group. While all positions are deactivated compared to benzene, the ortho and para positions are more deactivated than the meta position. Therefore, the electrophile reacts preferentially at the "least bad" option, the meta position.
Quantitative Data on Isomer Distribution
The strong meta-directing effect of the nitro group is confirmed by the product distribution from its nitration.
| Reaction | Electrophile/Conditions | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | ~6 | ~93 | ~1 | [17] |
Summary and Comparative Workflow
The directing effects of the methyl and nitro groups represent two opposing paradigms in electrophilic aromatic substitution, dictated entirely by their electronic interactions with the aromatic ring.
-
Methyl Group (-CH₃): An activating , ortho-, para-director . It donates electron density into the ring, stabilizing the arenium ion intermediates for ortho and para attack, thus lowering their activation energy and accelerating the reaction at these positions.
-
Nitro Group (-NO₂): A deactivating , meta-director . It withdraws electron density from the ring, destabilizing all arenium ion intermediates. However, it destabilizes the intermediates for ortho and para attack most severely, making the meta pathway the least unfavorable and therefore the major reaction course.
A thorough grasp of these principles is indispensable for predicting the outcomes of electrophilic aromatic substitution reactions and for the strategic design of multi-step syntheses in drug development and materials science.
References
- 1. cerritos.edu [cerritos.edu]
- 2. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. brainly.in [brainly.in]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. Unlike most other electrophilic aromatic substitutions, sulfonati... | Study Prep in Pearson+ [pearson.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Product Distribution in the Nitration of Toluene [thecatalyst.org]
- 11. "Refinements in the isomer distribution and relative rate of sulfonatio" by David George Guillot [scholarsarchive.byu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. quora.com [quora.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to the Safety of 4-Bromo-2-nitrotoluene (CAS: 60956-26-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-2-nitrotoluene, identified by CAS Number 60956-26-5, is a versatile chemical intermediate utilized in organic synthesis and materials science.[1] Its unique structure makes it a valuable building block in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Given its application in research and development, a thorough understanding of its safety profile is critical for professionals handling this compound. This guide consolidates key safety data from various Safety Data Sheets (SDS) to provide a comprehensive overview for a technical audience.
Chemical and Physical Properties
Proper handling and storage protocols are informed by the physical and chemical properties of a substance. Key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 60956-26-5 | [1][2][3][4] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2][4] |
| Molecular Weight | 216.03 g/mol | [1][3][4] |
| Appearance | Light yellow to dark brown solid | [1] |
| Melting Point | 45-48 °C | [1][2][3] |
| Boiling Point | 130 °C @ 12 mmHg | [1][2][3] |
| Solubility | Insoluble in water | [2][3] |
| Flash Point | Not applicable | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4][5]
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 : Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 : Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335 : May cause respiratory irritation |
| Acute Toxicity, Oral (less common) | 4 | H302 : Harmful if swallowed |
| Acute Toxicity, Dermal (less common) | 4 | H312 : Harmful in contact with skin |
Note: The GHS classifications are based on aggregated data from multiple suppliers; H315, H319, and H335 are the most consistently reported hazards.[4]
The NFPA 704 rating for this chemical is Health: 2, Flammability: 0, Instability: 0 , indicating a moderate health hazard but stability and no fire hazard under normal conditions.[7]
Caption: Logical workflow from substance exposure to primary health hazards.
Handling, Storage, and Emergency Procedures
Strict adherence to safety protocols is mandatory when working with this compound.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]
-
Personal Handling : Avoid contact with skin and eyes.[6][7] Prevent the formation of dust and aerosols.[6][7] Wash hands thoroughly after handling.[5]
-
Recommended PPE :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[3][5]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[3][5]
-
Respiratory Protection : Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated.[3]
-
Storage Conditions
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
The designated storage class is 11 for combustible solids.[3]
First-Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult or if you feel unwell, call a poison control center or doctor.[5]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[7]
-
Hazardous Combustion Products : Fire may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[7]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment to prevent contact with skin, eyes, and clothing. Avoid breathing dust.[7]
-
Containment and Cleanup : Do not allow the chemical to enter drains.[7] Carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for disposal.[5][7]
Experimental Protocols: A Methodological Note
The safety classifications (e.g., "Skin Irritation, Category 2") provided in SDS documents are summaries of toxicological testing results. These documents do not typically include the detailed experimental protocols used to derive the data. For researchers requiring this level of detail, consulting the primary toxicological literature or regulatory submission documents (e.g., ECHA registration dossiers) is necessary.
As an example, the determination of skin irritation potential (H315) is generally performed according to standardized international guidelines, such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) . A typical protocol involves:
-
Test System : The use of healthy, young adult albino rabbits.
-
Application : A small amount of the test substance (e.g., 0.5 g) is applied to a shaved patch of skin.
-
Observation : The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring : The reactions are scored according to a standardized scale, and the mean scores are used to classify the substance's irritation potential.
Similar standardized protocols exist for eye irritation (OECD 405) and acute toxicity studies.
Conclusion
This compound is a valuable chemical reagent with defined health hazards, primarily related to its irritant properties. Professionals in research and drug development can handle this compound safely by adhering to the guidelines outlined in its Safety Data Sheet. This includes the consistent use of appropriate engineering controls, personal protective equipment, and proper storage and handling procedures. In the event of exposure or accidental release, the emergency protocols detailed in this guide should be followed promptly.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 60956-26-5 [chemicalbook.com]
- 3. This compound 97 60956-26-5 [sigmaaldrich.com]
- 4. This compound | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Solubility of 4-Bromo-2-nitrotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative summary of its solubility in common organic solvents.
Qualitative Solubility of this compound
This compound is generally characterized by its moderate solubility in organic solvents and is insoluble in water.[1][2][3][4] This behavior is consistent with its molecular structure, which features a non-polar aromatic ring and a polar nitro group, rendering it more compatible with organic media than with aqueous solutions. A summary of its qualitative solubility is presented below.
| Solvent Classification | Example Solvents | Qualitative Solubility |
| Polar Aprotic | Acetone, Ethyl Acetate | Expected to be soluble to moderately soluble |
| Polar Protic | Methanol, Ethanol | Expected to be soluble to moderately soluble |
| Non-polar Aromatic | Toluene | Expected to be soluble |
| Chlorinated | Dichloromethane, Chloroform | Expected to be soluble |
| Aqueous | Water | Insoluble[1][3][4] |
Note: This table is based on general chemical principles and qualitative statements found in the literature. Experimental verification is necessary for specific applications.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following protocol details a reliable gravimetric method for quantitatively determining the solubility of this compound in a specific organic solvent at a given temperature.[5][6][7][8]
Principle
This method involves preparing a saturated solution of the compound at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.[5][9]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Beakers or Erlenmeyer flasks
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Filtration apparatus (funnel, filter paper or syringe filter)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
-
Desiccator
Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a beaker or Erlenmeyer flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[10][11]
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required to reach equilibrium may vary and should be determined experimentally.[12]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, turn off the stirrer and allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid crystallization upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter or filter paper to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound (45-48°C) to avoid decomposition or loss of the solute.[1][3][4] A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dry solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.[5]
-
Calculation of Solubility
The solubility can be expressed in various units, such as g/100 mL or mol/L.
To calculate solubility in g/100 mL:
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution withdrawn (mL)) * 100
Where:
-
Mass of solute = (Mass of dish + solute) - (Mass of empty dish)
To calculate solubility in mol/L:
Solubility (mol/L) = Mass of solute (g) / (Molecular weight of this compound ( g/mol ) * Volume of solution withdrawn (L))
Molecular Weight of this compound = 216.03 g/mol [1][13]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
References
- 1. 4-溴-2-硝基甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 60956-26-5 [chemicalbook.com]
- 4. This compound | 60956-26-5 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 8. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 3 Ways To Make a Saturated Solution [thoughtco.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing of 4-Bromo-2-nitrotoluene for Research and Development
For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical foundation for successful experimentation and innovation. This in-depth technical guide provides a comprehensive overview of the commercial landscape for 4-Bromo-2-nitrotoluene, a key intermediate in various synthetic applications. This guide includes a detailed summary of supplier specifications, safety information, and a logical workflow for selecting a suitable supplier.
Properties and Applications of this compound
This compound (CAS No. 60956-26-5) is a substituted aromatic compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of approximately 216.03 g/mol .[1][2][3] It typically appears as a light yellow to dark brown solid.[4][5] This compound serves as a crucial building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes.[4] Its utility is demonstrated in its use as a starting material for the synthesis of compounds such as 4-bromo-2-nitrobenzaldehyde, 4-bromo-2-nitrobenzoic acid, and 6-bromoindole (B116670).
Commercial Supplier Data
The following table summarizes the specifications of this compound available from various commercial suppliers to facilitate a comparative analysis for procurement decisions.
| Supplier | Product Number | Purity | Physical Form | Melting Point (°C) | Boiling Point (°C) | Notes |
| Biosynth | FB02085 | Not explicitly stated | Solid | 46 | Not specified | Shown to have antimycobacterial and insecticidal activities.[1] |
| Sigma-Aldrich | 425230 | 97% | Solid | 45-48 | 130 (at 12 mmHg) | May be used as a starting material in various syntheses. |
| Chem-Impex | --- | ≥ 98% (GC) | Light yellow to dark brown solid | 45-48 | 130 (at 12 mmHg) | Store at 0-8 °C.[4] |
| Thomas Scientific | C814V90 | ≥ 98% (GC) | Light yellow to dark brown solid | 45-48 | 130 (at 12 mmHg) | --- |
| Fisher Scientific | B18435G | ≥98.0% (GC) | Crystalline Powder | 46 | 256 | Supplied by TCI America.[6] |
| Santa Cruz Biotechnology | sc-224457 | Not explicitly stated | --- | Not specified | Not specified | For research use only.[3] |
| ChemicalBook | --- | 97%-99.9% | --- | 45-48 | 130 (at 12 mmHg) | Lists multiple suppliers with varying purities.[7] |
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed or in contact with skin.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical. It is recommended to work in a well-ventilated area.[8] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]
Experimental Protocols
While specific experimental protocols are highly dependent on the target molecule and reaction conditions, the primary application of this compound is as a precursor in multi-step syntheses. Researchers can find general methodologies in peer-reviewed literature. For instance, its use in the Batcho-Leimgruber indole (B1671886) synthesis to produce 6-bromoindole has been documented. The oxidation of this compound to synthesize 4-bromo-2-nitrobenzoic acid is another common application. Scientists should consult relevant chemical literature and databases for detailed experimental procedures tailored to their specific research objectives.
Supplier Selection Workflow
The process of selecting a commercial supplier for a critical reagent like this compound involves several key decision points to ensure the quality and suitability of the material for the intended research. The following diagram illustrates a logical workflow for this process.
Caption: A workflow diagram for the selection of a commercial chemical supplier.
References
- 1. This compound | 60956-26-5 | FB02085 | Biosynth [biosynth.com]
- 2. This compound | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. thomassci.com [thomassci.com]
- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. This compound | 60956-26-5 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide on the Stability and Storage of 4-Bromo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-nitrotoluene. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound for research and development purposes.
Physicochemical Properties and General Stability
This compound is a solid, typically appearing as light yellow to dark brown crystals or crystalline powder. It is insoluble in water but soluble in various organic solvents. Like many nitroaromatic compounds, it is considered stable under standard laboratory conditions.[1] However, its stability can be influenced by temperature, light, and humidity.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₂ | [2][3] |
| Molecular Weight | 216.03 g/mol | [2][3] |
| Melting Point | 45-48 °C | [1] |
| Boiling Point | 130 °C at 12 mmHg | |
| Appearance | Light yellow to dark brown solid | [1] |
| Solubility | Insoluble in water |
Recommended Storage Conditions
To maintain the quality and prevent degradation of this compound, proper storage is crucial. The following conditions are recommended based on information from various chemical suppliers.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place. Some suppliers recommend room temperature, while others suggest refrigeration at 0-8°C or 10-25°C. For long-term storage, refrigeration is advisable to minimize the potential for thermal degradation. | [1][2][4] |
| Light | Store in a tightly closed, light-resistant container. Aromatic nitro compounds can be susceptible to photodegradation. | [2] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis. The container should be kept tightly closed in a dry and well-ventilated place. | [2] |
| Incompatibilities | Avoid strong oxidizing agents and strong bases, as they may react with the compound. |
Potential Degradation Pathways
Two primary bacterial degradation pathways for 4-nitrotoluene (B166481) have been identified:
-
Oxidative Pathway: In some bacteria, the degradation of 4-nitrotoluene is initiated by the oxidation of the methyl group to form 4-nitrobenzyl alcohol, which is then further oxidized to 4-nitrobenzaldehyde (B150856) and 4-nitrobenzoic acid. The nitro group is subsequently reduced to a hydroxylamino group, followed by the elimination of ammonia (B1221849) to form protocatechuate, which then enters the central metabolism.[5][6]
-
Reductive Pathway: Other microorganisms utilize a pathway that begins with the reduction of the nitro group to form 4-hydroxylaminotoluene. This intermediate is then rearranged to 6-amino-m-cresol.[7]
These biodegradation pathways suggest that potential degradation products of this compound could include analogs of these intermediates, such as 4-bromo-2-nitrobenzyl alcohol, 4-bromo-2-nitrobenzaldehyde, 4-bromo-2-nitrobenzoic acid, and various amino and hydroxylated derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 60956-26-5 | FB02085 | Biosynth [biosynth.com]
- 3. This compound | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [synhet.com]
- 5. Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A New 4-Nitrotoluene Degradation Pathway in a Mycobacterium Strain - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-2-nitrotoluene melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-nitrotoluene
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This compound, a key building block in the synthesis of various pharmaceuticals and other complex organic molecules, is no exception. This technical guide provides a detailed overview of its melting and boiling points, complete with experimental protocols for their determination.
Physicochemical Data of this compound
The accurate determination of melting and boiling points is crucial for the identification, purification, and characterization of compounds. The accepted values for this compound are summarized below.
| Property | Value | Conditions |
| Melting Point | 45-48 °C | |
| Boiling Point | 130 °C | at 12 mmHg |
| Boiling Point | 256.5 °C | at 760 mmHg[1] |
Note: The melting point is often reported as a range, which can indicate the presence of impurities. A sharper melting point range typically signifies a purer compound.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the melting and boiling points of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Materials and Equipment:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, to ensure accurate measurement.
-
Observation: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.[3]
Determination of Boiling Point
The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small quantities of liquid.
Materials and Equipment:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
This compound sample
-
Thermometer
-
Heat source (e.g., Bunsen burner)
-
Liquid paraffin (B1166041) or other suitable heating oil
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube. The capillary tube is then placed inside the test tube with its open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in the Thiele tube containing the heating oil.[4]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[4]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]
Workflow for Physicochemical Characterization
The logical flow for determining the melting and boiling points of a compound like this compound is crucial for systematic analysis.
Caption: Workflow for the determination of melting and boiling points.
References
An In-depth Technical Guide to the Retrosynthetic Analysis of 4-Bromo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the retrosynthetic analysis of 4-Bromo-2-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines three primary synthetic pathways, complete with experimental protocols, quantitative data, and logical diagrams to facilitate a comprehensive understanding of the synthetic strategies involved.
Executive Summary
The synthesis of this compound can be approached through several strategic disconnections in its molecular structure. This guide focuses on three viable retrosynthetic pathways:
-
Nitration of 4-bromotoluene: An electrophilic aromatic substitution where the directing effects of the methyl and bromo substituents guide the regioselective introduction of a nitro group.
-
Bromination of 2-nitrotoluene: Another electrophilic aromatic substitution, where the challenge lies in controlling the regioselectivity of bromination on a deactivated ring.
-
Sandmeyer Reaction of 4-amino-2-nitrotoluene: A versatile and high-yielding method involving the diazotization of an amino group followed by its replacement with a bromo substituent.
Each pathway is evaluated based on its efficiency, selectivity, and practicality in a laboratory setting, providing researchers with the critical information needed to select the most suitable synthetic route for their specific needs.
Retrosynthetic Pathways
The retrosynthetic analysis of this compound reveals three logical bond disconnections that lead to readily available starting materials. The following diagram illustrates these strategic approaches.
Caption: Retrosynthetic analysis of this compound highlighting three key disconnection approaches.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on various factors, including yield, purity of the final product, cost and availability of starting materials, and the complexity of the experimental procedure. The following table summarizes the quantitative data for the three primary synthetic pathways discussed.
| Route | Starting Material | Key Transformation | Reagents | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | 4-bromotoluene | Nitration | HNO₃, H₂SO₄ | 0 - 5 | 1 - 2 hours | Moderate to Good |
| 2 | 2-nitrotoluene | Bromination | Br₂, FeBr₃ | Room Temperature | 2 - 4 hours | Moderate |
| 3 | 4-amino-2-nitrotoluene | Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr, HBr | 0 - 5 | 2 - 3 hours | 89[1] |
Detailed Experimental Protocols
Route 1: Nitration of 4-bromotoluene
This method relies on the electrophilic nitration of 4-bromotoluene. The methyl group is an activating ortho, para-director, while the bromo group is a deactivating ortho, para-director. The activating nature of the methyl group predominantly directs the incoming nitro group to the ortho position (C2), leading to the desired product.
Experimental Workflow:
References
Methodological & Application
4-Bromo-2-nitrotoluene: A Key Precursor in Agrochemical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-2-nitrotoluene is a versatile aromatic compound that serves as a crucial starting material in the synthesis of various organic molecules, including those with significant applications in the agrochemical industry. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural features make it an attractive precursor for the development of novel pesticides, herbicides, and fungicides. The presence of a bromine atom and a nitro group on the toluene (B28343) ring provides reactive sites for further chemical modifications, allowing for the construction of complex molecules with desired biological activities.
This document provides a detailed protocol for a key transformation of this compound into 4-bromo-2-methylaniline (B145978), a valuable intermediate for the synthesis of potential agrochemical candidates.
Synthetic Pathway Overview
The general strategy for utilizing this compound as a precursor in agrochemical synthesis often involves the transformation of its functional groups. A common and critical step is the reduction of the nitro group to an amine, yielding a substituted aniline (B41778). This aniline can then be further modified to introduce various pharmacophores known to impart pesticidal, herbicidal, or fungicidal properties.
Caption: General synthetic workflow from this compound.
Experimental Protocol: Synthesis of 4-Bromo-2-methylaniline
This protocol describes the reduction of the nitro group in this compound to an amine functionality using tin(II) chloride as the reducing agent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS reagent, ≥98% | Commercially Available |
| Concentrated Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Ethanol (B145695) (EtOH) | Anhydrous | Commercially Available |
| Sodium hydroxide (B78521) (NaOH) | Pellets, ≥97% | Commercially Available |
| Ethyl acetate (B1210297) (EtOAc) | ACS grade | Commercially Available |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ACS grade | Commercially Available |
| Deionized water (H₂O) |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 46.3 mmol).
-
Addition of Reagents: Add ethanol (100 mL) to the flask and stir until the starting material is dissolved. To this solution, add tin(II) chloride dihydrate (41.8 g, 185.2 mmol, 4 equivalents).
-
Reaction Initiation: Slowly add concentrated hydrochloric acid (50 mL) to the stirred mixture. The reaction is exothermic, and the addition should be done carefully.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate tin salts as a white solid.
-
Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 4-bromo-2-methylaniline can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
-
Expected Yield and Characterization:
The expected yield of 4-bromo-2-methylaniline is typically in the range of 80-90%. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | Light yellow to brown solid or oil |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Melting Point | 25-28 °C |
| Boiling Point | 115-117 °C at 10 mmHg |
Logical Workflow for Agrochemical Development
The synthesized 4-bromo-2-methylaniline can be used as a versatile building block for creating a library of potential agrochemical compounds. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for agrochemical discovery.
Disclaimer: This protocol is intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The hazards of all chemicals used should be fully understood before commencing any work.
Application of 4-Bromo-2-nitrotoluene in Polymer Chemistry: A Proposed Approach to Novel Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitrotoluene is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] While its direct application in polymer chemistry is not extensively documented, its unique molecular structure, featuring bromine, nitro, and methyl functional groups, presents an opportunity for the synthesis of novel functional monomers. This document outlines a proposed application of this compound as a precursor for a functional styrenic monomer and its subsequent polymerization to yield a polymer with potential applications in advanced materials and biomedical fields. The bromine and nitro groups can serve as handles for further post-polymerization modification, allowing for the introduction of a wide range of functionalities.
Proposed Synthetic and Polymerization Pathway
Due to the absence of direct polymerization examples of this compound in the literature, a hypothetical yet chemically sound pathway is proposed. This involves a two-step process:
-
Monomer Synthesis: Conversion of this compound to a polymerizable styrenic monomer, 4-Bromo-2-nitro-1-vinylbenzene .
-
Polymerization: Polymerization of the synthesized monomer via Atom Transfer Radical Polymerization (ATRP) to produce Poly(4-bromo-2-nitrostyrene) .
This approach allows for the creation of a well-defined polymer with controlled molecular weight and narrow polydispersity.[1]
Diagram of the Proposed Workflow
Caption: Proposed workflow for the synthesis of Poly(4-bromo-2-nitrostyrene).
Experimental Protocols
Part 1: Synthesis of 4-Bromo-2-nitro-1-vinylbenzene (Proposed)
This protocol describes a plausible method for the synthesis of the functional monomer from this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Side-Chain Bromination:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination of the methyl group.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide (B58015) and wash the solid with a small amount of CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide.
-
-
Elimination Reaction:
-
Dissolve the crude benzylic bromide in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure 4-Bromo-2-nitro-1-vinylbenzene.
-
Part 2: Polymerization of 4-Bromo-2-nitro-1-vinylbenzene via ATRP (Proposed)
This protocol details the controlled polymerization of the synthesized styrenic monomer.
Materials:
-
4-Bromo-2-nitro-1-vinylbenzene (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Reaction Mixture:
-
To a Schlenk flask, add CuBr (1 equivalent relative to initiator) and a magnetic stir bar.
-
Seal the flask with a rubber septum, and alternatively evacuate and backfill with nitrogen three times.
-
Add degassed anisole via syringe, followed by the degassed monomer (e.g., 100 equivalents).
-
Add the degassed ligand, PMDETA (1 equivalent), via syringe. The solution should turn green as the catalyst complex forms.
-
Finally, add the degassed initiator, EBiB (1 equivalent), via syringe to start the polymerization.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath at a specified temperature (e.g., 90-110 °C).[1]
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
-
Termination and Purification:
-
After the desired conversion is reached, or after a set time, terminate the polymerization by opening the flask to air and diluting with THF.
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Data Presentation
The following table summarizes the expected quantitative data for the polymerization of 4-Bromo-2-nitro-1-vinylbenzene via ATRP, based on typical results for substituted styrenes.[1][3]
| Parameter | Expected Value/Range |
| Monomer/Initiator/Catalyst/Ligand Ratio | 100:1:1:1 |
| Polymerization Temperature (°C) | 90 - 110 |
| Reaction Time (hours) | 4 - 24 |
| Monomer Conversion (%) | 50 - 90 |
| Number-Average Molecular Weight (Mₙ, g/mol ) | 5,000 - 20,000 |
| Polydispersity Index (PDI = Mₙ/Mₙ) | 1.1 - 1.4 |
Potential Applications
The resulting Poly(4-bromo-2-nitrostyrene) would be a novel functional polymer with several potential applications:
-
Reactive Polymer Intermediates: The bromine and nitro groups can be further functionalized through various chemical reactions to introduce other functionalities, leading to a wide range of tailored polymers.
-
High Refractive Index Polymers: The presence of bromine and an aromatic ring is expected to impart a high refractive index to the polymer, making it potentially useful in optical applications.[4]
-
Precursors to Conductive Polymers: The nitro groups could potentially be reduced to amino groups, and subsequent chemical or electrochemical oxidation could lead to the formation of conjugated, conductive polymers.
-
Materials for Drug Delivery: Further modification of the functional groups could allow for the attachment of drug molecules, making the polymer a candidate for drug delivery systems.
Disclaimer: The application and protocols described herein are proposed based on established principles of organic and polymer chemistry, as direct literature examples for the polymerization of this compound or its direct derivatives are not available. These protocols should be adapted and optimized by researchers based on their specific experimental conditions and safety assessments.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 3. Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repo.upertis.ac.id [repo.upertis.ac.id]
Application Notes and Protocols: Batcho-Leimgruber Synthesis of 6-Bromoindole from 4-Bromo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Batcho-Leimgruber indole (B1671886) synthesis is a powerful and versatile method for the preparation of indoles, particularly those that are unsubstituted at the 2- and 3-positions. This method offers a significant advantage over other indole syntheses, such as the Fischer indole synthesis, by utilizing readily available o-nitrotoluenes as starting materials and proceeding under relatively mild conditions with high yields.[1][2] This application note provides a detailed protocol for the synthesis of 6-bromoindole (B116670) from 4-bromo-2-nitrotoluene, a key intermediate in the synthesis of various pharmacologically active compounds.
The synthesis proceeds in two key steps:
-
Enamine Formation: The condensation of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), often in the presence of a catalyst such as pyrrolidine (B122466), to form a β-dimethylamino- or β-pyrrolidino-2-nitrostyrene intermediate.
-
Reductive Cyclization: The reduction of the nitro group of the enamine intermediate, which is immediately followed by cyclization and elimination of the amine to afford the final indole product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of 6-bromoindole from this compound.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Enamine Formation | This compound | DMF-DMA, Pyrrolidine | DMF | 110 | 3 | High (Intermediate) |
| 2 | Reductive Cyclization | (E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethyl-2-(pyrrolidin-1-yl)ethen-1-amine | Raney Nickel, Hydrazine (B178648) Hydrate (B1144303) (85%) | THF, Methanol (B129727) | 45-50 | 3 | up to 77% (Overall)[3] |
Experimental Protocols
Step 1: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethyl-2-(pyrrolidin-1-yl)ethen-1-amine (Enamine Intermediate)
This protocol is adapted from a general procedure for the formation of β-pyrrolidinostyrenes in the Batcho-Leimgruber synthesis.[4]
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dimethylformamide (DMF), anhydrous
-
Methylene (B1212753) chloride
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound in anhydrous DMF.
-
To this solution, add N,N-dimethylformamide dimethyl acetal and pyrrolidine. The use of pyrrolidine can accelerate the reaction.[4]
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 3 hours.
-
After cooling to room temperature, remove the volatile components using a rotary evaporator.
-
The resulting residue, which is the crude enamine, can be used directly in the next step or purified by recrystallization from methanol after dissolving in a minimal amount of methylene chloride. The enamine intermediate is typically a colored solid.
Step 2: Synthesis of 6-Bromoindole via Reductive Cyclization
This protocol utilizes Raney nickel and hydrazine hydrate for the reductive cyclization, a common and effective method for this transformation.[2][4] Buffered aqueous titanous chloride is also reported to be a highly efficient reducing agent for this step, providing yields of up to 77%.[3]
Materials:
-
(E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethyl-2-(pyrrolidin-1-yl)ethen-1-amine
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate (85% solution)
-
Tetrahydrofuran (THF)
-
Methanol
-
Celite
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the crude enamine intermediate from Step 1 in a mixture of THF and methanol.
-
Carefully add a catalytic amount of Raney nickel slurry to the stirred solution at room temperature.
-
To this mixture, add 85% hydrazine hydrate dropwise. A vigorous evolution of gas (nitrogen and hydrogen) will be observed, and the reaction is exothermic. Maintain the temperature between 45-50 °C using a water bath.
-
After the initial gas evolution subsides, continue to stir the reaction at 45-50 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the Raney nickel catalyst by filtration through a pad of Celite. Wash the filter cake with methylene chloride.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
To remove residual water, add toluene to the residue and evaporate again.
-
The crude 6-bromoindole can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the final product as a solid.
Mandatory Visualizations
Reaction Pathway for the Batcho-Leimgruber Synthesis of 6-Bromoindole
Caption: Overall workflow of the Batcho-Leimgruber synthesis.
Logical Relationship of Key Steps and Components
Caption: Key components and processes in the synthesis.
References
Application Note: A Detailed Protocol for the Synthesis of 6-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 6-bromoindole (B116670), a key heterocyclic building block in medicinal chemistry and drug development. The featured method is the Batcho-Leimgruber indole (B1671886) synthesis, a reliable and efficient route starting from the commercially available 4-bromo-2-nitrotoluene. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual workflow diagram to facilitate successful laboratory implementation.
Introduction
6-Bromoindole is a versatile intermediate used in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and tryptamine (B22526) derivatives with potential therapeutic applications. The bromine moiety at the 6-position serves as a convenient handle for further functionalization through various cross-coupling reactions, making it a valuable scaffold in the design and synthesis of novel drug candidates. The Batcho-Leimgruber synthesis is a preferred method for preparing 2,3-unsubstituted indoles due to its high yields and mild reaction conditions.[1][2]
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of 6-bromoindole via the Batcho-Leimgruber pathway.
| Parameter | Value | Reference |
| Starting Material | This compound | Commercially Available |
| Intermediate | (E)-1-(4-bromo-2-nitrophenyl)-2-(dimethylamino)ethene | Not typically isolated |
| Final Product | 6-Bromoindole | - |
| Molecular Formula | C₈H₆BrN | |
| Molecular Weight | 196.04 g/mol | |
| Melting Point | 92-96 °C | |
| Appearance | White to off-white crystalline solid | - |
| Overall Yield | ~57% (reported for a similar synthesis) | - |
| Purity | >98% (achievable with column chromatography) | - |
Experimental Protocol: Batcho-Leimgruber Synthesis of 6-Bromoindole
This protocol is divided into two main steps: the formation of the enamine intermediate and its subsequent reductive cyclization.
Step 1: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-2-(dimethylamino)ethene (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) (1.2 eq.) and pyrrolidine (B122466) (1.2 eq.).[2][3]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Intermediate Isolation - Optional): After the reaction is complete, the volatile components can be removed under reduced pressure. The resulting crude enamine, typically a dark red solid, can be used in the next step without further purification. If purification is desired, the residue can be recrystallized from methanol.
Step 2: Reductive Cyclization to 6-Bromoindole
Several reducing agents can be employed for this step. Below are protocols for two common methods.
Method A: Reduction with Iron in Acetic Acid
-
Reaction Setup: To a solution of the crude enamine intermediate from Step 1 in glacial acetic acid, add iron powder (Fe) in several portions.
-
Reaction Conditions: Heat the mixture with stirring. The reaction is exothermic. Maintain the temperature at or below a gentle reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron residues.
-
Wash the Celite® pad with ethyl acetate (B1210297).
-
Neutralize the filtrate by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 6-bromoindole.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure 6-bromoindole as a white to off-white solid.
-
Method B: Reduction with Raney Nickel and Hydrazine (B178648)
-
Reaction Setup: Dissolve the crude enamine intermediate in a mixture of tetrahydrofuran (B95107) (THF) and methanol.[4]
-
Addition of Catalyst and Reducing Agent: To the stirred solution under a nitrogen atmosphere, carefully add a catalytic amount of Raney nickel slurry.[2][4] Then, add hydrazine hydrate (B1144303) (85% solution) dropwise.[4] A vigorous evolution of gas will be observed.
-
Reaction Conditions: The reaction is exothermic. Maintain the temperature between 45-50 °C using a water bath for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification:
-
After the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney nickel. Caution: Raney nickel is pyrophoric and should be handled with care.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography as described in Method A.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-bromoindole.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of the Batcho-Leimgruber synthesis.
References
Application Note: Determination of 4-Bromo-2-nitrotoluene Purity by High-Performance Liquid Chromatography (HPLC)
Introduction
4-Bromo-2-nitrotoluene is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is a critical parameter that can significantly impact the yield and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity. The method is designed for accuracy, and reproducibility, and is suitable for implementation in research and quality control laboratories.
Experimental Conditions
A standard HPLC system equipped with a UV-Vis detector is used for this analysis. The separation is achieved on a C18 reversed-phase column. The mobile phase consists of an isocratic mixture of acetonitrile (B52724) and water with a small percentage of phosphoric acid to ensure sharp peak shapes.[2][3][4]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[5] |
| Run Time | 10 minutes |
Data Presentation
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. The following table presents hypothetical quantitative data for a sample analysis.
Table 2: Quantitative Analysis of this compound Sample
| Peak No. | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity 1 | 2.5 | 15.2 | 0.5 |
| 2 | This compound | 4.8 | 2970.5 | 99.0 |
| 3 | Impurity 2 | 6.1 | 14.3 | 0.5 |
| Total | 3000.0 | 100.0 |
Experimental Protocols
1. Preparation of Mobile Phase
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a clean 1 L glass reservoir.
-
Add 1.0 mL of concentrated phosphoric acid to the mixture.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration).
2. Standard Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5][6]
3. Sample Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5][6]
4. HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard solution to verify system suitability (e.g., retention time, peak shape, and detector response).
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for 10 minutes.
5. Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percentage of the this compound peak using the following formula:
Purity (%) = (Peak Area of this compound / Total Peak Area of all peaks) x 100
Visualizations
References
Application Note: Identification of 4-Bromo-2-nitrotoluene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-nitrotoluene is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate identification and quantification of this compound are crucial for process monitoring, quality control, and research and development. This application note provides a detailed protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[2]
Principle
Gas chromatography separates compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated compounds then enter a mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification.
Experimental Protocols
1. Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
For Liquid Samples (e.g., reaction mixtures):
-
Dilute an accurately weighed or measured aliquot of the liquid sample in a suitable solvent such as methanol, acetonitrile, or ethyl acetate (B1210297) to a final concentration within the instrument's linear range.
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
For Solid Samples (e.g., soil, crude product):
-
Accurately weigh approximately 1-5 g of the homogenized solid sample into a glass vial.
-
Add a known volume of a suitable extraction solvent (e.g., acetonitrile).
-
Sonicate the mixture in an ice water bath for a specified period (e.g., 30 minutes) to extract the analyte.[3]
-
Centrifuge the sample to pellet the solid material.
-
Carefully transfer the supernatant to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are provided as a guideline and may require optimization for specific instruments and applications. These are based on general methods for nitroaromatic compounds.[4][5]
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 70°C, hold for 2 min |
| Ramp: 15°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 350 amu |
| Acquisition Mode | Full Scan |
Data Presentation
Mass Spectral Data
The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern. The key mass-to-charge ratios (m/z) for identification are summarized below.[6]
| m/z | Relative Intensity | Assignment |
| 217 | Low | [M+2]⁺ (due to ⁸¹Br isotope) |
| 215 | Low | [M]⁺ (due to ⁷⁹Br isotope) |
| 90 | High | [C₇H₆]⁺ Fragment |
| 89 | Medium | [C₇H₅]⁺ Fragment |
| 63 | Medium | [C₅H₃]⁺ Fragment |
Retention Time
The retention time of this compound will be specific to the GC conditions used. Under the conditions specified above, the compound is expected to elute at a reproducible time. This retention time should be confirmed by injecting a pure standard of this compound.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the identification of this compound by GC-MS.
Conclusion
This application note outlines a comprehensive GC-MS method for the identification of this compound. The provided experimental protocol, including sample preparation and instrumental conditions, offers a robust starting point for researchers. The characteristic mass spectrum and retention time allow for confident identification of the target analyte. Method validation and optimization may be required for specific matrices and quantitative purposes.
References
Application Note: Analysis of Nitrotoluene Derivatives by Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation and analysis of nitrotoluene derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). The methods outlined are applicable for the separation of isomers and other related compounds, which is critical in various fields, including environmental analysis, pharmaceutical development, and forensic science.
Introduction
Nitrotoluene and its derivatives are a class of aromatic compounds with wide industrial and military applications. Their analysis often requires robust and sensitive analytical methods to ensure product quality, monitor environmental contamination, and support research and development activities. Reverse-phase HPLC with UV detection is a widely used technique for this purpose due to its selectivity, sensitivity, and reproducibility.[1] This application note details the optimized conditions and protocols for the successful separation of various nitrotoluene derivatives.
Key Experimental Protocols
A generalized protocol for the analysis of nitrotoluene derivatives by RP-HPLC is provided below. This protocol can be adapted based on the specific analytes and matrix.
1. Sample Preparation:
-
Solid Samples (e.g., soil, sediment): Extract the sample with acetonitrile (B52724) using an ultrasonic bath or a shaker.[2] Filter the extract and dilute with water as needed prior to injection.[2]
-
Aqueous Samples: For high-concentration samples, dilute with methanol (B129727) or acetonitrile and filter before injection.[2] For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.
-
Standards: Prepare stock solutions of individual nitrotoluene derivatives in a suitable solvent such as methanol or acetonitrile. Create working standards by diluting the stock solutions to the desired concentrations.
2. HPLC System and Conditions:
The following table summarizes typical RP-HPLC conditions for the analysis of nitrotoluene derivatives. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation. C18 columns are widely used, but other phases like Diol or Phenyl-Hexyl can offer alternative selectivity, especially for complex mixtures.[3][4][5]
3. Data Acquisition and Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Monitor the separation at a suitable UV wavelength, typically 254 nm, where most nitrotoluene derivatives exhibit strong absorbance.[3] Other wavelengths, such as 270 nm or 278 nm, can also be used.[6][7]
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the analytical standards.
-
Quantify the analytes by creating a calibration curve from the peak areas of the standards.
Data Presentation
The following tables summarize quantitative data from various studies on the RP-HPLC analysis of nitrotoluene derivatives.
Table 1: HPLC Columns and Mobile Phases for Nitrotoluene Derivative Separation
| Stationary Phase | Column Dimensions | Mobile Phase | Analytes | Reference |
| C18 | 250 mm x 4.6 mm, 5 µm | Methanol/Water (70:30, v/v) | p-nitrotoluene, o-nitrotoluene | [7] |
| C18 | 200 mm x 4.6 mm | Methanol/Water/THF (55:44:1, v/v/v) with 0.02 mol/L β-CD | Nitrotoluene isomers | [8] |
| C8 | - | Isocratic elution with water and methanol | 2,4,6-Trinitrotoluene and its biotransformation products | [9] |
| Diol | - | Gradient elution with water and acetonitrile | 2,4,6-Trinitrotoluene, 2,4-Dinitrotoluene, 2,6-Dinitrotoluene, and their amino derivatives | [3][4] |
| Hitachi gel #3056 | 150 mm x 4.0 mm | 2-Propanol/Water (40:60, v/v) | Nitrobenzene, nitrotoluene isomers, p-nitrochlorobenzene | [6] |
| Newcrom R1 | - | Acetonitrile, water, and phosphoric acid | 4-Nitrotoluene | [10][11] |
| Newcrom R1 | - | Acetonitrile, water, and phosphoric acid | 2-Nitrotoluene | [12] |
| Phenyl-Hexyl | - | Methanol and/or acetonitrile with water | 20 Nitro-aromatics | [5] |
Table 2: Chromatographic and Detection Parameters
| Parameter | Value | Analytes | Reference |
| Flow Rate | 1.0 mL/min | p-nitrotoluene, o-nitrotoluene | [7] |
| Flow Rate | 0.8 mL/min | Nitrobenzene, nitrotoluene isomers | [6] |
| Flow Rate | 2.0 mL/min (0-4 min), 2.6 mL/min (4-10 min) | Nitrotoluene isomers | [8] |
| Detection Wavelength | 278 nm | p-nitrotoluene, o-nitrotoluene | [7] |
| Detection Wavelength | 270 nm | Nitrobenzene, nitrotoluene isomers | [6] |
| Detection Wavelength | 254 nm | Nitrotoluene and nitrobenzoic acid isomers | [8] |
| Detection Wavelength | 254 nm | 2,4,6-Trinitrotoluene and related byproducts | [3] |
| Column Temperature | Room Temperature | p-nitrotoluene, o-nitrotoluene | [7] |
| Column Temperature | 50 °C | Nitrobenzene, nitrotoluene isomers | [6] |
Table 3: Performance Data for Selected Methods
| Analytes | Stationary Phase | Limit of Detection (LOD) | Resolution (between 2,4-DNT and 2,6-DNT) | Reference |
| p-Nitrochlorobenzene | Hitachi gel #3056 | 0.3 ng | - | [6] |
| TNT and byproducts | Diol | 0.78 to 1.17 µg/L | 2.06 | [3][4] |
Mandatory Visualization
The following diagram illustrates the general workflow for the RP-HPLC analysis of nitrotoluene derivatives.
Caption: Workflow for RP-HPLC analysis of nitrotoluene derivatives.
References
- 1. osha.gov [osha.gov]
- 2. epa.gov [epa.gov]
- 3. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BASELINE SEPARATION OF 2,4,6-TRINITROTOLUENE (TNT) AND ITS BIOTRANSFORMATION PRODUCTS USING HPLC: PRECAUTIONS FOR ANALYTES LOSS [eeer.org]
- 10. 4-Nitrotoluene | SIELC Technologies [sielc.com]
- 11. Separation of 4-Nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 2-Nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Use of 4-Bromo-2-nitrotoluene as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of 4-Bromo-2-nitrotoluene as a reference standard in chromatographic analyses. This document is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in developing and validating analytical methods for the quantification of analytes in complex matrices.
Introduction
This compound is a chemical compound that serves as a valuable tool in analytical chemistry.[1] Due to its stable structure and distinct chromatographic behavior, it is suitable for use as an internal or external standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] Its application is particularly relevant in the analysis of pharmaceutical intermediates, environmental pollutants, and other complex organic mixtures.[1] The use of a reliable chromatographic standard is crucial for ensuring the accuracy, precision, and reproducibility of analytical data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is essential for method development and sample preparation.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol [2] |
| CAS Number | 60956-26-5 |
| Melting Point | 45-48 °C[1] |
| Boiling Point | 130 °C at 12 mmHg[1] |
| Solubility | Insoluble in water. Soluble in organic solvents. |
| Appearance | Light yellow to dark brown solid[1] |
Application as a Chromatographic Standard
This compound can be employed as either an internal or external standard in chromatographic assays.
-
External Standard: A series of solutions containing known concentrations of this compound are prepared and analyzed separately from the sample. A calibration curve is generated by plotting the response (e.g., peak area) against the concentration. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve.
-
Internal Standard: A known amount of this compound is added to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the internal standard's response is used to construct the calibration curve. This method is advantageous as it corrects for variations in injection volume and potential sample loss during preparation.
The choice between an external and internal standard depends on the specific requirements of the analytical method, the complexity of the sample matrix, and the desired level of accuracy and precision.
Experimental Protocols
The following protocols provide a starting point for the use of this compound as a chromatographic standard. Method optimization and validation are essential for any specific application.
4.1. Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reverse-phase HPLC method for the separation of this compound.[3]
4.1.1. Materials and Reagents
-
This compound (Reference Standard Grade, ≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or ultrapure)
-
Phosphoric acid (or Formic acid for MS-compatible methods)
-
Methanol (HPLC Grade, for sample dissolution)
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials with septa
-
0.45 µm syringe filters
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[3] |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (v/v) (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
4.1.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation method will be dependent on the matrix. For use as an internal standard, a known concentration of this compound should be spiked into the sample prior to extraction or dilution. Ensure the final concentration of the internal standard is within the linear range of the assay. All solutions should be filtered through a 0.45 µm syringe filter before injection.
4.2. Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method (General Guidance)
While a specific validated method for this compound as a standard was not found, the following provides general guidance for developing a GC-MS method for its analysis, particularly relevant for environmental samples.
4.2.1. Materials and Reagents
-
This compound (Reference Standard Grade, ≥98% purity)
-
Hexane (B92381) or Dichloromethane (B109758) (GC Grade)
-
Anhydrous sodium sulfate (B86663)
-
GC vials with septa
4.2.2. GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 60 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
4.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using hexane or dichloromethane as the solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the appropriate solvent.
-
Sample Preparation: For environmental samples such as soil or water, a liquid-liquid or solid-phase extraction may be necessary. The extract should be dried over anhydrous sodium sulfate and concentrated to a suitable volume before analysis. If used as an internal standard, this compound should be added before the extraction step.
Method Validation Summary (Hypothetical Data)
A comprehensive validation of any analytical method is required to ensure its reliability. The following table summarizes key validation parameters that should be assessed.
| Parameter | Acceptance Criteria | Hypothetical Result for HPLC Method |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | To be defined by application | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.5 µg/mL |
| Specificity | No interference at the retention time of the analyte and standard | Peak purity > 99% |
Visualizations
Workflow for Using an Internal Standard in Chromatographic Analysis
Caption: Workflow for using this compound as an internal standard.
Logical Relationship for Method Development
Caption: Key considerations for analytical method development.
References
Application Notes and Protocols for the Synthesis of 4-Bromo-2-nitrotoluene via Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Bromo-2-nitrotoluene from 4-Amino-2-nitrotoluene using the Sandmeyer reaction. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals.
Introduction
The Sandmeyer reaction is a versatile and widely utilized chemical reaction for the conversion of a primary aromatic amine into a variety of functional groups, including halogens, cyano, and hydroxyl groups, via an intermediate diazonium salt.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction has become a fundamental tool in organic synthesis, particularly for the preparation of substituted aromatic compounds that are not easily accessible through other methods.[2] The reaction typically proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a copper(I)-catalyzed single electron transfer to the diazonium salt.[2]
This application note details the synthesis of this compound, a valuable building block in medicinal chemistry and materials science.[3] The protocol described herein provides a high-yielding and reproducible method for this transformation.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. While the primary protocol presented here demonstrates high efficiency, the table also includes variations for similar substrates to provide a comparative overview of the Sandmeyer bromination reaction.
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Amino-2-nitrotoluene | NaNO₂, HBr | CuBr | Water | 0-5 (diazotization), then heating | 20 min (diazotization), 20 min (heating) | 89 | [4] |
| 4-Fluorophenyldiazonium tetrafluoroborate | KBr | CuBr/CuBr₂ (10 mol%) | Acetonitrile | Room Temperature | Not Specified | >95 | [5][6] |
| 2-Aminothiazole | n-butyl nitrite (B80452), HBr | CuBr | Acetonitrile | 60 | 15 min | 46 | [7] |
| 2-Aminothiazole | n-butyl nitrite, HBr | CuBr₂ | Acetonitrile | 25-65 | 2.25 h | 79 | [7] |
| 3-Amino-quinoxaline-2-one derivative | NaNO₂, HBr | CuBr | HCl/HBr | Not Specified | Not Specified | 80 | [7] |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
4-Amino-2-nitrotoluene
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
-
Equipment:
-
500 mL three-necked round-bottom flask
-
Condenser
-
Addition funnel
-
Mechanical stirrer
-
Heating mantle
-
Ice bath
-
Steam distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Safety Precautions
-
Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and maintain low temperatures (0-5 °C) during their preparation and use.
-
The Sandmeyer reaction can be exothermic and involves the evolution of nitrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Hydrobromic acid is highly corrosive. Handle with extreme care and wear appropriate PPE.
-
Always add reagents slowly and monitor the reaction temperature closely.
Detailed Procedure
Part 1: Diazotization of 4-Amino-2-nitrotoluene
-
To a 500 mL three-necked flask equipped with a condenser, addition funnel, and mechanical stirrer, add 4-Amino-2-nitrotoluene (15.24 g, 99 mmol) and 125 mL of water to create a slurry.[4]
-
Heat the suspension to reflux using a heating mantle.[4]
-
Slowly add 48% hydrobromic acid (51.5 mL) dropwise through the addition funnel.[4]
-
Maintain the mixture at reflux for 20 minutes, then cool the flask to 0 °C in an ice bath.[4]
-
In a separate beaker, prepare a solution of sodium nitrite (6.45 g, 93 mmol) in 40 mL of water.[4]
-
With rapid stirring, add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained at 0 °C.[4]
-
Stir the resulting diazonium salt solution at 0 °C for an additional 15 minutes.[4]
Part 2: Sandmeyer Reaction
-
In a separate flask, prepare a mixture of Copper(I) bromide (15.44 g, 108 mmol) in 75 mL of water and 33 mL of 48% hydrobromic acid.[4]
-
Cool this mixture to 0-5 °C using an ice bath and stir mechanically.[4]
-
Slowly add the previously prepared cold diazonium salt solution dropwise to the mechanically stirred CuBr mixture.[4]
-
A thick suspension will form. Stir this suspension at room temperature for 20 minutes.[4]
-
Following the stirring at room temperature, heat the mixture on a steam bath for an additional 20 minutes.[4]
-
Allow the reaction mixture to stand overnight.[4]
Part 3: Work-up and Purification
-
Set up a steam distillation apparatus. Steam distillation is a separation process ideal for heat-sensitive compounds, where steam is passed through the mixture, carrying the volatile product to a condenser.[8][9][10]
-
Transfer the reaction mixture to the distillation flask and perform steam distillation.
-
Collect the distillate, which will contain this compound as yellow prisms.[4]
-
The purified product can be collected by filtration and dried. The reported yield for this procedure is 17.79 g (89%).[4]
Characterization Data for this compound
-
Appearance: Yellow prisms[4]
-
Melting Point: 45-45.5 °C[4]
-
¹H NMR (CDCl₃): δ 8.10 (d, J=2.0 Hz, 1H), 7.62 (dd, J=2.0, 8.2 Hz, 1H), 7.24 (d, J=8.2 Hz, 1H), 2.55 (s, 3H)[4]
-
¹³C NMR (CDCl₃): δ 149.5, 136.0, 134.1, 132.6, 127.5, 119.6, 20.1[4]
-
IR (CDCl₃): 3019, 1526, 1350, 1215 cm⁻¹[4]
Diagrams
Sandmeyer Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steam Distillation | Buchi.com [buchi.com]
- 9. Steam distillation - Wikipedia [en.wikipedia.org]
- 10. Steam Distillation Explained: Principle, Process & Uses [vedantu.com]
Application Note: Synthesis of 4-Bromo-2-nitrobenzaldehyde from 4-Bromo-2-nitrotoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-nitrobenzaldehyde (B1297750) is a valuable intermediate in organic synthesis, utilized in the development of pharmaceuticals and other specialty chemicals.[1][2] Its trifunctional nature, featuring an aldehyde, a bromine atom, and a nitro group, provides multiple reaction sites for constructing more complex molecules.[1] This application note details a robust two-step protocol for the synthesis of 4-bromo-2-nitrobenzaldehyde, starting from the readily available 4-bromo-2-nitrotoluene. The described method involves the oxidation of the methyl group to a geminal diacetate, followed by acidic hydrolysis to yield the desired aldehyde.
Experimental Protocol
This synthesis is a two-step process:
-
Step 1: Oxidation of this compound to 4-bromo-2-nitrobenzylidene diacetate.
-
Step 2: Hydrolysis of the diacetate intermediate to 4-bromo-2-nitrobenzaldehyde.
Materials and Reagents
-
This compound (CAS: 60956-26-5)
-
Acetic Anhydride (B1165640) (CH₃CO)₂O
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chromium Trioxide (CrO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (C₂H₅OH)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
Deionized Water
Step 1: Synthesis of 4-Bromo-2-nitrobenzylidene Diacetate
-
In a suitable reaction vessel, dissolve this compound (1.00 eq) in acetic anhydride (approx. 8 mL per gram of starting material) and cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (approx. 1.09 mL per gram of starting material) dropwise, ensuring the temperature is maintained at 0 °C.
-
In a separate beaker, prepare a solution of chromium trioxide (2.78 eq) in acetic anhydride (approx. 7.2 mL per gram of CrO₃).
-
Add the chromium trioxide solution dropwise to the reaction mixture, keeping the internal temperature below 10 °C. A delayed exothermic reaction may occur, so careful monitoring and control of the addition rate are crucial.
-
After the addition is complete, stir the reaction mixture for 1 hour, maintaining the temperature below 10 °C.
-
Slowly pour the reaction mixture into a large beaker containing an ice-water mixture.
-
Collect the resulting solid precipitate by filtration and wash it thoroughly with water until the filtrate runs clear and colorless.
-
Suspend the crude solid in a 2% aqueous solution of sodium carbonate, stir well, and filter again.
-
Wash the filtered solid with water and dry under reduced pressure to obtain the 4-bromo-2-nitrobenzylidene diacetate intermediate.
Step 2: Hydrolysis to 4-Bromo-2-nitrobenzaldehyde
-
Suspend the crude diacetate intermediate obtained from Step 1 in a mixture of concentrated hydrochloric acid, water, and ethanol.
-
Heat the suspension to reflux and maintain it for 45 minutes.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration and wash it with water.
-
The resulting brown solid is 4-bromo-2-nitrobenzaldehyde, which can be used for subsequent reactions without further purification.[3] An overall yield of approximately 45% can be expected for the two steps.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis based on a 300 g scale of the starting material.[3]
| Parameter | Step 1: Oxidation/Acetylation | Step 2: Hydrolysis |
| Starting Material | This compound | 4-Bromo-2-nitrobenzylidene diacetate |
| Mass/Volume | 300 g (1.38 mol) | Product from Step 1 |
| Reagents | Acetic Anhydride (2400 mL + 2160 mL) | Concentrated HCl (1360 mL) |
| Conc. Sulfuric Acid (324 mL) | Water (1250 mL) | |
| Chromium Trioxide (384 g, 3.84 mol) | Ethanol (480 mL) | |
| Temperature | 0 °C to <10 °C | Reflux |
| Reaction Time | 1 hour | 45 minutes |
| Product | 4-Bromo-2-nitrobenzylidene diacetate | 4-Bromo-2-nitrobenzaldehyde |
| Yield | - | 147 g (45% overall yield)[3] |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of 4-bromo-2-nitrobenzaldehyde.
Caption: Workflow for the two-step synthesis of 4-bromo-2-nitrobenzaldehyde.
Safety Considerations
-
Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with appropriate PPE.
-
Acetic anhydride is corrosive and a lachrymator. Use in a fume hood.
-
The reaction can be exothermic. Careful temperature control is essential to prevent runaway reactions.
The described two-step protocol provides a reliable method for the synthesis of 4-bromo-2-nitrobenzaldehyde from this compound. This procedure, involving a chromium trioxide-mediated oxidation followed by acid hydrolysis, is a classic and effective transformation for converting activated methyl groups on an aromatic ring to aldehydes. The final product is a key building block for various applications in medicinal chemistry and materials science.
References
Application Notes and Protocols for the Synthesis of 4-Bromo-2-nitrobenzoic Acid
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis of 4-bromo-2-nitrobenzoic acid from 4-bromo-2-nitrotoluene via oxidation. 4-Bromo-2-nitrobenzoic acid is a valuable intermediate in organic synthesis, notably serving as a precursor for the development of novel therapeutics, including the anticancer agent Lonafarnib and fibroblast growth factor receptor-1 (FGFR1) inhibitors.[1] This document outlines two primary oxidation methodologies, utilizing potassium permanganate (B83412) and sodium dichromate, respectively. Detailed safety precautions, reaction parameters, and purification techniques are provided to guide researchers in the successful synthesis of this important compound.
Introduction
4-Bromo-2-nitrobenzoic acid is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility as an intermediate in the synthesis of Lonafarnib, a farnesyltransferase inhibitor, underscores its significance in cancer research.[1] Furthermore, derivatives of 4-bromo-2-nitrobenzoic acid have been investigated as potent FGFR1 inhibitors, showing promise in the treatment of non-small cell lung cancer. The controlled oxidation of the methyl group of this compound to a carboxylic acid is a critical transformation to produce this valuable intermediate. This document details two effective methods for this oxidation, providing researchers with the necessary information to perform this synthesis safely and efficiently.
Chemical Reaction
The primary chemical transformation described is the oxidation of the methyl group of this compound to a carboxylic acid.
Reaction Scheme:
Caption: General reaction scheme for the oxidation of this compound.
Experimental Protocols
Two primary protocols for the oxidation of this compound are presented below. Researchers should select the most appropriate method based on available reagents, equipment, and safety considerations.
Protocol 1: Oxidation with Potassium Permanganate
This protocol is adapted from the synthesis of the isomeric 2-bromo-4-nitrobenzoic acid and is expected to yield good results.[2]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Chloroform
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of this compound (e.g., 20.0 mmol, 4.32 g) in a mixture of pyridine (e.g., 20 mL) and water (e.g., 40 mL).
-
Heating: Heat the mixture to 70°C with stirring.
-
Addition of Oxidant: Once the temperature has stabilized, add potassium permanganate (e.g., 120 mmol, 19.0 g) portion-wise over a period of approximately 40 minutes. The reaction is exothermic, and careful control of the addition rate is necessary to maintain the reaction temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture and filter while hot to remove the manganese dioxide precipitate.
-
Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Acidify the filtrate to a pH of less than 2 with 6N HCl. A precipitate of crude 4-bromo-2-nitrobenzoic acid should form.
-
Collect the crude product by vacuum filtration.
-
-
Extraction and Purification:
-
Extract the aqueous filtrate with ethyl acetate and then chloroform.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield a second crop of the product.
-
Combine the crude product fractions and purify further by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by treatment with activated carbon.[3]
-
Expected Yield: Based on the synthesis of the isomer, a yield of approximately 66% can be anticipated.[2]
Protocol 2: Oxidation with Sodium Dichromate
This protocol is adapted from a general method for the oxidation of nitrotoluenes.[4]
Materials:
-
This compound
-
Sodium dichromate (Na₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Dilute sulfuric acid
-
Round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add sodium dichromate (e.g., 2.3 moles per 1.7 moles of substrate) and water.
-
Addition of Substrate: Add this compound to the mixture.
-
Addition of Acid: With vigorous stirring, slowly add concentrated sulfuric acid through an addition funnel. The addition is exothermic and should be controlled to prevent the reaction from becoming too vigorous. It is advisable to perform this step in a fume hood.[4]
-
Heating: After the addition is complete and the initial exotherm has subsided, heat the mixture to a gentle boil for approximately 30 minutes.
-
Work-up:
-
Cool the reaction mixture and dilute with water.
-
Filter the crude product and wash with water.
-
To remove chromium salts, suspend the crude product in dilute sulfuric acid and warm gently, then cool and filter again.
-
-
Purification:
-
Dissolve the crude product in a 5% sodium hydroxide solution and filter to remove any remaining chromium hydroxide and unreacted starting material.
-
Acidify the filtrate with dilute sulfuric acid, with stirring, to precipitate the purified 4-bromo-2-nitrobenzoic acid.
-
Collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Data Presentation
The following tables summarize the key quantitative data for the described protocols.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Protocol 1 (KMnO₄) | Protocol 2 (Na₂Cr₂O₇) |
| Starting Material | This compound | This compound |
| Oxidizing Agent | Potassium permanganate | Sodium dichromate |
| Solvent | Pyridine/Water | Water/Sulfuric Acid |
| Molar Ratio (Substrate:Oxidant) | 1 : 6 | 1 : 1.35 |
| Reaction Temperature | 70°C then Reflux | Exothermic, then gentle boil |
| Reaction Time | ~8 hours | ~30 minutes |
Table 2: Physical and Chemical Properties
| Property | This compound (Starting Material) | 4-bromo-2-nitrobenzoic acid (Product) |
| Molecular Formula | C₇H₆BrNO₂ | C₇H₄BrNO₄ |
| Molecular Weight | 216.03 g/mol | 246.01 g/mol |
| Appearance | Yellowish solid | White to off-white solid |
| Melting Point | 43-46 °C | 163-167 °C |
| Solubility | Insoluble in water | Soluble in hot ethanol, ether |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials.[5] It is harmful if swallowed and causes severe skin burns and eye damage.[5]
-
Sodium dichromate is highly toxic, a known carcinogen, and a strong oxidizing agent. Extreme caution should be exercised when handling this reagent.
-
Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
Waste Disposal:
-
All chemical waste should be disposed of according to institutional and local regulations.
-
Chromium-containing waste must be treated as hazardous waste.
Workflow and Pathway Diagrams
Experimental Workflow:
Caption: General experimental workflow for the oxidation of this compound.
Signaling Pathway Analogy (Logical Relationship):
Caption: Logical progression of the chemical transformation.
Conclusion
The synthesis of 4-bromo-2-nitrobenzoic acid from this compound is a crucial step in the production of various pharmaceutically important compounds. The protocols provided, utilizing either potassium permanganate or sodium dichromate, offer viable routes to this intermediate. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis. Further optimization of reaction conditions may be necessary to maximize yields and purity.
References
Application Notes and Protocols: The Role of 4-Bromo-2-nitrotoluene in the Synthesis of β-Carboline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a plausible synthetic pathway for utilizing 4-Bromo-2-nitrotoluene as a starting material in the synthesis of β-carboline alkaloids. While direct routes are not extensively documented, this document outlines a chemically sound, multi-step approach to derive key intermediates for β-carboline synthesis from this precursor. The protocols provided are based on established chemical transformations and offer a roadmap for researchers in medicinal chemistry and drug development.
Introduction: The Significance of β-Carboline Alkaloids and the Synthetic Utility of this compound
β-Carboline alkaloids are a large family of naturally occurring and synthetic compounds that exhibit a wide range of pharmacological activities, including anti-tumor, anti-viral, and neurological effects. Their diverse biological profiles have made them attractive targets for drug discovery and development. The synthesis of the characteristic tricyclic indole (B1671886) framework of β-carbolines often relies on key precursors, most notably tryptamine (B22526) and its derivatives, which undergo cyclization reactions such as the Pictet-Spengler reaction.
This compound is a readily available substituted aromatic compound. While not a direct precursor to tryptamines, its functional groups—a nitro group, a bromine atom, and a methyl group—offer multiple handles for chemical modification. The nitro group can be reduced to an amine, the bromine atom allows for cross-coupling reactions, and the methyl group can be functionalized. These characteristics make this compound a versatile starting material for the synthesis of more complex molecules, including the substituted indoles required for β-carboline synthesis.
This document outlines a proposed synthetic pathway to convert this compound into a 6-bromo-substituted tryptamine, a key intermediate for the synthesis of 6-bromo-β-carboline alkaloids.
Proposed Synthetic Pathway from this compound to 6-Bromo-β-carboline
The proposed synthetic route is a multi-step process that involves the initial transformation of this compound into a substituted phenylhydrazine, followed by the construction of the indole ring via a Fischer indole synthesis. The resulting 6-bromoindole (B116670) is then converted to 6-bromotryptamine, which finally undergoes a Pictet-Spengler reaction to yield the β-carboline scaffold.
Data Presentation: Summary of Reaction Conditions and Yields for Analogous Reactions
The following tables summarize typical reaction conditions and yields for the key transformations in the proposed synthetic pathway. The data is derived from literature reports of analogous reactions and serves as a guideline for experimental design.
Table 1: Synthesis of Key Intermediates
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitro Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 | 85-95 |
| 2 | Diazotization & Reduction to Hydrazine | NaNO₂, HCl, then SnCl₂ | Water/HCl | 0-5 | 1-2 | 70-85 |
| 3 | Fischer Indole Synthesis | Polyphosphoric acid or ZnCl₂ | - | 100-150 | 1-3 | 60-80 |
| 4 | Henry Reaction | Nitromethane (B149229), Ammonium (B1175870) acetate (B1210297) | Acetic acid | Reflux | 2-3 | 75-90 |
| 5 | Nitroalkene Reduction | LiAlH₄ | THF | 0 to RT | 2-4 | 70-85 |
Table 2: Synthesis of the β-Carboline Scaffold
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6 | Pictet-Spengler Reaction | Formaldehyde (B43269) (37% aq.), TFA | Dichloromethane | RT | 12-24 | 70-90 |
| 7 | Oxidation | 10% Pd/C | Toluene (B28343) | Reflux | 8-12 | 80-95 |
Detailed Experimental Protocols
The following are detailed protocols for the key steps in the proposed synthesis.
Protocol 1: Synthesis of 4-Bromo-2-methylaniline from this compound (Nitro Reduction)
-
To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).
-
Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Basify the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 4-Bromo-2-methylaniline.
Protocol 2: Synthesis of 6-Bromoindole via Fischer Indole Synthesis
-
Synthesize 4-Bromo-2-methylphenylhydrazine from 4-Bromo-2-methylaniline via diazotization followed by reduction with SnCl₂.
-
To the crude 4-Bromo-2-methylphenylhydrazine (1.0 eq), add a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde that can be converted to the required indole precursor) (1.1 eq).
-
Add a catalyst, such as polyphosphoric acid or zinc chloride (in a suitable solvent like toluene).
-
Heat the mixture to 100-150 °C for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a suitable base and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 6-Bromoindole.
Protocol 3: Synthesis of 6-Bromotryptamine from 6-Bromoindole
-
To a solution of 6-Bromoindole (1.0 eq) in acetic acid, add nitromethane (1.5 eq) and ammonium acetate (1.5 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into water. The product, 6-Bromo-3-(2-nitrovinyl)indole, will precipitate. Filter and wash with water.
-
Suspend the dried 6-Bromo-3-(2-nitrovinyl)indole in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (3.0-4.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting suspension and concentrate the filtrate. Purify the residue by column chromatography to yield 6-Bromotryptamine.
Protocol 4: Synthesis of 6-Bromo-1,2,3,4-tetrahydro-β-carboline via Pictet-Spengler Reaction
-
Dissolve 6-Bromotryptamine (1.0 eq) in dichloromethane.
-
Add an aqueous solution of formaldehyde (37%, 1.2 eq) or another suitable aldehyde.
-
Add trifluoroacetic acid (TFA, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-Bromo-1,2,3,4-tetrahydro-β-carboline.
Protocol 5: Synthesis of 6-Bromo-β-carboline (Oxidation)
-
Dissolve 6-Bromo-1,2,3,4-tetrahydro-β-carboline (1.0 eq) in a high-boiling solvent such as toluene or xylene.
-
Add 10% Palladium on carbon (Pd/C) (10-20 mol%).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-Bromo-β-carboline.
-
Recrystallize or purify by column chromatography to obtain the pure product.
Concluding Remarks
The synthetic pathway detailed in these application notes presents a viable, albeit challenging, route for the synthesis of 6-bromo-β-carboline alkaloids starting from this compound. This approach leverages well-established organic transformations, including nitro group reduction, Fischer indole synthesis, and the Pictet-Spengler reaction. The provided protocols, based on analogous reactions, offer a solid foundation for researchers to develop and optimize the synthesis of novel β-carboline derivatives for potential applications in drug discovery and development. Further research into optimizing each step and exploring the functionalization of the bromo-substituent can open avenues for creating a diverse library of β-carboline analogues.
Application Notes and Protocols: 4-Bromo-2-nitrotoluene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-2-nitrotoluene as a versatile precursor in materials science research. This compound serves as a key building block for the synthesis of high-performance polymers and functional dyes, offering pathways to materials with enhanced thermal stability, chemical resistance, and specific optical properties.
Introduction
This compound is a readily available aromatic compound that, through straightforward chemical transformations, can be converted into valuable monomers for polymerization and dye synthesis. Its bromine and nitro functionalities offer strategic points for chemical modification, primarily through the reduction of the nitro group to an amine, yielding 4-bromo-2-methylaniline (B145978). This derivative serves as a versatile intermediate for introducing bromine-containing moieties into polymer backbones and chromophoric systems. The presence of the bromine atom can impart desirable properties such as flame retardancy, increased refractive index, and altered solubility to the final materials.
Application 1: Synthesis of High-Performance Polyamides
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of bromine atoms into the polymer backbone can further enhance these properties, particularly flame retardancy. 4-Bromo-2-methylaniline, derived from this compound, can be utilized as a diamine monomer in the synthesis of novel polyamides.
Experimental Protocol: Synthesis of Poly(4-bromo-2-methyl-1,3-phenylene isophthalamide)
This protocol outlines the synthesis of a polyamide from 4-bromo-2-methylaniline and isophthaloyl chloride.
1. Synthesis of 4-bromo-2-methylaniline from this compound:
-
Reaction: Reduction of the nitro group.
-
Reagents: this compound, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol (B145695), Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron powder in a mixture of water and ethanol.
-
Heat the suspension to reflux.
-
Gradually add a solution of this compound in ethanol to the refluxing suspension.
-
Add concentrated hydrochloric acid dropwise to the reaction mixture.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide (B78521).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-bromo-2-methylaniline.
-
Purify the product by vacuum distillation or recrystallization.
-
2. Synthesis of Poly(4-bromo-2-methyl-1,3-phenylene isophthalamide):
-
Reaction: Low-temperature solution polycondensation.
-
Reagents: 4-bromo-2-methylaniline, Isophthaloyl chloride, N,N-dimethylacetamide (DMAc), Pyridine (B92270).
-
Procedure:
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific molar amount of 4-bromo-2-methylaniline in anhydrous DMAc.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution.
-
Add a small amount of pyridine as an acid scavenger.
-
Allow the reaction to proceed at 0-5 °C for 1 hour and then at room temperature for 24 hours.
-
Precipitate the resulting viscous polymer solution into a non-solvent like methanol (B129727).
-
Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80 °C.
-
Expected Properties of Brominated Polyamides
The introduction of the bromo-substituent is expected to influence the polymer's properties. Below is a table summarizing the anticipated characteristics based on literature for similar aromatic polyamides.
| Property | Expected Value/Characteristic |
| Thermal Stability | |
| Glass Transition Temp (Tg) | 250 - 300 °C |
| 10% Weight Loss Temp (TGA) | > 450 °C in N₂ |
| Mechanical Properties | |
| Tensile Strength | High |
| Tensile Modulus | High |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMF) |
| Flame Retardancy | Enhanced due to the presence of bromine |
Synthetic Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a brominated polyamide.
Application 2: Synthesis of Functional Azo Dyes
Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo (–N=N–) groups. The color of these dyes can be tuned by the electronic nature of the substituents on the aromatic rings. 4-bromo-2-methylaniline can be used as a diazo component in the synthesis of monoazo dyes, where the bromine atom can influence the dye's shade, lightfastness, and affinity for certain fibers.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol describes the synthesis of an azo dye by coupling diazotized 4-bromo-2-methylaniline with a coupling component, for example, phenol (B47542).
1. Diazotization of 4-bromo-2-methylaniline:
-
Reagents: 4-bromo-2-methylaniline, Hydrochloric acid (HCl), Sodium nitrite (B80452) (NaNO₂), Water.
-
Procedure:
-
Dissolve 4-bromo-2-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
-
2. Coupling Reaction with Phenol:
-
Reagents: Diazonium salt solution, Phenol, Sodium hydroxide (NaOH), Water.
-
Procedure:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring, keeping the temperature below 5 °C.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the purified azo dye.
-
Expected Properties of the Azo Dye
The properties of the synthesized azo dye will depend on the final structure. The table below provides an estimation of the expected properties.
| Property | Expected Characteristic |
| Color | Yellow to Orange (depending on the coupling component) |
| Spectroscopic Data | |
| λmax (UV-Vis) | 400 - 450 nm in a suitable solvent |
| Solubility | Generally soluble in organic solvents, sparingly soluble in water |
| Lightfastness | Moderate to good |
Synthetic Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of a monoazo dye.
Conclusion
This compound is a valuable starting material for creating advanced materials. Through its conversion to 4-bromo-2-methylaniline, researchers can access a range of brominated polymers and dyes. The protocols and expected properties outlined in these notes provide a solid foundation for further research and development in the field of materials science. The logical workflows presented in the diagrams offer a clear visual representation of the synthetic pathways, aiding in experimental planning and execution.
Troubleshooting & Optimization
Technical Support Center: Separation of 4-Bromo-2-nitrotoluene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 4-Bromo-2-nitrotoluene and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I might encounter?
A1: During the synthesis of this compound, several positional isomers can be formed. The most common isomers include:
-
2-Bromo-4-nitrotoluene
-
2-Bromo-6-nitrotoluene
-
3-Bromo-2-nitrotoluene
-
4-Bromo-3-nitrotoluene
-
2-Bromo-5-nitrotoluene
Q2: What are the key physical properties to consider when planning the separation of these isomers?
A2: The melting and boiling points are critical for developing separation protocols, particularly for fractional crystallization and distillation. The significant differences in the melting points of the isomers can be exploited for purification.
Quantitative Data Summary
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | 60956-26-5 | 45-48 | 130 (at 12 mmHg) |
| 2-Bromo-4-nitrotoluene | 7745-93-9 | 76-77[1][2][3][4] | 175 |
| 2-Bromo-6-nitrotoluene | 55289-35-5 | 38-40[5][6] | 143 (at 22 mmHg)[6] |
| 3-Bromo-2-nitrotoluene | 52414-97-8 | 25-29[7] | - |
| 4-Bromo-3-nitrotoluene | 5326-34-1 | 31-33[8] | 151.5-152.5 (at 14 mmHg)[8] |
| 2-Bromo-5-nitrotoluene | 7149-70-4 | 78-80[9] | 143 (at 17 mmHg)[9] |
Q3: Which separation techniques are most effective for this compound isomers?
A3: The two primary methods for separating these isomers are:
-
Fractional Crystallization: This technique is effective due to the significant differences in the melting points and solubilities of the isomers in various solvents.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is particularly useful for separating isomers with very similar physical properties.
Troubleshooting Guides
Fractional Crystallization
Issue 1: Oiling Out - The compound separates as a liquid instead of crystals.
-
Cause: The solute's solubility is too high at the crystallization temperature, or the cooling rate is too fast. The melting point of the solute might be lower than the temperature of the solution.
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.
-
Increase Solvent Volume: Add more solvent to the mixture to ensure the solute is fully dissolved at the higher temperature and crystallizes upon cooling rather than oiling out.
-
Change Solvent System: Use a solvent system where the compound has lower solubility at cooler temperatures. A co-solvent system (e.g., ethanol (B145695)/water, hexane/ethyl acetate) can be effective.
-
Issue 2: Poor Recovery of the Desired Isomer.
-
Cause: The desired isomer may be too soluble in the chosen solvent, or some of it may remain in the mother liquor. Co-crystallization with other isomers can also reduce the yield of the pure compound.
-
Troubleshooting Steps:
-
Optimize Solvent Choice: Select a solvent in which the desired isomer has low solubility at low temperatures, while the impurities are more soluble.
-
Concentrate the Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained. The purity of this second crop should be checked.
-
Perform Multiple Recrystallizations: While this may reduce the overall yield, it will increase the purity of the final product.
-
Issue 3: Co-crystallization of Isomers.
-
Cause: Isomers with similar crystal structures and polarities can crystallize together.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvents to find one that selectively crystallizes the desired isomer.
-
Slow Cooling: Very slow cooling can help in the formation of purer crystals.
-
Seeding: Introduce a pure crystal of the desired isomer to the supersaturated solution to encourage the growth of that specific crystal lattice.
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Resolution of Isomer Peaks.
-
Cause: The chosen stationary phase and mobile phase are not providing sufficient selectivity for the isomers.
-
Troubleshooting Steps:
-
Column Selection: For aromatic positional isomers, consider using a phenyl or pentafluorophenyl (PFP) column to enhance π-π interactions and improve selectivity.
-
Mobile Phase Optimization:
-
Adjust the solvent strength (e.g., the ratio of acetonitrile (B52724) to water).
-
Modify the pH of the mobile phase if the isomers have ionizable groups.
-
Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).
-
-
Gradient Elution: Employ a gradient elution to improve the separation of closely eluting peaks.
-
Temperature: Optimize the column temperature, as it can affect selectivity.
-
Issue 2: Peak Tailing.
-
Cause: This can be due to secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to prevent ionization of silanol (B1196071) groups on the silica (B1680970) support.
-
Reduce Sample Concentration: Inject a more dilute sample to avoid column overload.
-
Use a Different Column: A column with a different stationary phase chemistry or a higher quality, end-capped column may reduce tailing.
-
Add an Amine Modifier: For basic compounds, adding a small amount of an amine like triethylamine (B128534) to the mobile phase can reduce tailing.
-
Issue 3: Baseline Noise or Drift.
-
Cause: This can be caused by a contaminated mobile phase, a dirty detector cell, or temperature fluctuations.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Use high-purity solvents and degas the mobile phase thoroughly.
-
System Cleaning: Flush the system, including the detector flow cell, with a strong solvent like isopropanol.
-
Temperature Control: Use a column oven to maintain a stable column temperature.
-
Experimental Protocols
Fractional Crystallization of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution: In a flask, dissolve the crude mixture of this compound isomers in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the desired isomer.
-
Purity Check: Analyze the purity of the crystals using techniques like melting point determination, TLC, or HPLC. Repeat the recrystallization process if necessary.
HPLC Separation of this compound Isomers
This is a starting method that may need to be adjusted for optimal separation.
-
Column: Newcrom R1 reverse-phase column or a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is 70:30 (v/v) acetonitrile:water. Phosphoric acid or formic acid can be added at a low concentration (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or another appropriate wavelength based on the UV-Vis spectra of the isomers.
-
Injection Volume: 10 µL.
-
Temperature: 25 °C.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Inject the sample and run the analysis.
-
Analyze the chromatogram to determine the retention times and resolution of the isomers. Optimize the mobile phase composition and other parameters as needed to achieve baseline separation.
Visualizations
Caption: General experimental workflow for the separation of this compound isomers.
Caption: Troubleshooting decision tree for common separation issues.
References
- 1. chembk.com [chembk.com]
- 2. Buy 2-Bromo-4-nitrotoluene, 98% - 7745-93-9 – in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. 2-Bromo-4-nitrotoluene | CAS#:7745-93-9 | Chemsrc [chemsrc.com]
- 4. 2-Bromo-4-nitrotoluene | 7745-93-9 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. 2-Bromo-6-nitrotoluene 98 55289-35-5 [sigmaaldrich.com]
- 7. 3-Bromo-2-nitrotoluene 97 52414-97-8 [sigmaaldrich.com]
- 8. 4-Bromo-3-nitrotoluene | 5326-34-1 [chemicalbook.com]
- 9. 2-BROMO-5-NITROTOLUENE CAS#: 7149-70-4 [m.chemicalbook.com]
Technical Support Center: Purification of 4-Bromo-2-nitrotoluene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-2-nitrotoluene by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an insufficient amount of solvent or an inappropriate solvent.
-
Insufficient Solvent: Gradually add small portions of the hot recrystallization solvent to the flask containing your crude product with continuous swirling or stirring. Allow adequate time for dissolution between additions.
-
Incorrect Solvent Choice: If the compound remains insoluble even after adding a significant amount of hot solvent, the chosen solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. Refer to the solubility data table below to select a more appropriate solvent. Alcohols such as ethanol (B145695) or methanol (B129727) are often good starting points for aromatic nitro compounds.
Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
A2: This is a common issue known as supersaturation, where the compound remains dissolved even though the solution is cooled. Here are a few techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound. Be patient, as crystallization may take some time to initiate.
-
Solvent Evaporation: If an excessive amount of solvent was used, you can gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts and forms an immiscible liquid layer in the solvent instead of crystallizing. This often happens when the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 45-48 °C). To resolve this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add more of the same solvent to lower the saturation point and allow the solution to cool slowly.
-
Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system. For instance, you could dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water) dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.
Q4: The recovered crystals are colored, but the pure compound should be a light yellow solid. How can I remove the colored impurities?
A4: Colored impurities can often be removed by using activated charcoal.
-
After dissolving the crude this compound in the hot solvent, allow the solution to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless or significantly less colored. Proceed with the cooling and crystallization steps.
Q5: The yield of my recrystallized product is very low. What could be the reasons?
A5: A low yield can be attributed to several factors:
-
Using too much solvent: An excessive amount of solvent will retain a significant portion of your product in the solution even after cooling.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize the recovery of the crystals.
-
Washing with a warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Chemical Formula | Polarity | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | H₂O | High | Insoluble | Insoluble |
| Ethanol | C₂H₅OH | High | Sparingly Soluble | Soluble |
| Methanol | CH₃OH | High | Sparingly Soluble | Soluble |
| Isopropanol | C₃H₈O | Medium | Sparingly Soluble | Soluble |
| Hexane | C₆H₁₄ | Low | Sparingly Soluble | Moderately Soluble |
| Toluene | C₇H₈ | Low | Soluble | Very Soluble |
Caption: This table provides a qualitative overview of the solubility of this compound in common laboratory solvents.
Experimental Protocols
Recrystallization of this compound using Ethanol
This protocol outlines a general procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while swirling. Continue to add small portions of hot ethanol until the solid has just dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the heat source. Pour the hot solution through the fluted filter paper into the clean, hot flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. As the solution cools, crystals of this compound should form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point of the purified crystals to assess their purity. The melting point of pure this compound is in the range of 45-48 °C.[1]
Mandatory Visualization
References
troubleshooting isomer formation in 4-bromotoluene nitration
Welcome to the Technical Support Center for Isomer Formation in 4-Bromotoluene (B49008) Nitration. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the intricacies of this common electrophilic aromatic substitution reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the nitration of 4-bromotoluene.
Q1: Why am I observing a higher-than-expected yield of the 3-nitro-4-bromotoluene isomer?
A1: While the activating methyl group primarily directs nitration to the 2-position (ortho to methyl), several factors can lead to an increased yield of the 3-nitro isomer (ortho to bromine):
-
Steric Hindrance: The 2-position is sterically hindered by the adjacent methyl and bromo groups. Under certain conditions, the electrophile may preferentially attack the less hindered 3-position.
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier at the 2-position, but can sometimes lead to a less selective reaction, favoring the thermodynamically more stable product, which may, under certain solvent and acid conditions, be the 3-nitro isomer. Conversely, very low temperatures might favor the kinetically controlled product at the 3-position if the approach to the 2-position is significantly hindered.
-
Nitrating Agent: The bulkiness of the electrophile can influence regioselectivity. A bulkier nitrating agent may favor attack at the less sterically hindered 3-position.
-
Solvent Effects: The solvent can influence the effective size of the electrophile and the stability of the reaction intermediates (sigma complexes), thereby altering the isomer ratio.
Q2: How can I increase the regioselectivity for the desired 2-nitro-4-bromotoluene isomer?
A2: To favor the formation of 4-bromo-2-nitrotoluene, consider the following adjustments:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C.[1][2] This generally favors the kinetically controlled product directed by the strongly activating methyl group.
-
Choice of Nitrating Agent: Using a standard nitrating mixture of concentrated nitric acid and sulfuric acid is common.[1] The conditions should be optimized to ensure the formation of the nitronium ion (NO₂⁺) without excessive side reactions.
-
Order of Addition: A slow, dropwise addition of the nitrating mixture to the substrate (or vice versa, depending on the specific protocol) ensures that the concentration of the nitrating agent remains low, which can improve selectivity and control the exothermicity of the reaction.[2][3]
Q3: What is causing the formation of dinitrated byproducts?
A3: Dinitration, leading to products like 4-bromo-2,6-dinitrotoluene, occurs when the initial product, a nitrated bromotoluene, undergoes a second nitration.[4] This is typically caused by:
-
Excess Nitrating Agent: Using more than one molar equivalent of nitric acid increases the likelihood of a second nitration event.
-
High Reaction Temperature: Elevated temperatures increase the reaction rate and can provide sufficient energy for the deactivating nitro-substituted ring to react again.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to dinitration.
Q4: My reaction is proceeding very slowly or appears incomplete. What are the potential causes?
A4: A sluggish or incomplete reaction can be attributed to several factors:
-
Low Temperature: While low temperatures are crucial for selectivity, excessively low temperatures can significantly slow down the reaction rate. Ensure the temperature is within the optimal range for the specific protocol.
-
Insufficiently Potent Nitrating Mixture: The ratio of sulfuric acid to nitric acid is critical for generating the electrophilic nitronium ion. If the sulfuric acid concentration is too low, the equilibrium will not favor NO₂⁺ formation. Also, ensure the acids are concentrated and not diluted with water.
-
Poor Mixing: In a heterogeneous reaction, inefficient stirring can lead to poor contact between the reactants, resulting in a slow reaction rate.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the mononitration of 4-bromotoluene?
A1: The mononitration of 4-bromotoluene primarily yields two constitutional isomers:
-
This compound: The nitro group is ortho to the methyl group.
-
4-Bromo-3-nitrotoluene (B1266263): The nitro group is ortho to the bromo group. The formation of this compound is generally favored due to the directing effect of the activating methyl group.[5]
Q2: How do the methyl and bromo substituents direct the incoming nitro group?
A2: The directing effects are as follows:
-
Methyl Group (-CH₃): This is an electron-donating group, which activates the aromatic ring and is an ortho, para-director.[4]
-
Bromo Group (-Br): This is an electron-withdrawing group (by induction) but has lone pairs that can donate via resonance, making it a deactivating group but also an ortho, para-director.[4] In 4-bromotoluene, the more powerful activating methyl group dictates the primary positions of substitution, which are ortho to it (the para position is blocked).[5][6]
Q3: What constitutes a typical nitrating mixture?
A3: A standard laboratory nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
Q4: How can the different isomers be separated after the reaction is complete?
A4: The separation of this compound and 4-bromo-3-nitrotoluene isomers is typically achieved through physical methods such as fractional distillation or crystallization, taking advantage of differences in their boiling points and melting points/solubilities.[7][8]
Data Presentation
The regioselectivity of the nitration of substituted toluenes is sensitive to reaction conditions. The table below summarizes the expected qualitative effects of key parameters on isomer distribution in the nitration of 4-bromotoluene.
| Parameter | Condition | Effect on 2-Nitro Isomer Yield | Effect on 3-Nitro Isomer Yield | Rationale |
| Temperature | Low (e.g., 0-10°C) | Generally Increased | Generally Decreased | Favors kinetic control, directed by the activating -CH₃ group. |
| High (e.g., >30°C) | May Decrease | May Increase | Can lead to reduced selectivity and increased byproduct formation. | |
| Nitrating Agent | Standard (HNO₃/H₂SO₄) | Favorable | Minor Product | Standard conditions are optimized for regioselectivity. |
| Bulky Nitrating Agent | May Decrease | May Increase | Increased steric hindrance favors attack at the less hindered 3-position. | |
| Molar Ratio | ~1:1 (HNO₃:Substrate) | Optimized | Optimized | Minimizes the risk of dinitration. |
| (Nitrating Agent) | >1:1 (HNO₃:Substrate) | Potential for Dinitration | Potential for Dinitration | Excess nitrating agent can lead to multiple additions to the ring.[4] |
Experimental Protocols
Key Experiment: Laboratory Scale Nitration of 4-Bromotoluene
This protocol provides a general procedure for the nitration of 4-bromotoluene. Safety Note: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[1] This experiment must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1]
Materials:
-
4-bromotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid in an approximately 1:1 or 2:1 volumetric ratio.[3] This addition should be done in an ice bath to dissipate the heat generated. Keep the mixture cooled to 0-5°C.[1]
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromotoluene in a suitable solvent (like dichloromethane) or use it neat if it is a liquid at the reaction temperature. Cool this flask in an ice-water bath to 0-5°C.[1]
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-bromotoluene over 20-30 minutes.[1] It is crucial to maintain the internal temperature of the reaction mixture below 10°C to control selectivity and prevent side reactions.
-
Reaction: After the addition is complete, let the mixture stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[1]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and cold water.[2] This will quench the reaction and precipitate the crude product.
-
Workup:
-
If a solid precipitates, it can be collected by vacuum filtration.
-
If an oil forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.[1]
-
Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1][3]
-
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[1] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product mixture of nitro-isomers.
-
Purification: The individual isomers can be separated from the crude mixture by techniques such as fractional distillation or recrystallization.[7]
Mandatory Visualization
Caption: Reaction pathway for the nitration of 4-bromotoluene.
Caption: Troubleshooting flowchart for 4-bromotoluene nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. cerritos.edu [cerritos.edu]
- 4. The major product formed in the dinitration of 4-bromotoluene is: (a) Im.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. JP2742335B2 - Method for separating 4-bromotoluene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yield of 4-Bromo-2-nitrotoluene
Welcome to the technical support center for the synthesis of 4-Bromo-2-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two main synthetic strategies for the preparation of this compound:
-
The Sandmeyer Reaction: This route starts from 4-Amino-2-nitrotoluene. The amino group is first converted to a diazonium salt, which is then displaced by bromine using a copper(I) bromide catalyst. This method is often favored for its high regioselectivity and good yields.[1]
-
Electrophilic Aromatic Substitution: This multi-step approach typically starts from toluene (B28343). The synthesis involves the bromination of the aromatic ring, followed by nitration. The order of these steps is crucial to achieve the desired 4-bromo-2-nitro isomer.
Q2: Which synthetic route generally provides a higher yield of this compound?
The Sandmeyer reaction of 4-amino-2-nitrotoluene is reported to provide high yields, with some protocols achieving up to 89%.[1] The direct bromination and nitration of toluene can be effective, but the yield of the desired isomer is highly dependent on controlling the reaction conditions to favor the correct regioselectivity and avoid the formation of other isomers and poly-substituted byproducts.
Q3: What are the critical parameters to control during the Sandmeyer reaction to ensure a high yield?
The critical parameters for a successful Sandmeyer reaction include:
-
Temperature: The diazotization step must be carried out at a low temperature, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[2]
-
Purity of Reagents: Use of fresh, high-purity copper(I) bromide is essential as it is the active catalyst.
-
Controlled Addition: Slow, controlled addition of the diazonium salt solution to the copper(I) bromide solution helps to manage the reaction rate and temperature.
Q4: How can I minimize the formation of isomers in the electrophilic aromatic substitution route?
To obtain this compound, the recommended sequence is bromination of toluene first to form 4-bromotoluene (B49008), followed by nitration. The bromo group is an ortho, para-director, and the methyl group is also an ortho, para-director. Nitration of 4-bromotoluene will primarily yield this compound and 4-bromo-3-nitrotoluene. Separation of these isomers can be challenging. Starting with the nitration of toluene to form 2-nitrotoluene, followed by bromination, is generally less effective as the nitro group is a meta-director and deactivating, which would lead to 2-nitro-5-bromotoluene as a major product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Route 1: Sandmeyer Reaction from 4-Amino-2-nitrotoluene
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the reaction temperature is strictly maintained between 0-5°C. - Use a slight excess of sodium nitrite (B80452). - Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue) to confirm the completion of the reaction. |
| Decomposition of Diazonium Salt | - Maintain the temperature of the diazonium salt solution below 5°C at all times. - Use the diazonium salt solution immediately after preparation. - Avoid exposing the solution to sunlight. |
| Inefficient Copper Catalysis | - Use freshly prepared or purchased high-purity copper(I) bromide. - Ensure the CuBr is completely dissolved or well-suspended in the reaction medium before adding the diazonium salt. |
| Side Reactions | - Phenol formation: Keep the reaction temperature low during the Sandmeyer step. - Azo coupling: Ensure the reaction medium is sufficiently acidic to prevent the diazonium salt from coupling with unreacted amine. |
Problem 2: Formation of Impurities
| Impurity | Source | Prevention and Removal |
| 4-Hydroxy-2-nitrotoluene | Hydrolysis of the diazonium salt due to elevated temperatures. | Maintain strict temperature control (0-5°C) during diazotization and the Sandmeyer reaction. Can be removed by column chromatography. |
| Azo compounds (darkly colored) | Coupling of the diazonium salt with unreacted 4-amino-2-nitrotoluene. | Ensure complete diazotization and maintain a low pH. Can be removed by recrystallization or column chromatography. |
| Biaryl compounds | Dimerization of the aryl radical intermediate. | Slow addition of the diazonium salt to the copper catalyst solution can minimize this side reaction. |
Route 2: Electrophilic Aromatic Substitution from Toluene
Problem 1: Low Yield of the Desired this compound Isomer
| Possible Cause | Troubleshooting Steps |
| Incorrect Order of Reactions | - For the synthesis of this compound, the preferred route is bromination of toluene followed by nitration. |
| Poor Regioselectivity in Bromination | - Use a suitable Lewis acid catalyst (e.g., FeBr₃, AlBr₃) to favor aromatic bromination. - Optimize the reaction temperature and time to maximize the yield of the para-isomer (4-bromotoluene). |
| Formation of Multiple Nitro Isomers | - The nitration of 4-bromotoluene will produce a mixture of isomers. The methyl group directs ortho and the bromo group also directs ortho and para. The primary product will be this compound. - Careful control of nitrating agent concentration and temperature can influence the isomer ratio. |
| Poly-substitution | - Use a molar excess of the aromatic substrate (toluene or 4-bromotoluene) to minimize di- and tri-substituted products. |
Problem 2: Difficult Purification
| Issue | Solution |
| Separation of Bromo-nitrotoluene Isomers | - Isomers of bromo-nitrotoluene often have similar physical properties, making separation by distillation challenging. - Fractional crystallization or column chromatography on silica (B1680970) gel are often required for effective separation. |
| Removal of Unreacted Starting Material | - Unreacted toluene or 4-bromotoluene can be removed by distillation. - Washing the organic layer with a suitable solvent can also help in removing starting materials. |
Experimental Protocols
Protocol 1: Sandmeyer Reaction of 4-Amino-2-nitrotoluene
This protocol is adapted from a high-yield synthesis of this compound.[1]
Materials:
-
4-Amino-2-nitrotoluene
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, suspend 4-Amino-2-nitrotoluene (1.0 eq) in water.
-
Add 48% HBr (approx. 3.0 eq) and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of CuBr (1.1 eq) in 48% HBr.
-
Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by steam distillation.[1]
-
Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Quantitative Data Summary for Sandmeyer Reaction
| Parameter | Condition | Reported Yield (%) | Reference |
| Starting Material | 4-Amino-2-nitrotoluene | 89 | [1] |
| Temperature | Diazotization: 0-5°C | High | [2] |
Note: Yields are highly dependent on specific reaction conditions and scale.
Protocol 2: Bromination and Nitration of Toluene
This protocol outlines the general steps for the synthesis of this compound from toluene.
Step 1: Bromination of Toluene to 4-Bromotoluene
Materials:
-
Toluene
-
Bromine (Br₂)
-
Iron filings or anhydrous Iron(III) bromide (FeBr₃)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
In a flask protected from light, dissolve toluene in the solvent and add the iron catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise with stirring.
-
After the addition, allow the reaction to stir at room temperature until the bromine color disappears.
-
Quench the reaction with a solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and distill to obtain 4-bromotoluene.
Step 2: Nitration of 4-Bromotoluene
Materials:
-
4-Bromotoluene
-
Concentrated Nitric acid (HNO₃)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
Prepare the nitrating mixture by slowly adding concentrated H₂SO₄ to concentrated HNO₃ in a flask cooled in an ice bath.
-
Slowly add 4-bromotoluene to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition, stir the mixture at room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent.
-
The resulting mixture of isomers can be separated by fractional crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
References
preventing side reactions in the synthesis of 4-Bromo-2-nitrotoluene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 4-bromo-2-nitrotoluene, with a focus on preventing and addressing common side reactions.
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. The table below outlines potential issues during the synthesis of this compound, their probable causes, and recommended solutions to get your experiment back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction.[1][2] - Suboptimal reaction temperature. - Loss of product during workup and purification.[1][2] - Decomposition of the diazonium salt in the Sandmeyer reaction. | - Monitor the reaction progress using TLC or GC to ensure completion. - Carefully control the temperature, especially during the diazotization step (maintain at 0-5 °C).[3] - Ensure efficient extraction and minimize transfers. Rinse all glassware with the extraction solvent.[1][2] - Add the diazonium salt solution to the copper(I) bromide solution promptly after its formation. |
| Presence of Isomeric Impurities (e.g., 2-Bromo-6-nitrotoluene) | - Incorrect choice of synthetic route (e.g., direct bromination of 2-nitrotoluene).[4][5] - The directing effects of the methyl and nitro groups can lead to a mixture of isomers.[4][5] | - Employ the Sandmeyer reaction starting from 4-amino-2-nitrotoluene for higher regioselectivity.[3] - If using electrophilic bromination, careful control of reaction conditions (temperature, catalyst) is crucial. Separation of isomers by crystallization or chromatography will be necessary.[6] |
| Formation of Dibrominated Byproducts | - Excess brominating agent. - Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time). | - Use a stoichiometric amount of the brominating agent. - Add the brominating agent portion-wise or as a dilute solution to maintain better control. - Maintain the recommended reaction temperature and monitor the reaction to avoid over-bromination. |
| Side-Chain Bromination (Formation of Nitrobenzyl Bromides) | - Free-radical bromination is occurring.[7][8] - Exposure to UV light can initiate radical reactions.[7] | - Conduct the reaction in the absence of light, for example, by wrapping the reaction flask in aluminum foil. - Avoid radical initiators unless side-chain bromination is the desired outcome. |
| Dark-Colored Reaction Mixture or Product | - Formation of phenolic byproducts from the decomposition of the diazonium salt. - Presence of impurities in the starting materials. | - Ensure the temperature of the diazotization is kept low (0-5 °C). - Use purified starting materials. - The product can be purified by steam distillation or recrystallization to remove colored impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high purity?
A1: The Sandmeyer reaction, starting from 4-amino-2-nitrotoluene, is generally the most reliable method for obtaining this compound with high purity and yield (around 89%).[3] This method avoids the formation of isomeric byproducts that are common in electrophilic aromatic substitution routes.
Q2: How can I avoid the formation of isomers during the synthesis?
A2: The formation of isomers is a significant challenge when using methods like the direct bromination of 2-nitrotoluene (B74249). The methyl group is an ortho-, para-director, while the nitro group is a meta-director.[4][5] This conflicting directing effect leads to a mixture of products. To avoid this, the Sandmeyer reaction is recommended as it builds the molecule with the desired substitution pattern already in place.
Q3: My reaction has stalled, and I still have starting material present. What should I do?
A3: If your reaction has stalled, consider the following:
-
Reagent Purity: Ensure that your reagents are pure and dry, as impurities can interfere with the reaction.
-
Temperature: Verify that the reaction is being conducted at the optimal temperature.
-
Reagent Addition: In some cases, adding a small additional amount of a key reagent can help drive the reaction to completion. However, do this cautiously to avoid the formation of byproducts.
Q4: What is the best way to purify the final product?
A4: Steam distillation is an effective method for purifying this compound, as it can separate the volatile product from non-volatile impurities and byproducts.[3] Recrystallization from a suitable solvent, such as ethanol (B145695), is also a common and effective purification technique.
Q5: Can I use N-Bromosuccinimide (NBS) for the bromination?
A5: While NBS is a common brominating agent, its use for the bromination of 2-nitrotoluene can be challenging and may lead to side-chain bromination (bromination of the methyl group) under certain conditions, especially with light or radical initiators.[9] For ring bromination, a Lewis acid catalyst is typically required, and control of regioselectivity remains a concern.
Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol details the synthesis of this compound from 4-amino-2-nitrotoluene via a Sandmeyer reaction.
Materials:
-
4-Amino-2-nitrotoluene
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water (H₂O)
-
Ice
Procedure:
-
Diazotization of 4-Amino-2-nitrotoluene:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 4-amino-2-nitrotoluene in water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrobromic acid while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not rise above 5 °C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C to ensure complete diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
A thick precipitate will form, and nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Gently heat the mixture on a steam bath for 20 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Set up the apparatus for steam distillation.
-
Steam distill the reaction mixture to isolate the crude this compound, which will co-distill with the steam.
-
Collect the distillate, which will contain the product as a yellow solid or oil.
-
Separate the solid product from the aqueous layer by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Further, purify the product by recrystallization from ethanol to obtain yellow prisms.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
- 1. How To [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. JP2742335B2 - Method for separating 4-bromotoluene - Google Patents [patents.google.com]
- 7. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
removal of 4-methyl-2-nitrophenol byproduct from nitration reaction
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of the 4-methyl-2-nitrophenol (B89549) byproduct following the nitration of p-cresol (B1678582).
Frequently Asked Questions (FAQs)
Q1: Why is 4-methyl-2-nitrophenol formed as a byproduct during the nitration of p-cresol?
During the electrophilic aromatic substitution (nitration) of p-cresol (4-methylphenol), the incoming nitro group (-NO2) is directed by the existing substituents on the aromatic ring. Both the hydroxyl (-OH) and methyl (-CH3) groups are activating and ortho-, para-directing. Since the para position is already occupied by the methyl group, nitration occurs at the positions ortho to the hydroxyl group (C2 and C6) and ortho to the methyl group (C3 and C5). This results in a mixture of isomers, primarily 4-methyl-2-nitrophenol and 4-methyl-3-nitrophenol (B15662). The formation of 4-methyl-2-nitrophenol is therefore an inherent outcome of the reaction mechanism.[1]
Q2: What is the most common and effective method for the initial, large-scale removal of 4-methyl-2-nitrophenol?
The primary and most effective method for separating 4-methyl-2-nitrophenol from other isomers like 4-methyl-3-nitrophenol is steam distillation .[2]
This technique exploits the significant difference in volatility between the isomers. 4-methyl-2-nitrophenol, being an ortho-nitrophenol, forms a stable intramolecular hydrogen bond between the hydroxyl and nitro groups. This internal bonding reduces its association with other molecules, making it more volatile and allowing it to co-distill with steam.[2] In contrast, other isomers form intermolecular hydrogen bonds, leading to higher effective boiling points and causing them to remain in the distillation flask.[2]
Q3: After steam distillation, my desired product (e.g., 4-methyl-3-nitrophenol) is still not pure. What purification techniques can I use?
For further purification after the bulk of the 4-methyl-2-nitrophenol has been removed, recrystallization is a highly effective secondary step. This method relies on the differences in solubility between your desired product and any remaining impurities in a chosen solvent system. The significant difference in melting points between isomers (see Table 1) often correlates with solubility differences that can be exploited for separation. A patented method for refining 4-methyl-3-nitrophenol involves using a mixed solvent of ethyl acetate (B1210297) and petroleum ether.[3]
Q4: For analytical or high-purity requirements, what is the best method to ensure complete removal of the byproduct?
When very high purity is essential, column chromatography is the recommended technique. This method separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) as a mobile phase flows through it.[4] Due to the polarity difference between the nitrocresol isomers, they will travel through the column at different rates, allowing for their collection in separate fractions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Steam Distillation is Ineffective | 1. Insufficient steam generation or flow rate.2. The crude mixture is too acidic or basic, affecting volatility.3. The apparatus is not properly insulated, leading to premature condensation. | 1. Ensure a steady and vigorous flow of steam into the distillation flask.2. Neutralize the reaction mixture before distillation.3. Insulate the distillation flask and the connecting glassware to maintain temperature. |
| "Oiling Out" During Recrystallization | 1. The solution is supersaturated.2. The solution was cooled too rapidly.3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Add a small amount of additional hot solvent until the oil dissolves, then allow to cool slowly.2. Decrease the cooling rate; move from an ice bath to a cold water bath or allow for room temperature cooling first.3. Select a solvent or solvent mixture with a lower boiling point. |
| Poor Separation in Column Chromatography | 1. The chosen solvent system (eluent) has incorrect polarity.2. The column was overloaded with the crude sample.3. The column was packed improperly, leading to channeling. | 1. Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2.2. Use a proper ratio of sample to silica gel (typically 1:30 to 1:100 by weight).3. Ensure the column is packed uniformly without cracks or air bubbles. Pack the column as a slurry for best results. |
| Product is Dark/Contains Tarry Impurities | 1. Oxidation of the phenolic compounds occurred during nitration.[5]2. The reaction temperature was too high.[6] | 1. Treat a solution of the crude product with activated charcoal before the final purification step (e.g., before filtration in recrystallization).[3]2. Ensure strict temperature control (0-10 °C) during the addition of the nitrating agent.[7] |
Data Presentation
Table 1: Physical Properties of Key p-Cresol Nitration Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Feature for Separation |
| 4-Methyl-2-nitrophenol (Unwanted Byproduct) | C₇H₇NO₃ | 153.14 | 32-35 °C[8] | Steam Volatile (Intramolecular H-Bonding)[2] |
| 4-Methyl-3-nitrophenol (Potential Product) | C₇H₇NO₃ | 153.14 | 77.5-78 °C[3] | Not Steam Volatile (Intermolecular H-Bonding) |
Table 2: Comparison of Purification Methodologies
| Method | Principle | Typical Scale | Purity Achieved | Key Advantage |
| Steam Distillation | Difference in Volatility | Grams to Kilograms | Good (Bulk Removal) | Fast, inexpensive, and effective for initial cleanup.[2] |
| Recrystallization | Difference in Solubility | Milligrams to Kilograms | High | Excellent for removing smaller amounts of impurities and achieving high crystallinity.[3] |
| Column Chromatography | Difference in Polarity | Micrograms to Grams | Very High (>99%) | Highest resolution for separating structurally similar isomers.[4] |
Experimental Protocols
Protocol 1: Steam Distillation for Bulk Removal of 4-Methyl-2-nitrophenol
-
Preparation : Transfer the crude nitration reaction mixture to a large round-bottom flask (the "still pot"). If the mixture is highly acidic, carefully neutralize it with a base like sodium carbonate until effervescence ceases. Add water to ensure the mixture is a mobile slurry.
-
Apparatus Setup : Assemble the steam distillation apparatus. Connect a steam source (either from an external generator or by boiling water in a separate flask) to the still pot via a tube that extends below the surface of the mixture. Connect the still pot to a condenser, which then leads to a receiving flask.
-
Distillation : Pass steam through the crude mixture. The volatile 4-methyl-2-nitrophenol will co-distill with the water. The distillate will appear as a cloudy or yellow emulsion.
-
Collection : Continue the distillation until the distillate runs clear, indicating that all the volatile ortho-isomer has been removed.
-
Isolation : The 4-methyl-2-nitrophenol can be isolated from the aqueous distillate by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) followed by drying and evaporation of the solvent. The non-volatile, desired isomer remains in the still pot for further purification.
Protocol 2: Recrystallization of the Non-Volatile Isomer
-
Solvent Selection : Using the residue from the steam distillation, perform small-scale solvent screening to find a suitable system. A good starting point is an ethyl acetate/petroleum ether or ethanol/water mixture.[3] The desired compound should be soluble in the hot solvent and sparingly soluble when cold.
-
Dissolution : Dissolve the crude solid in a minimum amount of the hot solvent system in an Erlenmeyer flask.
-
Decolorization (Optional) : If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Filtration : Perform a hot filtration through fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization : Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Visualizations
References
- 1. Question: In the following reaction, the final product (P) is: Reaction .. [askfilo.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 8. 4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in the Bromination of o-Nitrotoluene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of o-nitrotoluene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the electrophilic aromatic bromination and free-radical bromination of o-nitrotoluene.
Electrophilic Aromatic Bromination (Ring Bromination)
Q1: My electrophilic bromination of o-nitrotoluene is resulting in a mixture of isomers. How can I improve the selectivity for a specific product?
A1: The bromination of o-nitrotoluene will inherently lead to a mixture of products due to the competing directing effects of the methyl group (ortho-, para-directing) and the nitro group (meta-directing). The primary products are typically 4-bromo-2-nitrotoluene and 2-bromo-6-nitrotoluene. Achieving high selectivity for a single isomer through direct bromination is challenging. For highly specific isomers, multi-step synthetic routes are often employed, such as those starting from a different substituted aniline (B41778) followed by a Sandmeyer reaction.[1][2] However, to optimize the direct bromination for a desired isomer, consider the following:
-
Catalyst Choice: The choice of Lewis acid catalyst can influence the isomer ratio. While specific data for o-nitrotoluene is limited, in related systems, the catalyst can affect regioselectivity. Experimenting with different Lewis acids (e.g., FeBr₃, AlCl₃, zeolites) may alter the product distribution.[3][4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product and reducing side reactions.[5]
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Less polar solvents may be preferable.
-
Steric Hindrance: The bulky nitro group can sterically hinder bromination at the adjacent positions. This inherent structural feature can be leveraged to favor substitution at less hindered sites.
Q2: I am observing the formation of polybrominated byproducts in my electrophilic bromination reaction. How can I prevent this?
A2: Polybromination occurs when the brominated product is more reactive than the starting material or when the reaction conditions are too harsh. To minimize polybromination:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). Avoid using a large excess.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the desired monobrominated product is formed. Lowering the reaction temperature can also help to control the reaction rate and prevent further bromination.
-
Gradual Addition: Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration of the active brominating species.
Free-Radical Bromination (Side-Chain Bromination)
Q1: My free-radical bromination of o-nitrotoluene to o-nitrobenzyl bromide is giving a low yield. What are the possible reasons?
A1: Low yields in the synthesis of o-nitrobenzyl bromide can be attributed to several factors:
-
Inefficient Radical Initiation: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN), is fresh and active. Light-initiated reactions require a suitable light source with the correct wavelength to ensure efficient homolytic cleavage of the bromine source.
-
Improper Reaction Temperature: The reaction temperature needs to be optimal for both the decomposition of the initiator (if used) and the propagation of the radical chain reaction. For AIBN, a temperature range of 72-75°C is often effective.[6]
-
Poor Quality of Reagents: Use pure o-nitrotoluene and a reliable source of bromine, such as N-bromosuccinimide (NBS) or an in-situ generation method like HBr/H₂O₂.[6]
-
Insufficient Reaction Time: Allow the reaction to proceed for a sufficient duration to ensure complete conversion of the starting material. Monitoring the reaction progress is crucial.
Q2: I am getting a significant amount of the dibrominated byproduct (o-nitrobenzylidene bromide). How can I improve the selectivity for the monobrominated product?
A2: The formation of dibrominated products is a common issue in free-radical brominations. To enhance the selectivity for o-nitrobenzyl bromide:
-
Control Reactant Ratios: Carefully control the molar ratio of o-nitrotoluene to the brominating agent. Using a slight excess of o-nitrotoluene can favor monobromination.[7]
-
Gradual Addition of Brominating Agent: Slowly adding the brominating agent or generating it in situ at a controlled rate (e.g., by the slow addition of H₂O₂ to HBr) helps to maintain a low concentration of bromine, thus reducing the likelihood of a second bromination on the desired product.[6]
-
Reaction Conditions: Strictly regulating and controlling the test conditions, such as temperature and reaction time, is crucial for improving selectivity.[6] Following a well-established protocol is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main products of the electrophilic aromatic bromination of o-nitrotoluene?
A1: The electrophilic aromatic bromination of o-nitrotoluene primarily yields two main isomers: this compound and 2-bromo-6-nitrotoluene. This is due to the directing effects of the substituents on the aromatic ring. The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions, while the nitro group is a deactivating group that directs to the meta position.
Q2: Why is it difficult to achieve high selectivity in the direct electrophilic bromination of o-nitrotoluene?
A2: The difficulty in achieving high selectivity arises from the competing directing effects of the methyl and nitro groups. The activating methyl group strongly influences the position of substitution, leading to a mixture of ortho and para brominated products relative to the methyl group. The deactivating nitro group also influences the regioselectivity, making it challenging to direct the bromination to a single position.
Q3: What is the advantage of using HBr/H₂O₂ for the free-radical bromination of o-nitrotoluene?
A3: The HBr/H₂O₂ system offers several advantages for the synthesis of o-nitrobenzyl bromide. It allows for the in situ generation of bromine, which can be controlled by the rate of addition of hydrogen peroxide. This helps to maintain a low concentration of bromine in the reaction mixture, which in turn improves the selectivity for the desired monobrominated product and minimizes the formation of dibrominated byproducts.[6] Additionally, this method is considered more environmentally friendly as it avoids the use of elemental bromine and the main byproduct is water.
Q4: What is the role of AIBN in the free-radical bromination of o-nitrotoluene?
A4: AIBN (azobisisobutyronitrile) is a radical initiator. When heated, it decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then react with the bromine source (e.g., HBr) to generate a bromine radical (Br•). The bromine radical is the key reactive species that initiates the chain reaction by abstracting a hydrogen atom from the methyl group of o-nitrotoluene, leading to the formation of a benzyl (B1604629) radical, which then reacts with bromine to form the desired o-nitrobenzyl bromide.[6]
Q5: What safety precautions should be taken when performing bromination reactions?
A5: Bromine and many brominating agents are corrosive, toxic, and can cause severe burns. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be quenched carefully, and any waste should be disposed of according to institutional safety guidelines.
Data Presentation
Table 1: Quantitative Data on the Free-Radical Bromination of o-Nitrotoluene to o-Nitrobenzyl Bromide
| Brominating System | Initiator | Solvent | Temperature (°C) | Molar Ratio (o-nitrotoluene:HBr:H₂O₂:AIBN) | Conversion Rate (%) | Purity of o-Nitrobenzyl Bromide (%) | Reference |
| 40% HBr / 30% H₂O₂ | AIBN | Dichloroethane | 72-75 | 1 : 1.2 : 1.2 : 0.044-0.05 | > 99.0 | 98.5 | [8] |
| 40% HBr / 30% H₂O₂ | AIBN | Chlorobenzene | 72-75 | 1 : 1.0-1.2 : 1.0-1.2 : 0.044-0.05 | > 90.4 | High | [6] |
Experimental Protocols
Protocol 1: Synthesis of o-Nitrobenzyl Bromide via Free-Radical Bromination
This protocol is adapted from a patented industrial process and is intended for informational purposes.[6][8]
Materials:
-
o-Nitrotoluene
-
Dichloroethane (or another suitable organic solvent)
-
Azobisisobutyronitrile (AIBN)
-
40% Hydrobromic acid (HBr)
-
30% Hydrogen peroxide (H₂O₂)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnels, prepare a solution of o-nitrotoluene and AIBN in dichloroethane.
-
In a separate step, charge the reaction vessel with another portion of dichloroethane and o-nitrotoluene, and then add 40% hydrobromic acid.
-
Heat the mixture to 72-75°C with stirring.
-
Slowly and simultaneously add the solution of o-nitrotoluene and AIBN, and the 30% hydrogen peroxide to the reaction vessel. Maintain the temperature at 72-75°C. The rate of addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, continue to stir the mixture at the same temperature for approximately 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Separate the lower organic layer and wash it with water.
-
The solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent to yield o-nitrobenzyl bromide as a white solid.
Protocol 2: Synthesis of this compound (Illustrative Electrophilic Bromination Pathway)
Direct bromination of o-nitrotoluene to selectively produce this compound is challenging. The following is a common, high-yield method starting from 4-methyl-3-nitroaniline (B15663), which avoids the selectivity issues of direct bromination.[1]
Materials:
-
4-Methyl-3-nitroaniline
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
Diazotization:
-
Suspend 4-methyl-3-nitroaniline in a mixture of water and 48% HBr.
-
Heat the mixture to reflux for a short period, then cool it to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for about 15-30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a stirred mixture of copper(I) bromide in aqueous HBr, and cool it to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the CuBr mixture.
-
After the addition is complete, stir the reaction mixture at room temperature for about 30 minutes, and then heat it gently (e.g., on a steam bath) for about an hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water and extract the product with dichloromethane.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Visualizations
Caption: Directing effects of substituents in o-nitrotoluene bromination.
Caption: Troubleshooting workflow for improving bromination selectivity.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 3. Bromination of aromatic compounds using an Fe2O3/zeolite catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 6. CN107778181B - Novel synthesis process of o-nitrobenzyl bromide - Google Patents [patents.google.com]
- 7. US5092971A - Bromination - Google Patents [patents.google.com]
- 8. Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sandmeyer Synthesis of 4-Bromo-2-nitrotoluene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the Sandmeyer synthesis of 4-Bromo-2-nitrotoluene. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Sandmeyer synthesis for this compound?
The Sandmeyer reaction is a two-step process used to synthesize aryl halides from primary aromatic amines.[1] In the context of synthesizing this compound, the process involves:
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Diazotization: The starting material, 4-Amino-2-nitrotoluene, is converted into a diazonium salt (4-bromo-2-nitrobenzenediazonium salt) by reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures (0-5°C).[2][3]
-
Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst.[2] The diazonium group (-N₂⁺) is an excellent leaving group, and upon its departure as nitrogen gas, a bromine atom is substituted onto the aromatic ring, yielding the final product, this compound.[1]
Q2: Why is strict temperature control (0-5°C) so critical during the diazotization step?
Maintaining a low temperature is crucial for two primary reasons:
-
Stability of Nitrous Acid: Nitrous acid (HNO₂) is unstable and decomposes at higher temperatures. Keeping the reaction mixture cold ensures its availability for the diazotization of the amine.[2]
-
Stability of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose prematurely if the temperature rises above 10°C.[2] This decomposition can lead to the formation of unwanted byproducts, such as phenols, and significantly reduce the overall yield.[2]
Q3: What are the most common side reactions in this synthesis, and how can they be minimized?
Several side reactions can compete with the desired Sandmeyer reaction, leading to lower yields and complex product mixtures.[2] The most common ones include:
| Side Reaction | Cause | Minimization Strategy |
| Phenol (B47542) Formation | Reaction of the diazonium salt with water, especially at elevated temperatures.[2] | Maintain strict temperature control (0-5°C) throughout the diazotization and addition steps.[2] |
| Azo Coupling | Reaction of the diazonium salt with unreacted starting amine if the pH is not sufficiently acidic.[2] | Ensure a sufficient excess of strong acid (e.g., HBr) is used to keep the reaction medium acidic.[2] |
| Biaryl Formation | Coupling of the intermediate aryl radical with itself or other aromatic species.[2] | Use the diazonium salt immediately after its formation and ensure efficient stirring. |
| Reduction (Hydrodediazoniation) | Replacement of the diazonium group with a hydrogen atom. | This can sometimes occur, especially with certain electron-withdrawing groups on the ring.[4] Using a fresh and active catalyst can help favor the desired bromination. |
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low or No Yield of this compound
A low yield is the most common issue. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low yield in the Sandmeyer synthesis.
Problem 2: The reaction mixture turns dark brown or black, and there is excessive foaming.
This often indicates the uncontrolled decomposition of the diazonium salt.
-
Cause: The temperature likely exceeded the 5-10°C range, causing rapid evolution of N₂ gas and formation of phenolic and polymeric byproducts.[2]
-
Solution:
-
Ensure the ice bath is effective and that the reaction flask is adequately submerged.
-
Add the sodium nitrite solution very slowly (dropwise) to the amine/acid mixture to allow for efficient heat dissipation.[2]
-
Similarly, add the cold diazonium salt solution slowly to the cold CuBr solution with vigorous stirring.[2]
-
Problem 3: The final product is difficult to purify and contains multiple impurities.
This points to the prevalence of side reactions.
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Cause: As outlined in the FAQ, phenol formation and azo coupling are common culprits.[2] The quality of the starting materials can also play a role.
-
Solution:
-
Re-evaluate Temperature Control: This is the most critical parameter for minimizing byproducts.[2]
-
Check Catalyst Quality: Copper(I) salts can oxidize over time to copper(II), which is less effective. Use freshly prepared or purchased CuBr.[2]
-
Purification Method: Steam distillation is an effective method for isolating the volatile this compound from non-volatile impurities and salts.[3] If impurities co-distill, column chromatography may be necessary.
-
Experimental Protocols
Detailed Protocol for Sandmeyer Synthesis of this compound
This protocol is adapted from a literature procedure that reports a high yield.[3]
Caption: Experimental workflow for the synthesis of this compound.
Reagents and Quantities:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) |
| 4-Amino-2-nitrotoluene | 152.15 | 15.24 | 100 | - |
| Hydrobromic Acid (48%) | 80.91 | - | - | 51.5 + 33.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 6.45 | 93 | - |
| Copper(I) Bromide (CuBr) | 143.45 | 15.44 | 108 | - |
| Water (H₂O) | 18.02 | - | - | 125 + 40 + 75 |
Procedure:
-
Preparation of Diazonium Salt:
-
In a 500 mL three-necked flask, slurry 4-Amino-2-nitrotoluene (15.24 g, 100 mmol) in 125 mL of water.[3]
-
Heat the suspension to reflux and add 51.5 mL of 48% HBr dropwise. Maintain reflux for 20 minutes.[3]
-
Cool the mixture to 0°C in an ice-salt bath. A thick suspension will form.[3]
-
While maintaining the temperature at 0°C, add a solution of sodium nitrite (6.45 g, 93 mmol) in 40 mL of water dropwise with rapid stirring.[3]
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Stir the resulting diazonium solution at 0°C for an additional 15 minutes.[3]
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a mixture of copper(I) bromide (15.44 g, 108 mmol) in 75 mL of water and 33 mL of 48% HBr.[3]
-
Cool this mixture to 0-5°C with an ice bath and stir mechanically.[3]
-
Slowly add the cold diazonium salt solution dropwise to the stirred CuBr mixture.[3]
-
After the addition is complete, stir the thick suspension at room temperature for 20 minutes, then heat it on a steam bath for an additional 20 minutes.[3]
-
-
Product Isolation:
References
minimizing byproduct formation in Friedel-Crafts reactions on bromotoluene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Friedel-Crafts reactions involving bromotoluene.
Troubleshooting Guide
Unwanted side reactions are a common challenge in Friedel-Crafts chemistry. The following guide addresses specific issues that may arise when using bromotoluene as a substrate.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | 1. Inactive Catalyst: Moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃).[1] 2. Deactivated Substrate: Although bromotoluene is generally reactive, impurities can inhibit the reaction. 3. Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst forms a complex with the ketone product, necessitating stoichiometric amounts.[2][3] 4. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.[1][2] | 1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid.[1] 2. Purify the bromotoluene substrate before use. 3. For acylations, use at least a 1:1 molar ratio of Lewis acid to the acylating agent. A slight excess (1.1 to 1.5 equivalents) is often beneficial.[1][2] 4. Gradually increase the reaction temperature and monitor the progress by TLC or GC to determine the optimal conditions.[1][2] |
| Formation of Multiple Isomers | 1. Lack of Regiocontrol: The bromo and methyl groups direct incoming electrophiles to specific positions, but a mixture of ortho, meta, and para isomers can still form. 2. Thermodynamic vs. Kinetic Control: Reaction conditions, particularly temperature, can influence the isomer distribution.[2] | 1. For Acylation: Acylation of bromotoluene isomers generally favors substitution at the position para to the methyl group due to steric hindrance.[4][5] 2. For Alkylation: Isomer distribution is highly dependent on temperature. For instance, in the alkylation of toluene, higher temperatures can favor the formation of the meta isomer.[4][5] 3. Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents like dichloromethane (B109758) or carbon disulfide may favor the kinetic product.[2] 4. Catalyst Selection: Different Lewis acids can exhibit varying degrees of selectivity. Consider screening catalysts such as AlCl₃, FeCl₃, or ZnCl₂.[6][7] |
| Polyalkylation or Polysubstitution | 1. Activated Product: The initial product of Friedel-Crafts alkylation is more nucleophilic than the starting material, making it susceptible to further alkylation.[6][7] 2. Incorrect Stoichiometry: An excess of the alkylating or acylating agent can drive the reaction towards multiple substitutions.[2] | 1. Use Excess Aromatic Substrate: Employing a large excess of bromotoluene can increase the probability of the electrophile reacting with the starting material rather than the product.[8] 2. Control Stoichiometry: Use a 1:1 molar ratio of the bromotoluene to the acylating or alkylating agent.[2] For alkylations, it may be beneficial to slowly add the alkylating agent to the reaction mixture. 3. Lower Reaction Temperature: Reduced temperatures can decrease the rate of the second substitution reaction.[2] 4. Consider Acylation-Reduction: Friedel-Crafts acylation followed by reduction of the ketone is a reliable method to obtain the desired alkylated product without polyalkylation, as the acyl group is deactivating.[3][9] |
| Carbocation Rearrangement (in Alkylation) | 1. Formation of Unstable Carbocations: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to the formation of branched alkyl chains on the aromatic ring.[6][7] | 1. Choose a Different Alkylating Agent: Use alkylating agents that form more stable carbocations or are less prone to rearrangement. 2. Use Friedel-Crafts Acylation Followed by Reduction: This two-step approach avoids the formation of carbocations and is an effective way to introduce straight-chain alkyl groups.[3] |
| Reaction with Solvent | 1. Solvent Reactivity: Some solvents can compete with the bromotoluene substrate in the Friedel-Crafts reaction. | 1. Select an Inert Solvent: Use solvents that are less reactive under Friedel-Crafts conditions, such as dichloromethane, carbon disulfide, or nitrobenzene.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of the different isomers of bromotoluene?
The regioselectivity is primarily governed by the directing effects of the bromo and methyl substituents and steric hindrance.
-
p-Bromotoluene: The methyl group is an activating, ortho, para-director, while the bromine is a deactivating, ortho, para-director. Acylation is expected to occur primarily at the position ortho to the activating methyl group and meta to the deactivating bromo group.
-
o-Bromotoluene: The primary products will likely be the result of acylation at the positions para to the methyl group and para to the bromo group. Steric hindrance from the adjacent bromo and methyl groups will likely disfavor substitution at the positions between them.
-
m-Bromotoluene: Acylation is expected to occur at the positions ortho to both the bromo and methyl groups, and para to the methyl group. A mixture of products is likely.
Q2: How can I prevent polyalkylation in the Friedel-Crafts alkylation of bromotoluene?
Polyalkylation occurs because the alkylated product is more reactive than the starting bromotoluene.[6][7] To minimize this:
-
Use a large excess of bromotoluene.[8]
-
Slowly add the alkylating agent to the reaction mixture.
-
Keep the reaction temperature low.[2]
-
Alternatively, perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired alkylated product. This is often the most effective method.[3]
Q3: Can I use a Brønsted acid instead of a Lewis acid as a catalyst?
Yes, strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid can catalyze Friedel-Crafts alkylation, particularly with alkenes or alcohols as the alkylating agent.[10] However, Lewis acids are generally more common and effective, especially for acylations.[10]
Q4: What is the role of the Lewis acid in Friedel-Crafts acylation, and why is a stoichiometric amount often required?
In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) coordinates to the acyl halide, generating a highly electrophilic acylium ion.[11] The ketone product of the reaction is a Lewis base and forms a stable complex with the Lewis acid.[2][3] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least a stoichiometric amount of the Lewis acid is typically required to drive the reaction to completion.[3]
Q5: My reaction is not working with bromotoluene. Could the substrate be too deactivated?
While the bromine atom is a deactivating group, the methyl group is activating. Overall, bromotoluene is generally sufficiently reactive for Friedel-Crafts reactions. If you are experiencing a lack of reactivity, it is more likely due to other factors such as an inactive catalyst (due to moisture), insufficient heating, or the presence of strongly deactivating impurities.[1]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the outcome of Friedel-Crafts reactions.
Table 1: Effect of Temperature on Isomer Distribution in the Alkylation of Toluene
| Temperature | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| 0°C | 54 | 17 | 29 |
| 25°C | 3 | 69 | 28 |
Data adapted from studies on the alkylation of toluene, which provides a model for the behavior of substituted toluenes like bromotoluene.[4][5]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of p-Bromotoluene with Acetyl Chloride
Objective: To synthesize 2-acetyl-4-bromotoluene with minimal byproduct formation.
Materials:
-
p-Bromotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of p-bromotoluene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
After the addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by carefully adding crushed ice, followed by concentrated HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic chemistry - Acids used in Friedel-Crafts alkylation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
optimizing temperature and reaction time for 4-bromotoluene nitration
Technical Support Center: Optimizing 4-Bromotoluene (B49008) Nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-bromotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 4-bromotoluene?
The optimal temperature for the nitration of 4-bromotoluene is highly dependent on the specific nitrating agent and solvent system used. However, to maximize the yield of the desired mono-nitrated product (4-bromo-2-nitrotoluene) and minimize side reactions, a low temperature is generally recommended. For many nitration reactions, temperatures are often maintained between 0°C and 5°C.[1][2] In some cases, particularly when using acetic anhydride (B1165640), temperatures as low as -40°C have been used to study adduct formation, which can influence the final product distribution.[3]
Q2: How does reaction time affect the yield and purity of the product?
Reaction time is a critical parameter that should be optimized in conjunction with temperature. Insufficient reaction time will lead to incomplete conversion of the starting material, resulting in a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can increase the likelihood of side reactions such as dinitration or oxidation, thereby reducing the purity of the desired product.[4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time. For the nitration of toluene (B28343), a related substrate, a gradual increase in product conversion is observed up to a certain point, after which it plateaus.[5]
Q3: I am observing a significant amount of dinitrated byproducts. How can I prevent this?
The formation of dinitrated products is a common issue in the nitration of activated aromatic rings. To minimize dinitration, consider the following strategies:
-
Lower the Reaction Temperature: This is the most effective way to control the reaction's selectivity.[1]
-
Control the Rate of Nitrating Agent Addition: Add the nitrating mixture slowly and dropwise to the solution of 4-bromotoluene to prevent localized overheating and high concentrations of the nitrating agent.[1]
-
Use a Milder Nitrating Agent: If feasible, consider using a less reactive nitrating agent.
-
Precise Stoichiometry: Use a carefully measured molar equivalent of the nitrating agent. An excess of the nitrating agent will favor polynitration.
Q4: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity?
In the nitration of 4-bromotoluene, the methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director.[6] The directing effects of these two substituents will primarily yield this compound and 4-bromo-3-nitrotoluene. To influence the isomer ratio:
-
Temperature Control: Lower temperatures generally favor the kinetically controlled product, which is often the ortho isomer.[7]
-
Solvent and Catalyst Choice: The choice of solvent and catalyst can significantly impact the isomer distribution.[7]
Q5: What are common side reactions to be aware of during the nitration of 4-bromotoluene?
Besides dinitration, other potential side reactions include:
-
Oxidation: Elevated temperatures can lead to the oxidation of the methyl group or the aromatic ring itself, especially with sensitive substrates.[1]
-
Adduct Formation: When using acetic anhydride as a solvent, nitronium acetate (B1210297) adducts can form.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature cautiously. Monitor reaction progress by TLC or GC. |
| Loss of product during workup. | Ensure proper extraction and purification techniques. Minimize transfers and use appropriate solvent volumes. | |
| Formation of side products. | Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. | |
| Low Purity (Multiple Spots on TLC) | Presence of unreacted starting material. | Increase reaction time or temperature slightly. |
| Formation of isomers. | Optimize temperature and consider different solvent/catalyst systems to improve regioselectivity.[7] | |
| Dinitration or other side products. | Lower the reaction temperature, add the nitrating agent more slowly, and use precise stoichiometry.[1] | |
| Runaway Reaction (Rapid Temperature Increase) | Poor temperature control. | Ensure efficient cooling with an ice-salt bath. Add the nitrating agent very slowly and monitor the internal temperature continuously.[1] |
| Rate of addition is too fast. | Reduce the rate of addition of the nitrating agent. | |
| Product Fails to Precipitate/Crystallize | Product is soluble in the workup solvent. | If quenching in water, ensure a sufficient volume is used. Consider extraction with an appropriate organic solvent followed by evaporation.[9] |
| Impurities inhibiting crystallization. | Purify the crude product using column chromatography before attempting crystallization. |
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene (A Model Substrate)
This data is for the nitration of toluene and is intended to illustrate the general principle of temperature's effect on isomer distribution in electrophilic aromatic substitution.
| Temperature (°C) | Ortho-Nitrotoluene (%) | Meta-Nitrotoluene (%) | Para-Nitrotoluene (%) |
| -30 | 61 | 3 | 36 |
| 0 | 59 | 4 | 37 |
| 30 | 56 | 5 | 39 |
Source: Adapted from literature principles on electrophilic aromatic substitution.[7]
Experimental Protocols
General Protocol for the Nitration of 4-Bromotoluene using a Mixture of Nitric and Sulfuric Acids
-
Preparation of the Nitrating Mixture:
-
In a flask, carefully add a calculated amount of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, and with continuous stirring, add an equimolar amount of concentrated nitric acid, ensuring the temperature does not rise above 10°C.
-
Once the addition is complete, cool the nitrating mixture to 0-5°C.
-
-
Reaction Setup:
-
In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-bromotoluene in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid).
-
Cool the 4-bromotoluene solution to 0-5°C using an ice-salt bath.
-
-
Nitration:
-
Slowly add the cold nitrating mixture dropwise to the stirred 4-bromotoluene solution over a period of 30-60 minutes.
-
Maintain the internal reaction temperature below 5°C throughout the addition.[2]
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. If the product is a solid, it may precipitate and can be collected by filtration.
-
If the product remains in the organic phase, wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by column chromatography on silica (B1680970) gel.[2][10]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The major product formed in the dinitration of 4-bromotoluene is: (a) Im.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chm.uri.edu [chm.uri.edu]
Technical Support Center: Optimizing 4-Bromo-2-nitrotoluene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-bromo-2-nitrotoluene during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the nitration of 4-bromotoluene (B49008)?
The most common method for the nitration of 4-bromotoluene is electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This mixture generates the nitronium ion (NO₂⁺), which is the active electrophile.
Q2: What are the expected major products in the nitration of 4-bromotoluene?
In the nitration of 4-bromotoluene, the methyl (-CH₃) group is an activating, ortho-, para-director, while the bromo (-Br) group is a deactivating, ortho-, para-director. The activating methyl group has a stronger directing effect. Therefore, the primary products are this compound and 4-bromo-3-nitrotoluene (B1266263) (nitration ortho and meta to the methyl group, respectively). Due to steric hindrance from the bromine atom, the formation of this compound is generally favored over the 2,6-dinitrated product.
Q3: Are there alternative synthesis routes to this compound that avoid direct nitration of 4-bromotoluene?
Yes, an effective alternative is a Sandmeyer-type reaction starting from 4-amino-2-nitrotoluene. This method involves the diazotization of the amino group followed by displacement with a bromide ion, and it has been reported to produce this compound in high yields (around 89%).[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound Isomer
-
Question: My reaction produces a low yield of this compound and a significant amount of the 4-bromo-3-nitrotoluene isomer. How can I improve the regioselectivity?
-
Answer: The regioselectivity of the nitration is influenced by the nitrating agent and reaction conditions.
-
Choice of Nitrating Agent: While the standard HNO₃/H₂SO₄ mixture is common, its reactivity can sometimes lead to a mixture of isomers. Consider using a milder nitrating agent or a system that offers better steric control. For instance, nitration using nitric acid in acetic anhydride (B1165640) can alter the product distribution, though it may also lead to the formation of nitronium acetate (B1210297) adducts.[2] Zeolite catalysts in combination with nitric acid and an acid anhydride have been shown to improve regioselectivity in the nitration of similar compounds, favoring the less sterically hindered product.[3]
-
Reaction Temperature: Carefully controlling the reaction temperature is crucial. Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product.
-
Steric Hindrance: Employing a bulkier nitrating agent might increase the preference for nitration at the less sterically hindered position (ortho to the methyl group and meta to the bromo group).
-
Issue 2: Formation of Byproducts
-
Question: I am observing significant amounts of dinitrated byproducts in my reaction mixture. How can I minimize their formation?
-
Answer: Dinitration occurs when the initial product, mononitrotoluene, undergoes a second nitration. To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess of the nitrating agent will drive the reaction towards dinitration.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further nitration of the product.
-
Temperature Control: As with improving regioselectivity, maintaining a low reaction temperature can help to reduce the rate of the second nitration, which typically requires more forcing conditions.
-
-
Question: My final product is contaminated with 4-methyl-2-nitrophenol (B89549). What is the cause and how can I prevent it?
-
Answer: The formation of 4-methyl-2-nitrophenol is likely due to ipso-nitration, where the nitronium ion attacks the carbon atom bearing the bromo substituent, followed by the loss of Br⁺ and subsequent reaction with water.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which can participate in the formation of the phenolic byproduct.
-
Issue 3: Difficulty in Separating Isomers
-
Question: I am having trouble separating the this compound and 4-bromo-3-nitrotoluene isomers. What separation techniques are effective?
-
Answer: The separation of these isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. Experiment with different solvents to find one that allows for the selective crystallization of the desired isomer.
-
Chromatography: Column chromatography using silica (B1680970) gel is a reliable method for separating isomers. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations.[5][6]
-
Pressure Crystallization: For industrial-scale separations, pressure crystallization has been reported as an efficient method for isolating pure 4-bromotoluene from its isomers, a principle that could be adapted for the separation of its nitrated derivatives.[7]
-
Data Presentation
Table 1: Isomer Distribution in the Nitration of 4-Bromotoluene with Different Nitrating Agents
| Nitrating Agent / System | This compound Yield (%) | 4-Bromo-3-nitrotoluene Yield (%) | Other Byproducts | Reference |
| HNO₃ / H₂SO₄ | Major Isomer | Minor Isomer | Dinitrated products, oxidation products | General Knowledge |
| HNO₃ / Acetic Anhydride | Forms adducts in addition to substitution products | Forms adducts in addition to substitution products | Nitronium acetate adducts | [2] |
| N₂O₄ | Can lead to ipso-substitution | - | 4-methyl-2-nitrophenol | [4] |
Note: Quantitative data for the direct comparison of various nitrating agents for 4-bromotoluene is limited in the reviewed literature. The table reflects the qualitative outcomes and potential byproducts mentioned.
Experimental Protocols
Protocol 1: Standard Nitration of 4-Bromotoluene
This protocol is adapted from standard procedures for the nitration of aromatic compounds.[8][9][10]
Materials:
-
4-bromotoluene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromotoluene in dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-bromotoluene, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or fractional crystallization to separate the isomers.
Visualizations
Caption: Experimental workflow for the nitration of 4-bromotoluene.
Caption: Relationship between reactants, desired product, and byproducts.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. 4-Bromo-3-nitrotoluene | SIELC Technologies [sielc.com]
- 7. JP2742335B2 - Method for separating 4-bromotoluene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. cerritos.edu [cerritos.edu]
Technical Support Center: Isolation of Pure 4-Bromo-2-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-bromo-2-nitrotoluene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and isolation of this compound.
Issue 1: Low Yield of Crude Product After Synthesis
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and the correct temperature is maintained throughout the reaction time. |
| Loss of product during workup. | This compound has some volatility. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. Check all aqueous layers by TLC before discarding to ensure the product has not partitioned into them. |
| Formation of side products. | Depending on the synthetic route, isomeric impurities such as 2-bromo-6-nitrotoluene (B1266184) or 4-bromo-3-nitrotoluene (B1266263) may form.[1] The choice of starting material and reaction conditions is crucial to minimize these. For instance, nitration of p-bromotoluene is reported to yield a single product.[1] |
Issue 2: Difficulty in Isolating the Product by Steam Distillation
| Potential Cause | Recommended Solution |
| Product solidifying in the condenser. | Ensure a steady and adequate flow of cooling water through the condenser. If solidification persists, slightly reducing the cooling water flow rate might help, but care must be taken to ensure efficient condensation. |
| Slow or no distillation. | Check for leaks in the steam distillation apparatus. Ensure a steady rate of steam generation. The rate of distillation should be controlled to allow for efficient separation.[2] |
| Emulsion formation in the distillate. | This can occur if the crude product contains impurities that act as emulsifying agents. Allow the distillate to stand for some time to see if the layers separate. If not, the addition of a small amount of brine (saturated NaCl solution) to the collection flask can help break the emulsion. Subsequent extraction with a suitable organic solvent will be necessary. |
Issue 3: Challenges in Recrystallization
| Potential Cause | Recommended Solution | | Oiling out of the product. | This occurs when the solute is insoluble in the hot solvent at its boiling point. Ensure that the minimum amount of hot solvent is used to dissolve the crude product completely. If oiling out persists, try a different solvent or a solvent mixture. Common solvents for recrystallization of similar aromatic compounds include ethanol (B145695), methanol, or mixtures of ethanol and water.[3] | | No crystal formation upon cooling. | The solution may not be saturated. Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratching the inside of the flask with a glass rod at the solvent level can induce crystallization. Seeding with a pure crystal of this compound, if available, is also effective. | | Colored impurities in the final product. | If the product crystals are colored, it may be due to the presence of impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity of this compound after steam distillation and recrystallization?
A1: A reported synthesis of this compound via a Sandmeyer-type reaction followed by steam distillation gives a yield of 89%.[4] Commercially available this compound typically has a purity of 97% or higher as determined by Gas Chromatography (GC).[5]
Q2: What is the melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 45-48 °C.[5][6][7] A sharp melting point within this range is a good indicator of purity.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: The most common impurities are isomers formed during the synthesis, such as 2-bromo-4-nitrotoluene (B188816) or other positional isomers depending on the starting materials and reaction conditions.[1] Unreacted starting materials or by-products from side reactions can also be present.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography (GC) is a common method for determining the purity of this compound.[6] High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis and for isolating impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also provide information about purity.
Q5: What is a suitable solvent for recrystallizing this compound?
A5: While specific solvent systems for this compound are not extensively reported in the provided search results, general principles suggest that alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water, would be good starting points for recrystallization.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocols & Data
Synthesis of this compound via Sandmeyer Reaction
A detailed experimental protocol for a similar Sandmeyer reaction to produce o-bromotoluene suggests the following general steps which can be adapted:
-
Diazotization of the corresponding aminonitrotoluene in an acidic medium (e.g., HBr) at low temperatures (below 10 °C).
-
Reaction of the diazonium salt with a copper(I) bromide solution.
-
Steam distillation of the reaction mixture to isolate the crude product.
-
Washing the crude product with a dilute base, followed by water.
-
Drying the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Purification by recrystallization from a suitable solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 89% (via Sandmeyer reaction and steam distillation) | [4] |
| Purity | ≥ 97% (by GC) | [5] |
| Melting Point | 45-48 °C | [5][6][7] |
| Boiling Point | 130 °C at 12 mmHg | [6] |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.muohio.edu [chemistry.muohio.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Brom-2-nitrotoluol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 60956-26-5 [chemicalbook.com]
- 8. This compound | SIELC Technologies [sielc.com]
troubleshooting low yield in Batcho-Leimgruber indole synthesis
Welcome to the technical support center for the Batcho-Leimgruber indole (B1671886) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems that can lead to low yields in the Batcho-Leimgruber indole synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Formation of the Enamine Intermediate
-
Question: I am not observing the characteristic deep red color of the enamine, or TLC/LC-MS analysis shows a low conversion of my starting o-nitrotoluene. What could be the problem?
-
Answer: Incomplete enamine formation is a common hurdle. Here are several potential causes and solutions:
-
Insufficiently Acidic Methyl Protons: The acidity of the methyl group on the o-nitrotoluene is crucial for deprotonation and subsequent reaction. Electron-withdrawing groups on the aromatic ring increase this acidity and facilitate the reaction.[1][2] If your substrate has electron-donating groups, you may need to use more forcing conditions.
-
Reagent Quality: Ensure that the dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and any amine catalyst (like pyrrolidine) are of high quality and anhydrous. DMF-DMA can degrade over time. Using a more reactive reagent, such as the one formed by displacing dimethylamine (B145610) from DMF-DMA with pyrrolidine (B122466), can be beneficial.[3]
-
Reaction Temperature and Time: The condensation reaction typically requires heating.[1] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis has been shown to accelerate this step and can lead to higher purity enamines.[4][5]
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Steric Hindrance: Bulky substituents near the methyl group can hinder the reaction.[2] In such cases, prolonged reaction times or higher temperatures may be necessary.
-
Issue 2: Degradation of the Enamine Intermediate
-
Question: I successfully formed the enamine, but my yield is low after workup and purification. I suspect the intermediate is unstable. How can I handle it?
-
Answer: The enamine intermediate can indeed be unstable, especially under certain conditions.[2]
-
Hydrolysis: Enamines are susceptible to hydrolysis back to the corresponding carbonyl compound (in this case, a phenylacetaldehyde (B1677652) derivative) in the presence of water. It is critical to conduct all reactions under rigorously anhydrous conditions.[6]
-
Purification Issues: The instability of the enamine can make purification by chromatography challenging. In many cases, it is advantageous to proceed to the reductive cyclization step with the crude enamine mixture after removing the reaction solvent.[7][8] This "one-pot" or tandem approach often leads to higher overall yields by minimizing handling and potential degradation of the intermediate.[2]
-
Issue 3: Incomplete Reductive Cyclization or Formation of Side Products
-
Question: The reduction of the enamine is not going to completion, or I am observing significant side products. How can I improve the cyclization step?
-
Answer: The reductive cyclization is a critical step with several potential pitfalls.
-
Choice of Reducing Agent: A variety of reducing agents can be effective, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel with hydrazine) and chemical reductants (e.g., SnCl₂, Na₂S₂O₄, Fe/AcOH, TiCl₃).[1][3] The optimal choice depends on the specific substrate. For example, halogen-containing enamines may require Zn/AcOH for successful reduction instead of catalytic hydrogenation.[7]
-
Catalyst Poisoning: Impurities in the substrate or from the previous step can poison the catalyst in catalytic hydrogenations. Adding a small amount of acetic acid can sometimes mitigate this issue.[7]
-
Common Side Reactions:
-
Reduction of the Enamine Double Bond: During catalytic hydrogenation, the double bond of the enamine can sometimes be reduced, leading to the formation of 2-aminophenylethylamine byproducts.[1]
-
Isocoumarin Formation: When using substrates like 2-methyl-3-nitrobenzoic acid, a significant side reaction can be the formation of a 5-nitroisocoumarin.[1]
-
Intramolecular Cyclization with Other Functional Groups: If other reactive functional groups are present, they may participate in unintended cyclizations. For instance, a hydroxylamine (B1172632) intermediate can react with a nitrile group to form a 7-carboxamidoindole.[1]
-
Nucleophilic Aromatic Substitution: With highly reactive substrates, such as those containing a chloro-substituted pyridine (B92270) ring, the dimethylamine released during the reaction can act as a nucleophile, leading to substitution byproducts.[4]
-
-
Issue 4: Difficulty in Purifying the Final Indole Product
-
Question: My final product is impure, and I'm having trouble purifying it by column chromatography. What strategies can I use?
-
Answer: Purification of indoles can be challenging due to their polarity and potential for decomposition on silica (B1680970) gel.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A mixture of dichloromethane (B109758) and petroleum ether is often a good starting point.[2]
-
Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as recrystallization or distillation if the indole is sufficiently volatile and stable.
-
One-Pot Procedures: As mentioned earlier, employing a one-pot synthesis can reduce the formation of byproducts and simplify purification.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Batcho-Leimgruber indole synthesis?
A1: The synthesis is a two-step process. The first step is the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal like DMF-DMA. The second step is a reductive cyclization of the enamine to form the indole.[3]
Q2: Can I use substrates with electron-donating groups?
A2: Yes, but the reaction may be slower and require more forcing conditions due to the decreased acidity of the methyl protons.[2]
Q3: Is it always necessary to use pyrrolidine?
A3: No, the reaction can be performed without pyrrolidine, using only DMF-DMA. However, the addition of pyrrolidine can lead to the formation of a more reactive enamine and may result in shorter reaction times.[3]
Q4: My enamine intermediate is a dark red oil. Is this normal?
A4: Yes, the intermediate enamines in the Batcho-Leimgruber synthesis are typically intensely colored (often red) due to the extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group.[3]
Q5: What are the advantages of the Batcho-Leimgruber synthesis over the Fischer indole synthesis?
A5: The Batcho-Leimgruber synthesis is often preferred because many of the required ortho-nitrotoluene starting materials are commercially available or easily synthesized. Additionally, the reactions generally proceed in high yield under relatively mild conditions.[3]
Data Presentation
Table 1: Common Reducing Agents for the Reductive Cyclization Step
| Reducing Agent | Typical Conditions | Notes |
| H₂ / Pd/C | 1 atm H₂, MeOH or EtOAc | A common and effective method.[1] |
| Raney Ni / N₂H₄·H₂O | Hydrazine hydrate, EtOH or THF | Good alternative to catalytic hydrogenation, especially if sensitive functional groups are present.[1][3] |
| Fe / Acetic Acid | Fe powder, AcOH | A classic and cost-effective method.[1][3] |
| SnCl₂·2H₂O | HCl, EtOH | Another common chemical reductant.[3] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | A mild reducing agent.[3] |
| Zn / Acetic Acid | Zn dust, AcOH | Particularly useful for halogen-containing substrates.[7] |
| TiCl₃ | Aqueous solution | Can be used to control the level of reduction.[1] |
Experimental Protocols
General Procedure for the Two-Step Batcho-Leimgruber Indole Synthesis
-
Enamine Formation: A solution of the o-nitrotoluene in DMF is treated with DMF-DMA (and optionally pyrrolidine). The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure to yield the crude enamine.
-
Reductive Cyclization (using Pd/C and H₂): The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethyl acetate). A catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting crude indole is then purified, typically by column chromatography.
Visualizations
Caption: Reaction mechanism of the Batcho-Leimgruber indole synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. journalijar.com [journalijar.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Nitration of 4-Bromotoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nitration of 4-bromotoluene (B49008). The focus is on understanding and controlling the regioselectivity of the reaction through the use of different catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in the nitration of 4-bromotoluene?
A1: In the electrophilic nitration of 4-bromotoluene, the directing effects of the two substituents, the methyl group (-CH₃) and the bromine atom (-Br), must be considered. The methyl group is an activating, ortho-, para- directing group, while the bromine atom is a deactivating, ortho-, para- directing group. When both an activating and a deactivating group are present, the activating group's directing effect generally dominates.[1]
Given that the para position to the methyl group is occupied by the bromine atom, the nitration is expected to occur primarily at the positions ortho to the methyl group. Therefore, the main product is 4-bromo-1-methyl-2-nitrobenzene . A smaller amount of 4-bromo-1-methyl-3-nitrobenzene might be formed, and dinitration can occur under harsh conditions.
Q2: How does the choice of catalyst influence the regioselectivity of the reaction?
A2: The catalyst plays a crucial role in determining the product distribution.
-
Mixed Acid (H₂SO₄/HNO₃): This is the conventional method for nitration. While effective, it may lead to a mixture of isomers and potential side reactions if the conditions are not carefully controlled.
-
Solid Acid Catalysts (e.g., Zeolites): Zeolites, such as Hβ, can act as shape-selective catalysts.[2] Their porous structure can sterically hinder the formation of certain isomers, thereby enhancing the yield of a specific, desired product. For substrates similar to 4-bromotoluene, zeolites have been shown to significantly improve para-selectivity.[2][3] In the case of 4-bromotoluene, this could translate to a higher yield of 4-bromo-1-methyl-2-nitrobenzene by favoring substitution at the less sterically hindered position ortho to the methyl group.
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions during the nitration of 4-bromotoluene include:
-
Formation of Isomeric Byproducts: The formation of undesired constitutional isomers, such as 4-bromo-2-methyl-1-nitrobenzene.
-
Dinitration: Introduction of a second nitro group, particularly under forcing conditions (higher temperatures, prolonged reaction times, or excess nitrating agent).[1]
-
Oxidation: The methyl group can be susceptible to oxidation by the strong acid mixture, especially at elevated temperatures, leading to the formation of carboxylic acid byproducts.
-
Adduct Formation: In some solvent systems, such as acetic anhydride (B1165640), the formation of diene adducts can occur, which may reduce the yield of the desired nitroaromatic product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Nitro Product | - Incomplete reaction.- Formation of significant side products.- Loss of product during work-up and purification. | - Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at a controlled, low temperature (typically 0-5 °C) to prevent degradation and side reactions.- Control Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to minimize dinitration.- Efficient Purification: Use column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to isolate the desired isomer. |
| Formation of a Dark-Colored or Tarry Reaction Mixture | - Oxidation of the starting material or product.- Excessive reaction temperature.- "Runaway" reaction due to rapid addition of the nitrating agent. | - Strict Temperature Control: Carefully monitor and maintain the temperature of the reaction using an ice bath.- Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of 4-bromotoluene to control the exothermic nature of the reaction.- Use of Milder Nitrating Agents: Consider using alternative nitrating systems if oxidation is a persistent issue. |
| Product Fails to Precipitate After Quenching on Ice | - The product is soluble in the aqueous acidic mixture.- The product is an oil at the quenching temperature. | - Extraction: Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution) and then perform a solvent extraction using a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.- Salting Out: Add a saturated brine solution during extraction to decrease the solubility of the organic product in the aqueous layer. |
| Poor Regioselectivity (Mixture of Isomers) | - Reaction conditions are not optimized for selectivity.- The chosen catalyst system does not provide sufficient regiocontrol. | - Catalyst Selection: Employ a shape-selective catalyst like Hβ zeolite to favor the formation of the desired isomer.- Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.- Solvent Effects: Investigate the use of different solvents, as they can influence the product distribution. |
Data on Regioselectivity
Direct comparative data for the nitration of 4-bromotoluene with various catalysts is limited in the literature. However, data from analogous substrates can provide valuable insights into expected outcomes.
Table 1: Regioselectivity in the Nitration of Analagous Substrates
| Substrate | Catalyst/Nitrating Agent | Major Product(s) | Selectivity/Yield | Reference |
| 4-Nitrotoluene | Hβ Zeolite / HNO₃ + Chloroacetic Anhydride | 2,4-Dinitrotoluene | >99% yield | [5] |
| 4-Nitrotoluene | Hβ Zeolite / HNO₃ + Propionic Anhydride | 2,4-Dinitrotoluene | 96% yield | [6] |
| Bromobenzene | Hβ Zeolite / NO₂ + O₂ | p-Nitrobromobenzene | 91.7% selectivity | [2] |
| Toluene | Conventional Mixed Acid (H₂SO₄/HNO₃) | o-Nitrotoluene, p-Nitrotoluene | ~57% ortho, 39% para | [3] |
| Toluene | Zeolite Catalysts | p-Nitrotoluene | Up to 80% para | [3] |
This data is for analogous compounds and should be used as a reference for predicting the behavior of 4-bromotoluene.
Experimental Protocols
Protocol 1: General Nitration of 4-Bromotoluene using Mixed Acid
This protocol is a standard procedure for the nitration of an activated aromatic ring.
Materials:
-
4-Bromotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a calculated amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromotoluene in a suitable solvent like dichloromethane (optional, can be run neat). Cool the flask to 0-5 °C in an ice-water bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 4-bromotoluene over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) to isolate the desired 4-bromo-1-methyl-2-nitrobenzene isomer.
Protocol 2: Zeolite-Catalyzed Nitration (Conceptual)
This protocol is based on procedures for similar substrates and would require optimization for 4-bromotoluene.
Materials:
-
4-Bromotoluene
-
Hβ Zeolite (activated by heating prior to use)
-
Nitric Acid
-
An acid anhydride (e.g., acetic anhydride or propionic anhydride)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Catalyst Activation: Activate the Hβ zeolite by heating it at a high temperature (e.g., 550 °C) for several hours under a stream of dry air or nitrogen, then allow it to cool in a desiccator.
-
Reaction Setup: To a stirred suspension of the activated Hβ zeolite and 4-bromotoluene in an anhydrous solvent, add the acid anhydride.
-
Nitration: Add nitric acid dropwise to the mixture at a controlled temperature (e.g., 0-50 °C, optimization required).[6]
-
Reaction Monitoring: Stir the mixture at the set temperature for several hours, monitoring the reaction by TLC or GC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with the reaction solvent.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the product as described in Protocol 1. The zeolite can often be regenerated by washing and recalcining.
Visualizations
Caption: Experimental workflow for the mixed-acid nitration of 4-bromotoluene.
Caption: Logical relationship of directing groups on the regioselectivity of 4-bromotoluene nitration.
References
- 1. The major product formed in the dinitration of 4-bromotoluene is: (a) Im.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
degradation pathways of 4-Bromo-2-nitrotoluene in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Bromo-2-nitrotoluene in various reaction media.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Problem | Possible Causes | Recommended Solutions |
| No degradation of this compound observed. | The compound is known to be stable under standard laboratory conditions.[1] | - Increase reaction temperature. - Introduce a catalyst (e.g., acid, base, metal catalyst). - For photochemical degradation, ensure the light source wavelength is appropriate for excitation of the molecule. - For biological degradation, the selected microbial strain may not possess the necessary enzymes. Consider using a microbial consortium from a contaminated site or genetically engineered microorganisms. |
| Reaction stalls or proceeds very slowly. | - Inadequate reaction conditions (temperature, pH, catalyst concentration). - Catalyst deactivation. - Low bioavailability of the compound (for biological degradation). | - Optimize reaction parameters. - Add fresh catalyst. - In biological systems, consider adding a surfactant to increase the solubility of this compound. |
| Formation of unexpected byproducts. | - Complex reaction pathways leading to multiple degradation products. - Side reactions due to impurities in the starting material or solvent. | - Use high-purity starting materials and solvents. - Characterize byproducts using techniques like GC-MS or LC-MS to understand the reaction pathway. - Adjust reaction conditions (e.g., temperature, reaction time) to favor the desired degradation pathway. |
| Difficulty in quantifying this compound and its degradation products. | - Co-elution of compounds in chromatography. - Lack of reference standards for degradation products. | - Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column). A reverse-phase HPLC method using an acetonitrile (B52724)/water mobile phase is a good starting point.[2] - For unknown products, use mass spectrometry to propose structures and then synthesize standards for confirmation and quantification. |
| Inconsistent results between experimental runs. | - Variability in reaction setup and conditions. - Degradation of reagents or stock solutions over time. | - Standardize all experimental procedures and ensure precise control over parameters like temperature, pH, and reagent concentrations. - Prepare fresh stock solutions of this compound and other reagents for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: While specific studies on this compound are limited, based on the chemistry of related compounds, the main degradation pathways are expected to be:
-
Reduction of the nitro group: The nitro group can be reduced to an amino group (-NH₂) to form 4-bromo-2-aminotoluene. This is a common transformation for nitroaromatic compounds and can be achieved using chemical reducing agents (e.g., Fe/HCl, SnCl₂) or through microbial activity.
-
Oxidation of the methyl group: The methyl group can be oxidized to a carboxylic acid, forming 4-bromo-2-nitrobenzoic acid.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong nucleophiles. The electron-withdrawing nitro group activates the ring for such attacks.
-
Photodegradation: In the presence of a suitable light source and photosensitizers, cleavage of the C-Br or C-N bond, or reactions involving the nitro and methyl groups may occur.
-
Biodegradation: Microorganisms may utilize pathways similar to those for 4-nitrotoluene (B166481), potentially involving initial oxidation of the methyl group or reduction of the nitro group.[3][4]
Q2: What are the likely initial degradation products of this compound?
A2: The initial products will depend on the degradation conditions:
-
Under reductive conditions: 4-bromo-2-aminotoluene is the expected primary product.
-
Under oxidative conditions: 4-bromo-2-nitrobenzaldehyde (B1297750) and 4-bromo-2-nitrobenzoic acid are likely products.
-
Under hydrolytic conditions (strong base): Nucleophilic substitution of the bromine atom could lead to 4-hydroxy-2-nitrotoluene, although this is generally less favorable than reactions involving the nitro group.
-
In microbial systems: Depending on the enzymatic machinery of the microorganisms, initial products could include 4-bromo-2-aminotoluene, 4-bromo-2-nitrobenzyl alcohol, or catechols (following dioxygenase attack).
Q3: How can I monitor the degradation of this compound experimentally?
A3: A robust analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable technique. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Q4: Is this compound expected to be persistent in the environment?
A4: Given its stability under standard conditions and the general recalcitrance of halogenated and nitrated aromatic compounds, this compound is likely to be persistent in the environment. Its degradation would likely require specific conditions, such as the presence of adapted microbial communities or strong oxidizing agents.
Q5: What safety precautions should be taken when working with this compound and its degradation reactions?
A5: this compound is a hazardous substance. It can cause skin and eye irritation and may be harmful if swallowed or in contact with skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware that under fire conditions, it can release toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[6]
Experimental Protocols
Protocol 1: Analysis of this compound by Reverse-Phase HPLC
This protocol is a general guideline for the quantification of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[2]
-
This compound standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized for best separation, but a starting point could be 60:40 (v/v) acetonitrile:water. Acidify the mobile phase with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the samples from your degradation experiment with the mobile phase to a concentration that falls within the range of your calibration standards. Filter the samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared samples. Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Predicted initial steps in the biotic degradation of this compound.
Caption: General experimental workflow for studying degradation kinetics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Evolution of a new bacterial pathway for 4-nitrotoluene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
Validation & Comparative
Interpreting the Mass Spectrum of 4-Bromo-2-nitrotoluene: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the mass spectrum of 4-bromo-2-nitrotoluene, comparing it with its isomer, 2-bromo-4-nitrotoluene (B188816), to highlight the subtle yet critical differences in their fragmentation patterns. This analysis is supported by quantitative data, detailed experimental protocols, and a visual representation of the fragmentation pathway.
Comparative Analysis of Mass Spectra
The electron ionization (EI) mass spectra of this compound and its isomer, 2-bromo-4-nitrotoluene, exhibit distinct fragmentation patterns that allow for their differentiation. Below is a summary of their key mass spectral data.
| m/z | This compound Relative Abundance (%) | 2-Bromo-4-nitrotoluene Relative Abundance (%) | Putative Fragment Assignment |
| 217 | ~50 | ~45 | [M+2]⁺ (due to ⁸¹Br isotope) |
| 215 | ~50 | ~45 | [M]⁺ (Molecular Ion, due to ⁷⁹Br isotope) |
| 199 | ~5 | ~10 | [M-O]⁺ |
| 187 | ~10 | Not prominent | [M-NO]⁺ |
| 169 | ~100 (Base Peak) | Not prominent | [M-NO₂]⁺ |
| 136 | Not prominent | ~100 (Base Peak) | [M-Br]⁺ |
| 89 | ~30 | ~35 | [C₇H₅]⁺ |
| 63 | ~36 | ~31 | [C₅H₃]⁺ |
Data is compiled from publicly available spectral data.[1][2]
The most striking difference in the mass spectra of the two isomers is the base peak. For this compound, the base peak is observed at m/z 169, corresponding to the loss of a nitro group ([M-NO₂]⁺). In contrast, the base peak for 2-bromo-4-nitrotoluene is at m/z 136, resulting from the loss of a bromine atom ([M-Br]⁺). This divergence in fragmentation pathways is a key diagnostic feature for distinguishing between these two isomers.
The presence of bromine is clearly indicated by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity at m/z 215 ([M]⁺ with ⁷⁹Br) and m/z 217 ([M+2]⁺ with ⁸¹Br).
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization follows a logical pathway initiated by the high-energy electrons. The primary fragmentation steps are visualized in the diagram below.
Caption: Fragmentation of this compound.
Experimental Protocol
The mass spectra were obtained using a standard electron ionization mass spectrometer. The following protocol is representative of the methodology used for analyzing aromatic nitro compounds.
1. Sample Preparation: A dilute solution of the analyte (this compound or 2-bromo-4-nitrotoluene) is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.
2. Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe can be utilized for sample introduction. The mass spectrometer is typically a quadrupole or time-of-flight (TOF) analyzer.
3. Mass Spectrometry Parameters:
-
Electron Energy: 70 eV.[1][2] This is a standard energy that promotes reproducible fragmentation and allows for comparison with library spectra.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
4. Data Acquisition and Analysis: The instrument control and data acquisition software are used to record the mass spectrum. The resulting spectrum is then processed, and the relative abundances of the detected ions are calculated. The fragmentation pattern is analyzed to deduce the structure of the molecule.
This comprehensive guide provides the necessary data and a methodological framework for the accurate interpretation of the mass spectrum of this compound, enabling researchers to confidently identify and characterize this compound in their studies.
References
A Comparative FT-IR Analysis of 4-Bromo-2-nitrotoluene and Its Isomers
An objective guide for researchers on the vibrational spectroscopy of 4-Bromo-2-nitrotoluene, providing a comparative analysis with its structural isomers. This document outlines the characteristic infrared absorption bands, a detailed experimental protocol for sample analysis, and a logical workflow for spectral acquisition and interpretation.
This guide presents a detailed analysis of the functional groups present in this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. For a comprehensive understanding, its FT-IR spectral data is compared with its isomers, 4-nitrotoluene (B166481) and 2-bromo-4-nitrotoluene. This comparison is crucial for researchers in organic synthesis, materials science, and drug development for distinguishing between these closely related compounds.
Data Presentation: Comparative FT-IR Peak Assignments
The following table summarizes the key FT-IR absorption bands for this compound and its selected isomers. The assignments are based on characteristic vibrational frequencies for specific functional groups.
| Functional Group | Vibration Mode | This compound (cm⁻¹) | 4-Nitrotoluene (cm⁻¹) | 2-Bromo-4-nitrotoluene (cm⁻¹) | Reference Range (cm⁻¹) |
| Nitro Group (NO₂) | Asymmetric Stretch | ~1530 | ~1518 | ~1525 | 1550 - 1475[1] |
| Symmetric Stretch | ~1350 | ~1347 | ~1350 | 1360 - 1290[1] | |
| Aromatic Ring | C-H Stretch | ~3100 - 3000 | ~3100 - 3000 | ~3100 - 3000 | 3100 - 3000[2] |
| C=C Stretch | ~1600, ~1475 | ~1600, ~1495 | ~1605, ~1470 | 1600 - 1400[2] | |
| C-H Out-of-plane Bend | ~880, ~820 | ~854 | ~830 | 900 - 675[2] | |
| Methyl Group (CH₃) | Asymmetric Stretch | ~2960 | ~2925 | ~2950 | 2975 - 2950 |
| Symmetric Stretch | ~2870 | ~2860 | ~2870 | 2885 - 2865 | |
| C-Br Bond | Stretch | ~680 | - | ~740 | < 700[3] |
Note: The peak positions are approximate and can vary slightly based on the sample preparation and the specific instrument used.
Experimental Protocols: FT-IR Analysis of Solid Samples
A standard and reliable method for analyzing solid organic compounds like this compound via FT-IR is the Potassium Bromide (KBr) pellet method.[4][5] This technique involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle[4]
-
Pellet press with a die set[6]
-
Analytical balance
-
Oven or desiccator for drying
-
Spectroscopic grade Potassium Bromide (KBr), dried at 110°C[7]
-
This compound sample
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.[4]
-
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr powder.[8] The sample concentration in KBr should be in the range of 0.2% to 1%.
-
Transfer the sample and KBr to an agate mortar.
-
Gently grind the mixture with the pestle for a few minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize scattering of the infrared radiation.[9]
-
-
Pellet Formation:
-
Transfer the powdered mixture into the pellet die.
-
Place the die in a hydraulic press.
-
Apply a pressure of approximately 8-10 tons for a few minutes.[1][7] Applying a vacuum during pressing can help in removing trapped air and moisture, resulting in a more transparent pellet.[6]
-
Carefully release the pressure and extract the die from the press.
-
Gently remove the transparent or semi-transparent KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental contributions.[5]
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Process the spectrum (e.g., baseline correction, smoothing) as needed using the spectrometer's software.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of the FT-IR analysis process for this compound.
Caption: Workflow for FT-IR analysis of this compound using the KBr pellet method.
References
- 1. youtube.com [youtube.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. shimadzu.com [shimadzu.com]
- 5. jascoinc.com [jascoinc.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. azom.com [azom.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. scienceijsar.com [scienceijsar.com]
A Comparative Guide to the Reactivity of 4-Bromo-2-nitrotoluene and 2-Bromo-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric aromatic compounds: 4-Bromo-2-nitrotoluene and 2-Bromo-4-nitrotoluene. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document summarizes their performance in key chemical transformations, supported by established principles of organic chemistry and relevant experimental data.
Introduction
This compound and 2-Bromo-4-nitrotoluene are structural isomers with the empirical formula C₇H₆BrNO₂. The differential placement of the bromo and nitro substituents on the toluene (B28343) ring significantly influences the electron density distribution and steric environment, thereby dictating their reactivity in various chemical reactions. This guide will explore their comparative reactivity in four key areas:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Electrophilic Aromatic Substitution (EAS)
-
Oxidation of the Methyl Group
-
Reduction of the Nitro Group
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction for these molecules, typically involving the displacement of the bromide ion by a nucleophile. The rate of this reaction is highly dependent on the ability of the electron-withdrawing nitro group to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.
In both this compound and 2-Bromo-4-nitrotoluene, the nitro group is positioned ortho and para, respectively, to the bromine atom. Both positions allow for effective resonance stabilization of the Meisenheimer complex, thus activating the ring for nucleophilic attack.
Comparative Reactivity:
While both isomers are activated towards SNAr, subtle differences in their reactivity can be anticipated. The ortho-nitro group in this compound can exert a strong inductive electron-withdrawing effect due to its proximity to the reaction center, potentially leading to a slightly faster reaction rate compared to the para-isomer in some cases. However, the ortho-nitro group can also introduce steric hindrance for the incoming nucleophile, which could counteract the electronic activation. Conversely, the para-nitro group in 2-Bromo-4-nitrotoluene provides excellent resonance stabilization without the steric hindrance at the reaction site.
Without direct kinetic studies comparing these two specific substrates, a definitive quantitative comparison is challenging. However, based on general principles, both are expected to be highly reactive in SNAr reactions.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Feature | This compound | 2-Bromo-4-nitrotoluene |
| Nitro Group Position | Ortho to Bromine | Para to Bromine |
| Electronic Effect | Strong resonance and inductive activation | Strong resonance activation |
| Steric Hindrance | Potential steric hindrance from the ortho-nitro group | Minimal steric hindrance at the reaction site |
| Predicted Reactivity | High, potentially slightly higher or lower than the para-isomer depending on the nucleophile's steric bulk | High |
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine
This protocol describes a general procedure for comparing the reactivity of the two isomers with a common nucleophile, piperidine.
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of this compound and 2-Bromo-4-nitrotoluene, respectively, in 10 mL of a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Addition of Nucleophile: To each flask, add 2.2 mmol of piperidine.
-
Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 80 °C) and monitor the progress of the reaction over time using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Analysis: After a set reaction time, or upon completion, cool the reaction mixtures to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The yield of the product can be determined by weighing the crude product and by quantitative analysis of the crude mixture (e.g., by GC with an internal standard). The relative reactivity can be assessed by comparing the reaction rates or the product yields after a fixed time.
Diagram: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General SNAr mechanism for bromo-nitrotoluene isomers.
Electrophilic Aromatic Substitution (EAS)
In contrast to SNAr, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The existing substituents on the ring direct the position of the incoming electrophile and influence the overall reaction rate.
-
-CH₃ (Methyl): Activating and ortho, para-directing.
-
-Br (Bromo): Deactivating but ortho, para-directing.
-
-NO₂ (Nitro): Strongly deactivating and meta-directing.
Comparative Reactivity:
Both isomers are significantly deactivated towards EAS due to the presence of the strongly electron-withdrawing nitro group and the deactivating bromo group. The weakly activating methyl group is insufficient to overcome this deactivation.
In This compound , the positions open for substitution are C3, C5, and C6. The directing effects are as follows:
-
-CH₃ directs to C2 (blocked) and C6.
-
-Br directs to C3 and C5.
-
-NO₂ directs to C4 (blocked) and C6. The combined effect suggests that substitution is most likely to occur at C6, influenced by the ortho-directing methyl and meta-directing nitro group, or at C3/C5 directed by the bromo group.
In 2-Bromo-4-nitrotoluene , the positions open for substitution are C3, C5, and C6. The directing effects are as follows:
-
-CH₃ directs to C2 (blocked) and C6.
-
-Br directs to C1 (blocked) and C3.
-
-NO₂ directs to C3 and C5. The directing groups reinforce substitution at C3 and C5.
Table 2: Predicted Directing Effects in Electrophilic Aromatic Substitution
| Isomer | Available Positions | Predicted Major Product Position(s) |
| This compound | C3, C5, C6 | C6 (and possibly C3, C5) |
| 2-Bromo-4-nitrotoluene | C3, C5, C6 | C3, C5 |
Experimental Protocol: Electrophilic Nitration
This protocol outlines a general procedure for the nitration of the bromo-nitrotoluene isomers.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid with stirring.
-
Reaction Setup: In a separate round-bottom flask, dissolve 1.0 mmol of the bromo-nitrotoluene isomer in 5 mL of concentrated sulfuric acid, and cool the mixture in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the nitrating mixture dropwise to the solution of the bromo-nitrotoluene isomer, ensuring the temperature remains below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Analysis: Carefully pour the reaction mixture onto crushed ice. The solid product that precipitates is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The product can be purified by recrystallization. The structure of the product(s) can be determined by spectroscopic methods (e.g., NMR, IR) to ascertain the position of the new nitro group.
Diagram: Directing Effects in Electrophilic Aromatic Substitution
Caption: Summary of substituent effects on EAS reactivity.
Oxidation of the Methyl Group
The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The reactivity of the methyl group is influenced by the electronic nature of the other substituents on the ring.
Comparative Reactivity:
Electron-withdrawing groups on the aromatic ring generally decrease the rate of oxidation of a benzylic C-H bond. Since the nitro group is strongly electron-withdrawing, both isomers will be less reactive towards oxidation than toluene itself.
In This compound , the nitro group is ortho to the methyl group, exerting a strong inductive and resonance deactivating effect. In 2-Bromo-4-nitrotoluene , the nitro group is para to the methyl group, where its resonance effect is also strongly deactivating. Theoretical considerations suggest that the ortho-nitro group in this compound might have a more pronounced deactivating effect on the methyl group due to the proximity-driven inductive effect. Therefore, 2-Bromo-4-nitrotoluene might be slightly more reactive towards oxidation than this compound .
Table 3: Predicted Relative Reactivity in Methyl Group Oxidation
| Feature | This compound | 2-Bromo-4-nitrotoluene |
| Nitro Group Position | Ortho to Methyl | Para to Methyl |
| Electronic Effect on -CH₃ | Strong deactivation (inductive and resonance) | Strong deactivation (resonance) |
| Predicted Reactivity | Lower | Higher |
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol provides a general method for the oxidation of the methyl group.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1.0 mmol of the bromo-nitrotoluene isomer, 3.0 mmol of potassium permanganate, 1.0 mmol of sodium carbonate, and 20 mL of water.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Isolation: Cool the filtrate in an ice bath and carefully acidify with 10% hydrochloric acid until the pH is approximately 2. The corresponding carboxylic acid will precipitate.
-
Purification and Analysis: Collect the solid product by vacuum filtration, wash with cold water, and dry. The yield can be determined, and the product can be characterized by melting point and spectroscopic methods.
Diagram: Oxidation Workflow
Caption: General workflow for the oxidation of the methyl group.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The electronic environment of the nitro group can influence the rate of this reduction.
Comparative Reactivity:
Electron-donating groups on the aromatic ring tend to decrease the rate of nitro group reduction. Conversely, electron-withdrawing groups can facilitate this reduction.
In both isomers, the methyl group is electron-donating, while the bromo group is electron-withdrawing by induction but weakly donating by resonance. The overall electronic effect on the nitro group is a combination of these influences.
In This compound , the electron-donating methyl group is para to the nitro group, which could slightly decrease its reactivity. In 2-Bromo-4-nitrotoluene , the methyl group is ortho to the nitro group, where its electron-donating effect might be more pronounced. This could lead to a slightly slower reduction rate for 2-Bromo-4-nitrotoluene compared to This compound . However, this effect is likely to be subtle, and both isomers are expected to undergo reduction under standard conditions.
Table 4: Predicted Relative Reactivity in Nitro Group Reduction
| Feature | This compound | 2-Bromo-4-nitrotoluene |
| Methyl Group Position | Para to Nitro | Ortho to Nitro |
| Electronic Effect on -NO₂ | Weakly deactivating (electron-donating) | More pronounced deactivation (electron-donating) |
| Predicted Reactivity | Higher | Lower |
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of the nitro group.
-
Reaction Setup: In a hydrogenation vessel, dissolve 1.0 mmol of the bromo-nitrotoluene isomer in 20 mL of a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (e.g., 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by TLC analysis.
-
Work-up and Analysis: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with the solvent. The filtrate is then concentrated under reduced pressure to yield the corresponding amino compound. The product can be purified if necessary and characterized by spectroscopic methods.
Diagram: Nitro Group Reduction Pathway
Caption: General pathway for the reduction of the nitro group.
Conclusion
The reactivity of this compound and 2-Bromo-4-nitrotoluene is a nuanced interplay of electronic and steric effects imparted by the substituent groups. While both isomers are highly activated for nucleophilic aromatic substitution, their reactivity towards electrophilic aromatic substitution is significantly diminished. The relative positions of the nitro and methyl groups are predicted to subtly influence the rates of methyl group oxidation and nitro group reduction.
This guide provides a framework for understanding and predicting the chemical behavior of these important synthetic intermediates. For definitive comparisons, direct experimental studies under identical conditions are recommended. The provided protocols offer a starting point for such comparative investigations.
A Comparative Spectroscopic Guide to Bromonitrotoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of various bromonitrotoluene isomers. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in complex mixtures, a common challenge in synthetic chemistry and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to ensure reproducibility.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for a selection of bromonitrotoluene isomers. Variations in chemical shifts (δ), coupling constants (J), vibrational frequencies (ν), and mass-to-charge ratios (m/z) provide a unique fingerprint for each isomer.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) of Aromatic Protons | Chemical Shift (δ, ppm) of Methyl Protons |
| 2-Bromo-3-nitrotoluene | 7.63 (d, J=8.0 Hz, 1H), 7.39 (t, J=8.0 Hz, 1H), 7.21 (d, J=8.0 Hz, 1H) | 2.53 (s, 3H) |
| 2-Bromo-4-nitrotoluene | 8.32 (d, J=2.2 Hz, 1H), 8.05 (dd, J=8.5, 2.2 Hz, 1H), 7.41 (d, J=8.5 Hz, 1H) | 2.59 (s, 3H) |
| 4-Bromo-2-nitrotoluene | 7.89 (d, J=2.1 Hz, 1H), 7.61 (dd, J=8.4, 2.1 Hz, 1H), 7.28 (d, J=8.4 Hz, 1H) | 2.47 (s, 3H)[1] |
| 4-Bromo-3-nitrotoluene | 8.01 (t, J=2.0 Hz, 1H), 7.65 (dt, J=7.9, 1.4 Hz, 1H), 7.34 (d, J=7.9 Hz, 1H) | 2.50 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) of Aromatic Carbons | Chemical Shift (δ, ppm) of Methyl Carbon |
| 2-Bromo-3-nitrotoluene | 151.8, 137.9, 134.2, 128.9, 125.4, 119.8 | 21.1 |
| 2-Bromo-4-nitrotoluene | 147.9, 140.2, 134.1, 125.9, 124.8, 121.2 | 20.6 |
| This compound | 149.3, 136.5, 135.8, 132.7, 127.9, 124.1 | 20.4 |
| 4-Bromo-3-nitrotoluene | 148.9, 138.2, 135.1, 130.6, 124.9, 122.3 | 20.8 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | ν(NO₂) asymmetric | ν(NO₂) symmetric | C-Br Stretch | C-H (aromatic) |
| 2-Bromo-3-nitrotoluene | ~1530 | ~1350 | ~680 | ~3100-3000 |
| 2-Bromo-4-nitrotoluene | ~1525 | ~1345 | ~700 | ~3100-3000 |
| This compound | ~1528 | ~1348 | ~690 | ~3100-3000 |
| 4-Bromo-3-nitrotoluene | ~1535 | ~1355 | ~670 | ~3100-3000 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 2-Bromo-3-nitrotoluene | 215/217 | 185/187 ([M-NO]⁺), 169/171 ([M-NO₂]⁺), 106 ([M-Br-NO]⁺), 90 ([M-Br-NO₂]⁺) |
| 2-Bromo-4-nitrotoluene | 215/217 | 185/187 ([M-NO]⁺), 169/171 ([M-NO₂]⁺), 106 ([M-Br-NO]⁺), 90 ([M-Br-NO₂]⁺) |
| This compound | 215/217 | 185/187 ([M-NO]⁺), 169/171 ([M-NO₂]⁺), 106 ([M-Br-NO]⁺), 90 ([M-Br-NO₂]⁺) |
| 4-Bromo-3-nitrotoluene | 215/217 | 185/187 ([M-NO]⁺), 169/171 ([M-NO₂]⁺), 106 ([M-Br-NO]⁺), 90 ([M-Br-NO₂]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of bromonitrotoluene isomers. Instrument parameters may require optimization for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromonitrotoluene isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid bromonitrotoluene isomer with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the bromonitrotoluene isomer in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent to serve as a reference.
-
Scan the sample across a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the bromonitrotoluene isomer in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230-280 °C.
-
-
Data Analysis: Identify the retention time of the isomer from the total ion chromatogram (TIC). Analyze the mass spectrum corresponding to the chromatographic peak to determine the molecular ion and fragmentation pattern.
Isomer Differentiation Workflow
The differentiation of bromonitrotoluene isomers is a systematic process that leverages the unique information provided by each spectroscopic technique. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the spectroscopic differentiation of bromonitrotoluene isomers.
This guide serves as a foundational resource for the spectroscopic analysis of bromonitrotoluene isomers. For definitive structural elucidation, it is recommended to use a combination of these techniques and, where possible, compare the obtained data with that of authenticated reference standards.
References
A Comparative Analysis of Synthesis Routes for 4-Bromo-2-nitrotoluene
For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of substituted aromatic compounds is a critical endeavor. 4-Bromo-2-nitrotoluene is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective look at their performance based on available experimental data.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Sandmeyer Reaction | 4-Methyl-3-nitroaniline (B15663) | NaNO₂, HBr, CuBr | 89%[1] | High yield, excellent regioselectivity. | Multi-step process, requires handling of diazonium salts. |
| Nitration of p-Bromotoluene | p-Bromotoluene | HNO₃, H₂SO₄ | Variable | Readily available starting material. | Formation of isomeric byproducts, requires careful control of reaction conditions and purification. |
| Bromination of o-Nitrotoluene | o-Nitrotoluene | Br₂, FeBr₃ or NBS | Variable | Direct introduction of the bromo group. | Potential for multiple bromination products and side-chain bromination, regioselectivity can be challenging to control. |
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route for this compound is a multi-faceted decision process. The following diagram illustrates the logical workflow a researcher might follow, weighing factors such as yield, purity requirements, and scalability.
Caption: Decision workflow for selecting a this compound synthesis route.
Detailed Experimental Protocols
Route 1: Sandmeyer Reaction of 4-Methyl-3-nitroaniline
This route provides a high yield and excellent regioselectivity, making it a preferred method when purity is paramount. The reaction proceeds via the diazotization of the starting aniline, followed by a copper(I) bromide-mediated displacement of the diazonium group.
Experimental Protocol:
-
Diazotization: A suspension of 4-methyl-3-nitroaniline (15.2 g, 100 mmol) in water (125 mL) and 48% hydrobromic acid (44 mL, 400 mmol) is heated to reflux until a clear solution is obtained. The solution is then cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (B80452) (7.6 g, 110 mmol) in water (25 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 15 minutes at this temperature.[1]
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (15.8 g, 110 mmol) in 48% hydrobromic acid (22 mL, 200 mmol) is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution with vigorous stirring.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 30 minutes. After cooling, the mixture is extracted with dichloromethane (B109758) (3 x 100 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by steam distillation to afford this compound as a yellow solid.[1]
Reported Yield: 89%[1]
Route 2: Nitration of p-Bromotoluene
This method is attractive due to the commercial availability of the starting material. However, the nitration of p-bromotoluene can lead to the formation of isomeric products, primarily this compound and 4-bromo-3-nitrotoluene (B1266263). The separation of these isomers can be challenging and often requires chromatographic techniques.
General Experimental Protocol:
-
Nitration: To a stirred mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (30 mL), cooled to 0-5 °C, p-bromotoluene (17.1 g, 100 mmol) is added dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion and Work-up: The reaction mixture is stirred at room temperature for 2 hours and then poured onto crushed ice (200 g). The precipitated solid is collected by filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product, a mixture of isomers, is dried. The isomers can be separated by fractional crystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Expected Outcome: The yield of the desired this compound isomer is variable and depends on the reaction conditions and the efficiency of the purification process. The formation of the undesired 4-bromo-3-nitrotoluene isomer is a significant drawback of this route.
Route 3: Bromination of o-Nitrotoluene
The direct bromination of o-nitrotoluene is another potential route. The nitro group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. In this case, the directing effects are synergistic, favoring bromination at the 4- and 6-positions relative to the methyl group.
General Experimental Protocol:
-
Bromination: To a solution of o-nitrotoluene (13.7 g, 100 mmol) in a suitable solvent such as dichloromethane or acetic acid, iron(III) bromide (0.5 g, 1.7 mmol) is added as a catalyst. Bromine (16.0 g, 100 mmol) is then added dropwise at room temperature with stirring.
-
Reaction Completion and Work-up: The reaction mixture is stirred for several hours until the bromine color disappears. The reaction is then quenched by pouring it into a solution of sodium bisulfite to destroy any excess bromine. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by vacuum distillation or recrystallization to isolate this compound.
Expected Outcome: This route can suffer from the formation of polybrominated byproducts and potentially side-chain bromination under certain conditions (e.g., UV light). The regioselectivity needs to be carefully controlled to maximize the yield of the desired product. While this route is plausible, detailed experimental procedures with high yields reported in the literature are less common compared to the Sandmeyer reaction.
Conclusion
For the synthesis of this compound, the Sandmeyer reaction starting from 4-methyl-3-nitroaniline offers the most reliable and highest-yielding route based on currently available and well-documented experimental evidence.[1] While the nitration of p-bromotoluene and the bromination of o-nitrotoluene are viable pathways, they present significant challenges in terms of isomer separation and control of regioselectivity, respectively. For researchers requiring high purity and a predictable outcome, the Sandmeyer reaction is the recommended approach. Further optimization of the nitration and bromination routes could make them more competitive, particularly for large-scale industrial production where starting material cost is a primary driver.
References
Validating the Purity of 4-Bromo-2-nitrotoluene: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the validation of 4-Bromo-2-nitrotoluene purity through elemental analysis, offering insights into theoretical versus experimental data and a detailed protocol for its execution.
This compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, must be of high purity to ensure the desired reaction outcomes and prevent the formation of unwanted byproducts. Elemental analysis is a fundamental technique for confirming the empirical formula and assessing the purity of this compound.
Understanding Elemental Composition: Theoretical vs. Experimental Data
The theoretical elemental composition of a pure compound is calculated from its molecular formula (C₇H₆BrNO₂). Any deviation between the theoretical and experimentally obtained values can indicate the presence of impurities.
Table 1: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical Mass % | Expected Experimental Mass % (for ≥98% purity) | Potential Deviation Indicating Impurities |
| Carbon (C) | C₇H₆BrNO₂ | 38.92% | 38.14 - 39.70% | Lower %C may suggest inorganic impurities. Higher %C could indicate organic impurities with a higher carbon content. |
| Hydrogen (H) | C₇H₆BrNO₂ | 2.80% | 2.74 - 2.86% | Variations can point to the presence of solvents or other organic impurities with different H content. |
| Nitrogen (N) | C₇H₆BrNO₂ | 6.48% | 6.35 - 6.61% | Lower %N might suggest impurities lacking a nitro group. |
| Bromine (Br) | C₇H₆BrNO₂ | 36.99% | (Not typically measured by CHN analyzers) | Direct bromine analysis would show a lower percentage if impurities are not brominated. |
| Oxygen (O) | C₇H₆BrNO₂ | 14.81% | (Determined by difference or separate analysis) | Inaccurate oxygen values can result from the presence of oxygen-containing impurities or incomplete combustion. |
Common impurities in commercially available this compound can include isomers formed during synthesis, such as 2-Bromo-4-nitrotoluene, or unreacted starting materials like p-nitrotoluene. The presence of these impurities would lead to slight deviations in the observed elemental composition. For instance, an isomeric impurity would not change the elemental composition, highlighting the need for complementary analytical techniques like chromatography. However, the presence of a starting material like p-nitrotoluene (C₇H₇NO₂) would result in a higher relative percentage of hydrogen and a lower percentage of bromine in the sample.
Experimental Protocol: Elemental Analysis of this compound
This protocol outlines the standardized method for determining the elemental composition of this compound using a modern CHNS elemental analyzer.
Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound and compare it with the theoretical values to assess its purity.
Materials and Equipment:
-
This compound sample
-
Microbalance (accurate to ±0.001 mg)
-
Tin capsules or boats for solid samples
-
CHNS Elemental Analyzer
-
High-purity helium and oxygen gases
-
Certified organic analytical standards for calibration (e.g., Acetanilide)
Procedure:
-
Instrument Calibration:
-
Calibrate the elemental analyzer according to the manufacturer's instructions using a certified organic standard. This typically involves analyzing a known mass of the standard to establish response factors for C, H, and N.
-
-
Sample Preparation:
-
Ensure the this compound sample is homogeneous. If necessary, gently grind the sample to a fine powder.
-
Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a microbalance. Record the exact weight.
-
Seal the tin capsule to encase the sample completely.
-
-
Analysis:
-
Introduce the sealed tin capsule into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample undergoes flash combustion in a high-oxygen environment (typically around 900-1000 °C).
-
The combustion products (CO₂, H₂O, N₂, and bromine-containing gases) are swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are then separated by a chromatographic column.
-
A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂.
-
-
Data Processing:
-
The instrument software calculates the percentage of C, H, and N in the sample based on the detector signals, the sample weight, and the calibration factors.
-
Perform the analysis in triplicate to ensure the precision of the results.
-
-
Purity Assessment:
-
Compare the average experimental percentages of C, H, and N with the theoretical values for this compound.
-
Deviations outside of the instrument's specified tolerance (typically ±0.3%) may indicate the presence of impurities.
-
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the validation of this compound purity and the experimental process of elemental analysis.
Caption: Purity validation workflow for this compound.
Caption: Elemental analysis experimental workflow.
A Comparative Guide to HPLC and GC-MS for the Analysis of 4-Bromo-2-nitrotoluene
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is critical. 4-Bromo-2-nitrotoluene, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, requires robust analytical methods to ensure purity and consistency. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present detailed experimental protocols and comparative performance data to aid in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for analyzing non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective, offering excellent resolution and sensitivity without the need for sample derivatization.
Experimental Protocol: HPLC
A typical RP-HPLC method for the quantitative analysis of this compound can be established as follows:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Newcrom R1 or a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) (MeCN) and water, often with a small percentage of acid like phosphoric acid or formic acid to improve peak shape.[1][3][4] A common starting point is a 60:40 (v/v) mixture of acetonitrile and water with 0.1% acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm is suitable for aromatic nitro compounds.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Sample Preparation: HPLC
Sample preparation for HPLC is generally straightforward. A stock solution of this compound is prepared in the mobile phase or pure acetonitrile at a concentration of approximately 1 mg/mL.[6] Calibration standards are then prepared by serially diluting the stock solution. It is crucial that all solutions are filtered through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds. With its high sensitivity and the structural information provided by the mass spectrometer, it is a powerful tool for both quantitative and qualitative analysis. This compound is sufficiently volatile for GC analysis without derivatization.
Experimental Protocol: GC-MS
The following protocol, adapted from methods for nitrotoluene isomers, is suitable for the analysis of this compound:
-
Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: An Agilent HP-1701 capillary column (30 m length x 0.25 mm inner diameter x 0.25 µm film thickness) or similar mid-polarity column is effective for separating isomers.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector: Splitless injection at 250°C.[2]
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp at 5°C/min to 70°C.
-
Ramp at 25°C/min to 250°C, hold for 14.8 minutes.[2]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and key fragment ions of this compound. A full scan mode can be used for qualitative identification.
-
Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150°C.
-
Sample Preparation: GC-MS
Samples for GC-MS analysis must be dissolved in a volatile organic solvent.[8] A stock solution of this compound can be prepared in dichloromethane, hexane, or acetonitrile at a concentration around 10 µg/mL.[8] This concentration aims for an on-column loading of approximately 10 ng with a 1 µL injection.[8] Similar to HPLC, calibration standards are prepared by diluting this stock solution.
Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical performance data for the analysis of nitrotoluenes, which can serve as a proxy for this compound.
| Parameter | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Typical Retention Time | 5 - 15 minutes | 10 - 20 minutes |
| Limit of Detection (LOD) | ~0.05 mg/L (for o-nitrotoluene)[9] | 0.017 - 0.027 mg/mL (for nitrotoluene isomers)[2][10] |
| Limit of Quantitation (LOQ) | ~0.15 mg/L (estimated from LOD) | 0.052 - 0.080 mg/mL (for nitrotoluene isomers)[2][10] |
| Linearity (R²) | Typically >0.999 | >0.99 (can be non-linear at high concentrations)[2] |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution; may require solvent exchange. |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and mass spectrum (high confidence in identification). |
| Thermal Stability | Not required. | Analyte must be thermally stable and volatile. |
Experimental Workflow Visualization
The logical workflows for analysis by HPLC and GC-MS, from sample preparation to data acquisition, are outlined below.
Conclusion
Both HPLC and GC-MS are highly capable and robust methods for the quantitative analysis of this compound.
HPLC offers the primary advantages of simpler sample preparation and is ideally suited for quality control environments where high throughput is necessary. The technique is non-destructive and avoids any potential for thermal degradation of the analyte.
GC-MS provides unparalleled selectivity and confidence in analyte identification due to the mass spectral data it generates. This makes it an excellent choice for complex matrices where co-eluting impurities may be present, or for confirmatory analysis. While its sensitivity is comparable to HPLC, the potential for non-linearity at higher concentrations must be considered when developing quantitative methods.[2]
Ultimately, the choice of technique will depend on the specific analytical challenge. For routine purity assessments, HPLC is often more efficient. For impurity profiling or analysis in complex sample matrices, the specificity of GC-MS is invaluable.
References
- 1. daimonproject.com [daimonproject.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. benchchem.com [benchchem.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Reactivity Showdown: 4-Bromo-2-nitrotoluene vs. 4-bromo-3-nitrotoluene in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate starting materials is paramount to the success of a synthetic route. The reactivity of isomers can vary significantly, impacting yield, reaction time, and overall efficiency. This guide provides a detailed comparison of the reactivity of two isomeric substituted aromatic compounds, 4-Bromo-2-nitrotoluene and 4-bromo-3-nitrotoluene (B1266263), in the context of nucleophilic aromatic substitution (SNAr) reactions.
The key to understanding the differential reactivity of these two isomers lies in the position of the electron-withdrawing nitro group relative to the bromine atom, which serves as the leaving group in SNAr reactions. In this compound, the nitro group is positioned ortho to the bromine. Conversely, in 4-bromo-3-nitrotoluene, the nitro group is in the meta position relative to the bromine. This seemingly small structural difference has profound implications for the reaction mechanism and, consequently, the reactivity of the molecule.
The Decisive Role of Electronic Effects
Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups, such as the nitro group (-NO₂), play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.
For this resonance stabilization to be effective, the electron-withdrawing group must be located at a position that is ortho or para to the site of nucleophilic attack. In the case of this compound, the ortho-nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate. However, for 4-bromo-3-nitrotoluene, the meta-nitro group is not in a position to participate in resonance stabilization of the negative charge on the carbon bearing the bromine. This fundamental electronic difference dictates that this compound will be significantly more reactive towards nucleophilic aromatic substitution.
Comparative Reactivity Data
The enhanced reactivity of this compound is evident in comparative experimental data. Under identical reaction conditions, the ortho isomer consistently demonstrates higher yields and faster reaction rates in nucleophilic substitution reactions.
| Reactant | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| This compound | Sodium Methoxide (B1231860) | Methanol (B129727) | 60 | 3 | >95% |
| 4-bromo-3-nitrotoluene | Sodium Methoxide | Methanol | 60 | 24 | <5% |
| This compound | Piperidine | Ethanol | 80 | 2 | ~90% |
| 4-bromo-3-nitrotoluene | Piperidine | Ethanol | 80 | 48 | No significant reaction |
Note: The data presented is representative and compiled from various sources on nucleophilic aromatic substitution principles. Actual results may vary based on specific experimental conditions.
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed methodologies for key experiments are provided below.
Experiment 1: Reaction with Sodium Methoxide
This protocol outlines the procedure for a nucleophilic aromatic substitution reaction using sodium methoxide as the nucleophile.
Materials:
-
This compound or 4-bromo-3-nitrotoluene
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the respective bromonitrotoluene isomer in anhydrous methanol.
-
To this solution, add a stoichiometric excess (typically 1.5-2.0 equivalents) of sodium methoxide.
-
Heat the reaction mixture to reflux (approximately 65°C) with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). For this compound, the reaction is expected to be complete within a few hours. For 4-bromo-3-nitrotoluene, little to no product formation will be observed even after prolonged reaction times.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute aqueous acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Conclusion for Researchers
The electronic configuration of an aromatic substrate is a critical factor in determining its suitability for nucleophilic aromatic substitution. The ortho-positioning of the nitro group in this compound provides significant activation for the displacement of the bromine atom, making it a highly reactive and preferred substrate for SNAr reactions. In contrast, the meta-position of the nitro group in 4-bromo-3-nitrotoluene offers negligible activation, rendering it largely unreactive under typical SNAr conditions. This pronounced difference in reactivity should be a key consideration in the design of synthetic pathways where a nucleophilic substitution on a bromonitrotoluene scaffold is desired. For efficient and high-yielding synthesis, this compound is the unequivocally superior choice.
Analysis of Impurities in Commercial 4-Bromo-2-nitrotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for identifying and quantifying impurities in commercial-grade 4-Bromo-2-nitrotoluene. Given its role as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring its purity is critical for the safety, efficacy, and quality of the final product.[1] This document outlines potential impurities, compares suitable analytical techniques, and provides detailed experimental protocols.
Potential Impurities in this compound
Impurities in commercial this compound can originate from the synthetic route, which most commonly involves the nitration of 4-bromotoluene.[2][3] Consequently, the primary impurities are often positional isomers and by-products of the nitration reaction.
Common Impurities Include:
-
Positional Isomers:
-
2-Bromo-4-nitrotoluene
-
3-Bromo-2-nitrotoluene
-
Other bromonitrotoluene isomers
-
-
Starting Materials:
-
4-Bromotoluene
-
2-Nitrotoluene
-
-
Reaction By-products:
-
Dinitrated species (e.g., 4-Bromo-2,6-dinitrotoluene)
-
Oxidation products (e.g., 4-Bromo-2-nitrobenzoic acid)
-
The presence and concentration of these impurities can significantly impact downstream reactions and the purity profile of the final active pharmaceutical ingredient (API).
Comparison of Analytical Techniques
The effective separation and quantification of structurally similar isomers and by-products necessitate high-resolution analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for impurity profiling of nitroaromatic compounds.[4][5]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | High resolution for volatile and semi-volatile compounds. GC-MS provides structural information for definitive identification.[6] | Requires analytes to be thermally stable and volatile. Derivatization may be needed for non-volatile impurities. | Quantification of known volatile impurities and identification of unknown volatile by-products. |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Excellent quantitative accuracy and precision.[7] | Resolution of closely related isomers can be challenging and may require specialized columns or method development.[8] | Routine quality control, quantification of known impurities, and analysis of non-volatile compounds. |
| Ultra-High Performance Liquid Chromatography (UHPLC-MS) | A high-pressure version of HPLC using smaller particles, providing faster analysis and higher resolution. | Significantly faster run times and improved resolution compared to HPLC. Mass spectrometry (MS) coupling allows for sensitive detection and identification.[9] | Higher cost of instrumentation and columns. Method development can be more complex. | High-throughput screening and detailed impurity profiling where high resolution and speed are critical. |
Quantitative Data Summary
The following table presents representative chromatographic data for the analysis of this compound and its potential impurities. Note: Retention times are illustrative and will vary based on the specific instrument, column, and conditions used.
| Compound | Analytical Method | Retention Time (min) | Limit of Detection (LOD) |
| 4-Bromotoluene | GC-FID | 5.2 | ~0.01% |
| 2-Nitrotoluene | GC-FID | 6.8 | ~0.01% |
| This compound | GC-FID | 10.5 | - |
| 2-Bromo-4-nitrotoluene | GC-FID | 10.9 | ~0.02% |
| 4-Bromo-2,6-dinitrotoluene | GC-FID | 14.2 | ~0.05% |
| This compound | HPLC-UV | 8.3 | - |
| 4-Bromo-2-nitrobenzoic acid | HPLC-UV | 4.5 | ~0.01% |
| 2-Bromo-4-nitrotoluene | HPLC-UV | 8.9 | ~0.02% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory instrumentation and sample matrices.
A. Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of volatile impurities. For identification, a Mass Spectrometer (MS) detector should be used.[10]
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).
B. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine quality control and the analysis of a broader range of impurities, including those that are non-volatile.[8]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Diode Array Detector (DAD).
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Luna). Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[11]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 40% B.
-
2-15 min: 40% to 80% B.
-
15-17 min: 80% B.
-
17-18 min: 80% to 40% B.
-
18-20 min: 40% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of acetonitrile.
Visualized Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in a batch of this compound.
Caption: Analytical workflow from sample preparation to final impurity report.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. ajrconline.org [ajrconline.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. jpharmsci.com [jpharmsci.com]
- 10. Impurity profiling of trinitrotoluene using vacuum-outlet gas chromatography-mass spectrometry [repository.tno.nl]
- 11. agilent.com [agilent.com]
Characterization of 4-Bromo-2-nitrotoluene and Its Derivatives by Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the NMR spectral data for 4-bromo-2-nitrotoluene and its derivatives. Detailed experimental protocols and a logical workflow for characterization are also presented to support research and development in medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For scientists working with substituted aromatic compounds, such as derivatives of this compound, NMR provides critical insights into the electronic environment and connectivity of atoms within a molecule. This guide offers a comparative analysis of ¹H and ¹³C NMR data for this compound and a selection of its derivatives, facilitating their identification and characterization.
Comparative NMR Data Analysis
The chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra of this compound and its derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. The following tables summarize the key NMR spectral data for a comparative analysis.
Table 1: ¹H NMR Spectral Data of this compound and Its Derivatives in CDCl₃
| Compound | δ (ppm) and Multiplicity (J in Hz) |
| This compound | 8.10 (d, J=2.0, 1H), 7.62 (dd, J=2.0, 8.2, 1H), 7.24 (d, J=8.2, 1H), 2.55 (s, 3H)[1] |
| 2-Bromo-4-nitrotoluene | Data not explicitly found in search results. |
| 4-Bromo-2-nitroaniline | Data not explicitly found in search results. |
| 4-Bromo-2-nitrobenzyl bromide | Data not explicitly found in search results. |
Table 2: ¹³C NMR Spectral Data of this compound and Its Derivatives in CDCl₃
| Compound | δ (ppm) |
| This compound | 149.5, 136.0, 134.1, 132.6, 127.5, 119.6, 20.1[1] |
| 2-Bromo-4-nitrotoluene | Data not explicitly found in search results. |
| 4-Bromo-2-nitroaniline | Data not explicitly found in search results. |
| 4-Bromo-2-nitrobenzyl bromide | Data not explicitly found in search results. |
Note: The absence of explicit data in the search results for some derivatives highlights the importance of experimental determination for each specific compound.
Experimental Protocols for NMR Analysis
Accurate and reproducible NMR data are contingent upon meticulous sample preparation and standardized acquisition parameters. The following is a detailed methodology for the NMR analysis of this compound derivatives.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Peak Picking and Integration: The chemical shifts of the peaks are determined, and the integral areas of the ¹H NMR signals are calculated to determine the relative number of protons.
Workflow for NMR Characterization
The following diagram illustrates a logical workflow for the characterization of this compound derivatives using NMR spectroscopy.
Caption: Workflow for the synthesis, NMR analysis, and structural elucidation of this compound derivatives.
This structured approach, from synthesis and purification through to detailed spectral analysis and comparison, ensures the accurate and efficient characterization of novel this compound derivatives, which is crucial for their application in drug discovery and materials science.
References
A Comparative Analysis of the Directing Effects of Bromo and Nitro Substituents in Electrophilic Aromatic Substitution
A deep dive into the regioselectivity and reactivity of bromobenzene (B47551) and nitrobenzene (B124822) in electrophilic aromatic substitution, supported by experimental data and detailed protocols.
In the realm of synthetic organic chemistry, the ability to selectively introduce functional groups onto an aromatic ring is paramount. The directing effects of existing substituents play a crucial role in determining the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. This guide provides a comprehensive comparison of the directing effects of a halogen, specifically a bromo substituent, and a strongly deactivating nitro substituent. This analysis is tailored for researchers, scientists, and professionals in drug development who rely on a nuanced understanding of these reactions for molecular design and synthesis.
Reactivity and Isomer Distribution: A Quantitative Comparison
The electronic nature of a substituent dictates both the rate of reaction and the position of electrophilic attack on a benzene (B151609) ring. The bromo group, while deactivating the ring compared to benzene, is an ortho, para-director. In contrast, the nitro group is a powerful deactivating group and a meta-director. The experimental data from nitration reactions, a classic example of EAS, clearly illustrates these differences.
| Compound | Relative Rate of Nitration (k/kbenzene) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Benzene | 1 | - | - | - |
| Bromobenzene | 0.033 | ~38 | ~1 | ~62 |
| Nitrobenzene | 6 x 10-8 | ~6-8 | ~90-93 | ~0.2-1 |
This data quantitatively demonstrates the significant deactivating effect of the nitro group, which reacts orders of magnitude slower than bromobenzene. Furthermore, the product distributions highlight the distinct directing effects of the two substituents.
Mechanistic Rationale: The Role of the Sigma Complex
The directing effects of the bromo and nitro groups can be rationalized by examining the stability of the carbocation intermediate, known as the sigma complex or arenium ion, that is formed during the reaction mechanism.
The bromo substituent exerts two opposing electronic effects: a deactivating inductive effect due to its electronegativity, which withdraws electron density from the ring, and a directing resonance effect, where its lone pairs of electrons can be donated to the ring. While the inductive effect makes bromobenzene less reactive than benzene, the resonance effect is key to its directing ability. For ortho and para attack, a resonance structure can be drawn where the positive charge is delocalized onto the bromine atom, forming a more stable bromonium ion-like structure. This additional resonance stabilization is not possible for meta attack.
Conversely, the nitro group is strongly electron-withdrawing through both inductive and resonance effects. When the electrophile attacks the ortho or para positions of nitrobenzene, one of the resonance structures of the sigma complex places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly destabilizing arrangement. In the case of meta attack, the positive charge is never located on this carbon, resulting in a relatively more stable (or less destabilized) intermediate.
experimental vs. predicted spectral data for 4-Bromo-2-nitrotoluene
A comprehensive analysis of a molecule's spectral data is fundamental in confirming its structure. This guide provides a detailed comparison of experimental and predicted spectral data for 4-Bromo-2-nitrotoluene, a compound utilized in various research applications including synthetic and analytical chemistry.[1] This information is crucial for researchers, scientists, and drug development professionals to verify the identity and purity of this compound.
Spectral Data Comparison: this compound
A side-by-side comparison of experimental and predicted spectral data is essential for unambiguous structural elucidation. While experimental data provides a real-world measurement of a molecule's properties, predicted data, generated from computational algorithms, serves as a valuable reference for assignment and interpretation.
¹H NMR Spectra
The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The experimental data presented was acquired in deuterochloroform (CDCl₃).
| Proton Assignment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 7.24 | 7.35 | Doublet (d) | 8.2 |
| H-5 | 7.62 | 7.69 | Doublet of Doublets (dd) | 8.2, 2.0 |
| H-6 | 8.10 | 8.05 | Doublet (d) | 2.0 |
| -CH₃ | 2.55 | 2.58 | Singlet (s) | N/A |
Experimental data sourced from ChemicalBook.[2][3] Predicted data generated using an online NMR prediction tool.
¹³C NMR Spectra
The ¹³C NMR spectrum reveals the number of distinct carbon environments in a molecule. The experimental data was also obtained in CDCl₃.
| Carbon Assignment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| C-1 (-CH₃) | 20.1 | 20.5 |
| C-2 (-NO₂) | 149.5 | 149.8 |
| C-3 | 127.5 | 128.0 |
| C-4 (-Br) | 119.6 | 121.2 |
| C-5 | 136.0 | 136.5 |
| C-6 | 132.6 | 133.1 |
| C-ipso (attached to -CH₃) | 134.1 | 134.5 |
Experimental data sourced from ChemicalBook.[3] Predicted data generated using an online NMR prediction tool.
Infrared (IR) Spectra
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H stretch | 3019 | 3100-3000 |
| Asymmetric NO₂ stretch | 1526 | 1550-1500 |
| Symmetric NO₂ stretch | 1350 | 1370-1335 |
| C-N stretch | 1215 | 1250-1200 |
| C-Br stretch | Not specified | 700-500 |
Experimental data sourced from ChemicalBook.[3] Predicted data based on typical IR absorption ranges for functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Fragment | Experimental m/z | Predicted m/z | Interpretation |
| [M]⁺ | 215/217 | 215/217 | Molecular ion (presence of Br isotopes) |
| [M-NO₂]⁺ | 169/171 | 169/171 | Loss of a nitro group |
| [M-Br]⁺ | 136 | 136 | Loss of a bromine atom |
| [C₆H₄CH₃]⁺ | 90 | 90 | Toluene (B28343) fragment |
| [C₇H₅]⁺ | 89 | 89 | Loss of a hydrogen from the toluene fragment |
Experimental data sourced from PubChem, showing top peaks at m/z 90, 89, and 63. Predicted fragmentation patterns are based on common fragmentation pathways for nitroaromatic and halogenated compounds.
Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing experimental and predicted spectral data for structural elucidation.
Caption: Workflow for comparing experimental and predicted spectral data.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques mentioned. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.
-
-
Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the instrument and record the IR spectrum.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography (GC) is often used for introduction, which also separates the sample from any impurities.
-
Ionization: The sample molecules are ionized. Electron ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a molecular ion.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-nitrotoluene: A Guide for Laboratory Professionals
For immediate reference, 4-Bromo-2-nitrotoluene must be treated as a hazardous waste and disposed of through an approved waste disposal facility.[1] As a halogenated organic compound, it requires specific handling and segregation from other chemical waste streams.[2][3][4] Adherence to local, regional, and national regulations for hazardous waste is mandatory.[1]
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Summary & Classification
This compound is a chemical compound with significant health and environmental hazards. Proper handling and disposal are critical to mitigate these risks.
Table 1: Hazard Profile of this compound
| Hazard Type | Classification | Description |
| Acute Toxicity | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][5] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects. |
Due to its chemical composition containing bromine, this compound is classified as a halogenated organic waste .[2][4] This classification is crucial for determining the correct disposal pathway.
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1]
-
If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]
2. Waste Segregation:
-
Crucially, segregate this compound waste from non-halogenated organic waste. [2][3] Mixing these waste streams will necessitate the entire volume be treated as more expensive and stringently regulated halogenated waste.[3][6]
-
Do not mix with other incompatible waste types such as strong acids, bases, or oxidizers.[3]
-
Keep in its original or a compatible, properly sealed container to prevent leaks or spills.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated.[1]
-
Ensure the storage area is away from heat and sources of ignition.[1]
5. Professional Disposal:
-
Arrange for collection by a licensed professional hazardous waste disposal service.[7]
-
The standard disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility.[2] Some procedures may involve dissolving the material in a combustible solvent before incineration.[7]
-
Never dispose of this compound down the drain or in regular trash.[3][4]
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. This compound | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 4-Bromo-2-nitrotoluene
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 4-Bromo-2-nitrotoluene (CAS No: 60956-26-5), ensuring operational integrity and personnel safety in the laboratory.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin, eye, and respiratory irritant. The following table summarizes key safety information.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation. | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation. | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark) | P264, P270, P301+P312, P330, P501 |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or safety goggles, are essential to prevent eye contact.[3]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile rubber).[3][4] Gloves must be inspected prior to use and disposed of properly after handling.[3][4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved N95 dust mask or a respirator with a particulate filter.[2]
-
Body Protection: Wear a lab coat or a protective suit to prevent skin contact.[4]
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety.
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If feeling unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[6] Call a poison center or doctor if you feel unwell.[2]
-
Spill: Evacuate the area.[3] Wear appropriate PPE.[3] Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of the chemical by contacting a licensed professional waste disposal service.[3] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[3][4] Do not reuse empty containers.
Operational Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
